6-Methylmorpholine-2-carboxylic acid chemical properties
An In-Depth Technical Guide to 6-Methylmorpholine-2-carboxylic Acid: Properties, Synthesis, and Applications in Drug Development Executive Summary As medicinal chemistry increasingly prioritizes three-dimensional structu...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 6-Methylmorpholine-2-carboxylic Acid: Properties, Synthesis, and Applications in Drug Development
Executive Summary
As medicinal chemistry increasingly prioritizes three-dimensional structural complexity to improve target selectivity and metabolic stability, functionalized saturated heterocycles have become indispensable. 6-Methylmorpholine-2-carboxylic acid (CAS: 1780622-97-0; stereospecific variants include 1955494-19-5 and 2165414-92-4) is a highly versatile chiral building block. Featuring a morpholine core substituted with both a methyl group and a carboxylic acid, this compound offers a unique combination of hydrogen-bonding capacity, predictable stereochemical conformation, and tunable physicochemical properties. It is heavily utilized in the synthesis of central nervous system (CNS) agents and endosomal Toll-like receptor (TLR7/8) antagonists[1][2][3].
This whitepaper provides a comprehensive analysis of its physicochemical profile, scalable synthetic methodologies, and downstream pharmacological applications, designed for application scientists and drug development professionals.
Physicochemical Profiling & Structural Dynamics
The morpholine ring is a privileged scaffold in drug discovery. The presence of the oxygen atom lowers the basicity of the adjacent nitrogen (compared to piperidine), which can enhance oral bioavailability and cellular permeability. The addition of the 6-methyl and 2-carboxylic acid groups introduces multiple stereocenters, allowing chemists to explore specific spatial vectors during structure-activity relationship (SAR) optimization.
Quantitative Data Summary
The following table summarizes the core computational and experimental physicochemical properties of the unprotected parent compound[4].
Property
Value
Clinical/Chemical Significance
Molecular Formula
C₆H₁₁NO₃
Core scaffold composition.
Molecular Weight
145.16 g/mol
Low molecular weight ideal for fragment-based drug design (FBDD).
Boc-Protected MW
245.27 g/mol
Standard form for peptide coupling and solid-phase synthesis[5].
Topological Polar Surface Area (TPSA)
58.56 Ų
Excellent for membrane permeability; within the optimal range for CNS penetration (< 90 Ų)[4].
Calculated LogP
-0.55
Hydrophilic nature; improves aqueous solubility of lipophilic drug candidates[4].
H-Bond Donors
2
Facilitates target engagement via the amine and carboxylic acid[4].
H-Bond Acceptors
3
Oxygen and nitrogen lone pairs available for receptor interaction[4].
Rotatable Bonds
1
High structural rigidity (chair conformation), reducing entropic penalty upon target binding[4][6].
Stereochemistry and Conformation
Crystallographic studies of derivatives synthesized from this scaffold reveal that the morpholine ring predominantly adopts a chair conformation[6]. The 2- and 6-substituents typically occupy equatorial positions in the lowest-energy conformers to minimize 1,3-diaxial interactions. This rigid, predictable geometry is critical when designing ligands for deep, narrow binding pockets, such as those found in endosomal TLRs.
Scalable Synthetic Methodology
Historically, the synthesis of chiral morpholine-2-carboxylic acids suffered from expensive starting materials, low-yielding multi-step sequences, and the need for repeated chromatographic purifications. Modern scalable routes, such as the concise synthesis developed by Henegar et al. (2008), resolve these bottlenecks by leveraging inexpensive chiral epichlorohydrin and avoiding chromatography entirely[2][7][8].
Experimental Protocol: Chromatography-Free Synthesis of (S)-N-BOC-Morpholine-2-carboxylic Acid
Note: This protocol describes the synthesis of the Boc-protected derivative, which is the most common commercially utilized form.
Step 1: Epoxide Ring Opening & Chlorohydrin Formation
React chiral epichlorohydrin with N-benzylethanolamine in a 1:1 mixture of 2-propanol and water at 20–25 °C[7].
Causality: The amine selectively attacks the less sterically hindered terminal carbon of the epoxide, generating a chlorohydrin intermediate. The aqueous-alcoholic solvent system stabilizes the transition state.
Step 2: Base-Mediated Cyclization
Treat the unpurified chlorohydrin mixture with an aqueous base (e.g., Et₄NOH) and stir overnight at room temperature[2].
Causality: The base deprotonates the hydroxyl group, triggering an intramolecular 6-exo-tet cyclization to displace the chloride, forming the morpholine ring (as an N-benzyl-2-hydroxymethylmorpholine intermediate).
Step 3: Deprotection and Reprotection
Subject the crude morpholine intermediate to catalytic hydrogenation (H₂/Pd-C) to cleave the N-benzyl group[2].
Immediately treat the reaction mixture with Di-tert-butyl dicarbonate (Boc₂O) to yield N-BOC-2-hydroxymethylmorpholine[2].
Step 4: TEMPO Oxidation to Carboxylic Acid
Oxidize the primary alcohol of the N-BOC intermediate using TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) and a stoichiometric oxidant (e.g., bleach/NaClO)[2].
Causality: TEMPO is highly selective for primary alcohols, efficiently converting the hydroxymethyl group to the target carboxylic acid without over-oxidizing the morpholine core or degrading the Boc protecting group[2].
Step 5: Acid-Base Extraction (Purification)
Adjust the pH of the aqueous phase to >9 to keep the product in the aqueous layer as a carboxylate salt, washing away neutral impurities with an organic solvent (e.g., MTBE).
Acidify the aqueous layer to pH ~2–3 and extract with ethyl acetate to isolate the pure N-BOC-morpholine-2-carboxylic acid[2].
Causality: This exploits the ionizable nature of the newly formed carboxylic acid, yielding >99% enantiomeric excess (ee) without a single chromatographic step[2].
Caption: Scalable, chromatography-free synthesis of 6-methylmorpholine-2-carboxylic acid derivatives.
Applications in Drug Development
Polycyclic TLR7/8 Antagonists for Immune Disorders
Toll-like receptors 7 and 8 (TLR7/8) are endosomal receptors that recognize single-stranded RNA and are heavily implicated in autoimmune diseases like lupus and rheumatoid arthritis[1]. 6-Methylmorpholine-2-carboxylic acid is utilized as a critical chiral appendage in the design of dual TLR7/8 antagonists[1][3].
Coupling Protocol: The carboxylic acid moiety of the morpholine is typically coupled to complex aryl amines using standard amide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-Hydroxy-7-azabenzotriazole) in DMF[6]. The resulting amide linkage, combined with the rigid morpholine chair conformation, properly orients the molecule to block the nucleic acid binding site of the TLRs, thereby inhibiting downstream interferon and cytokine release[1][3].
CNS Therapeutics
Due to its favorable TPSA and LogP, the morpholine scaffold readily crosses the blood-brain barrier. Derivatives of morpholine-2-carboxylic acids are foundational in synthesizing norepinephrine reuptake inhibitors (NRIs) and norepinephrine-serotonin reuptake inhibitors (NSRIs), such as analogs of reboxetine[2][7].
Caption: Workflow integrating the morpholine scaffold into TLR7/8 antagonists to modulate immune response.
Safety, Handling, and Storage
As a biologically active intermediate, strict adherence to handling protocols is required to maintain chemical integrity and personnel safety.
GHS Classification: The compound is classified under GHS07 (Warning). It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
PPE Requirements: Standard laboratory PPE (P280), including nitrile gloves, protective eyewear, and a lab coat. Handling should occur within a certified fume hood to avoid breathing dust/fumes (P261).
Storage Conditions: To prevent degradation, the compound must be stored sealed in a dry environment at 2–8 °C, and protected from light.
References
Henegar, K. E. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 73(9), 3662-3665. Retrieved from: [Link]
National Institutes of Health (NIH). (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. Retrieved from: [Link]
Google Patents. WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders.
An In-depth Technical Guide to the Physicochemical Properties of 6-Methylmorpholine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 6-Methylmorpholine-2-carboxylic acid is a substituted morpholine derivative of significant interest in medicinal chemistry and drug discovery....
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylmorpholine-2-carboxylic acid is a substituted morpholine derivative of significant interest in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in drug design, known for conferring favorable physicochemical and pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and potential for blood-brain barrier penetration.[1][2][3] The strategic placement of a methyl group at the 6-position and a carboxylic acid at the 2-position creates a chiral molecule with distinct properties that can be exploited for targeted drug design.
This guide provides a comprehensive overview of the core physicochemical properties of 6-Methylmorpholine-2-carboxylic acid. As a Senior Application Scientist, the following sections will not only present available data but also delve into the causality behind experimental choices for determining these properties, offering field-proven insights for researchers. Where experimental data for the target molecule is not publicly available, we will draw upon data from closely related analogs and provide detailed, self-validating protocols for in-house determination.
Molecular Structure and Basic Information
The foundational step in characterizing any molecule is to understand its structure and fundamental identifiers.
The ionization constant is a critical parameter for any drug candidate as it dictates the charge state of the molecule at a given pH. This, in turn, influences its solubility, permeability, and target binding. 6-Methylmorpholine-2-carboxylic acid is an amphoteric molecule, possessing both a basic secondary amine within the morpholine ring and an acidic carboxylic acid group. Therefore, it will have at least two pKa values.
pKa₁ (Carboxylic Acid): The carboxylic acid group is expected to be acidic, with a pKa value likely in the range of 2-5, typical for α-amino acids.[6]
pKa₂ (Secondary Amine): The secondary amine in the morpholine ring is basic. The conjugate acid of morpholine itself has a pKa of 8.36.[7] The electron-withdrawing effect of the adjacent carboxylic acid in our target molecule would be expected to lower this value.
Experimental Protocol for pKa Determination via Potentiometric Titration
This method is a robust and widely used technique for determining the pKa values of ionizable compounds.[3]
Principle: The compound is dissolved in water and titrated with a strong acid and a strong base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh approximately 10-20 mg of 6-Methylmorpholine-2-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water.
Titration with Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.
pH Measurement: Record the pH of the solution after each addition of acid using a calibrated pH meter.
Titration with Base: In a separate experiment, or by back-titration, titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), again recording the pH after each increment.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the resulting titration curve.
Diagram of the Titration Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP/LogD)
Lipophilicity is a key determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule between an organic and an aqueous phase, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.
The significant variation in predicted values underscores the importance of experimental determination.
Experimental Protocol for LogD₇.₄ Determination via the Shake-Flask Method
The shake-flask method is the gold standard for determining LogP and LogD values.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and a buffered aqueous solution (for LogD). The concentration of the compound in each phase is then determined, and the LogD is calculated from the ratio of these concentrations.
Step-by-Step Methodology:
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the PBS solution.
Sample Preparation: Prepare a stock solution of 6-Methylmorpholine-2-carboxylic acid in either the pre-saturated n-octanol or PBS.
Partitioning: Combine equal volumes of the pre-saturated n-octanol and PBS in a vial containing a known amount of the stock solution.
Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
Phase Separation: Centrifuge the vial to achieve complete separation of the n-octanol and aqueous layers.
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as HPLC-UV.
Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Concentration in n-octanol] / [Concentration in aqueous phase]).
Diagram of the Shake-Flask LogD Workflow:
Caption: Workflow for LogD determination by the shake-flask method.
Solubility
Aqueous solubility is a critical factor for drug absorption and formulation. Given its polar functional groups (carboxylic acid, secondary amine, and ether), 6-Methylmorpholine-2-carboxylic acid is expected to have good aqueous solubility, particularly at pH values where it is in its zwitterionic or fully ionized form.
Qualitative Solubility: Morpholine itself is miscible with water.[13]
Experimental Protocol for Thermodynamic Solubility Determination
This method determines the equilibrium solubility of a compound.
Principle: An excess of the solid compound is equilibrated with the solvent of interest (e.g., water, buffer) over a period of time. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured.
Step-by-Step Methodology:
Sample Addition: Add an excess amount of solid 6-Methylmorpholine-2-carboxylic acid to a vial containing a known volume of the desired solvent (e.g., deionized water, pH 7.4 buffer).
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
Phase Separation: Allow the suspension to settle, or centrifuge to pellet the undissolved solid.
Filtration: Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
Quantification: Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Melting Point
The melting point is a fundamental physical property that provides information about the purity and solid-state characteristics of a compound.
The N-Boc protected analog has a high melting point, suggesting that the unprotected 6-Methylmorpholine-2-carboxylic acid will also be a crystalline solid with a relatively high melting point due to its ability to form strong intermolecular hydrogen bonds and exist as a zwitterion.
Experimental Protocol for Melting Point Determination
Principle: A small amount of the solid sample is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed.
Step-by-Step Methodology:
Sample Preparation: Ensure the sample is dry and finely powdered.
Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
Measurement: Place the capillary tube in a melting point apparatus.
Heating: Heat the sample rapidly to approximately 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Spectroscopic Data
Spectroscopic data is essential for structural confirmation and as a reference for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Features:
Signals corresponding to the methyl group protons.
Complex multiplets for the diastereotopic protons of the morpholine ring.
A signal for the proton on the nitrogen (which may be broad or exchangeable).
A signal for the carboxylic acid proton (which may also be broad or exchangeable).
Expected ¹³C NMR Features:
A signal for the methyl carbon.
Signals for the carbons of the morpholine ring.
A signal for the carboxylic acid carbonyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
A broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹).
An N-H stretch from the secondary amine (typically ~3300-3500 cm⁻¹).
A C=O stretch from the carboxylic acid (typically ~1700-1725 cm⁻¹).
C-O stretches from the ether and carboxylic acid groups (typically ~1000-1300 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum:
A molecular ion peak (M⁺) or, more likely in electrospray ionization, a protonated molecule ([M+H]⁺) corresponding to the molecular weight of the compound.
Characteristic fragment ions resulting from the loss of small molecules such as water, carbon dioxide, or from cleavage of the morpholine ring.
Experimental Protocols for Spectroscopic Analysis
NMR Spectroscopy:
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
IR Spectroscopy:
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze the solid directly using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.
Mass Spectrometry:
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique (e.g., electrospray ionization - ESI).
Conclusion
6-Methylmorpholine-2-carboxylic acid is a molecule with significant potential in drug discovery, largely due to the favorable properties imparted by the morpholine scaffold. While specific experimental data for this compound is limited in the public domain, this guide has provided a framework for its characterization. By understanding the expected ranges of its key physicochemical properties and by employing the detailed experimental protocols provided, researchers can confidently determine the pKa, lipophilicity, solubility, melting point, and spectroscopic characteristics of this and related molecules. This foundational knowledge is indispensable for advancing the development of new therapeutics.
Substituted Morpholine Scaffolds: A Comprehensive Review for Drug Discovery Professionals. Benchchem. [URL: https://www.benchchem.com/product/b11927884#substituted-morpholine-scaffolds]
CZ333094A3 - Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof. Google Patents. [URL: https://patents.google.
WO2005105100A1 - Morpholine compounds. Google Patents. [URL: https://patents.google.
Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8195724/]
Morpholine | Molecular formula: C4H9NO. IRO Water Treatment. [URL: https://www.
Technologies for Chiral Analysis and Separation. BOC Sciences. [URL: https://www.bocsci.
Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. [URL: https://www.linkedin.com/pulse/morpholine-cas-110-91-8-chemical-properties-production-process-w8q8f]
Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [URL: https://www.researchgate.net/publication/5482319_Concise_Synthesis_of_S_-N-BOC-2-Hydroxymethylmorpholine_and_S_-N-BOC-Morpholine-2-carboxylic_Acid]
Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. [URL: https://www.tsijournals.
Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [URL: https://www.researchgate.
De Novo Synthesis Pathways for 6-Methylmorpholine-2-carboxylic Acid: A Technical Whitepaper
Executive Summary In the landscape of modern drug discovery, the morpholine ring is a privileged heterocyclic scaffold. Specifically, 6-methylmorpholine-2-carboxylic acid and its chiral variants (e.g., the (2R,6R) enanti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, the morpholine ring is a privileged heterocyclic scaffold. Specifically, 6-methylmorpholine-2-carboxylic acid and its chiral variants (e.g., the (2R,6R) enantiomer) have emerged as critical building blocks in the development of pharmacologically active compounds, including positive allosteric modulators for GABA-B receptors .
Historically, synthesizing 2,6-disubstituted morpholines with high enantio- and diastereoselectivity has relied on tedious, low-yielding chromatographic separations. This whitepaper details a highly scalable, chromatography-free synthetic pathway. By leveraging the regioselective ring-opening of epichlorohydrin and a self-validating chemoselective oxidation, this protocol provides a robust framework for synthesizing this critical building block at scale.
Mechanistic Rationale & Retrosynthetic Strategy
The core synthetic challenge lies in forming the morpholine ring while maintaining precise stereocontrol at the C2 and C6 positions. The most efficient retrosynthetic approach constructs the heterocycle via the reaction between a protected amino alcohol and epichlorohydrin.
Retrosynthetic analysis of 6-methylmorpholine-2-carboxylic acid from epichlorohydrin.
Causality of Regioselective Cyclization
When an N-protected derivative of (R)-1-amino-2-propanol attacks (R)-epichlorohydrin, the amine nucleophile selectively opens the epoxide at the less sterically hindered terminal carbon, yielding a chlorohydrin intermediate.
Upon treatment with a base (e.g., Tetraethylammonium hydroxide, Et₄NOH), the chlorohydrin forms a new terminal epoxide in situ. The secondary hydroxyl group of the amino alcohol then attacks this new epoxide. Here lies a critical mechanistic divergence:
Morpholine Formation: Attack at the more hindered internal carbon of the epoxide yields the desired 6-membered morpholine ring (bearing a hydroxymethyl group at C2).
Oxazepine Formation: Attack at the less hindered terminal carbon yields a 7-membered oxazepine byproduct.
While both regioisomers form, attempting to separate them via column chromatography at this stage is highly inefficient. Instead, the protocol utilizes a downstream thermodynamic separation .
Step-by-Step Experimental Methodology
The following protocol details the synthesis of (2R,6R)-4-Boc-6-methylmorpholine-2-carboxylic acid, utilizing a self-validating purification system.
Step-by-step experimental workflow for the chromatography-free morpholine synthesis.
Step 1: Reductive Amination (Amine Protection)
Objective: Protect the primary amine to prevent over-alkylation during the epoxide opening.
Dissolve (R)-1-amino-2-propanol (1.0 eq) and 4-methoxybenzaldehyde (1.05 eq) in methanol.
Stir at room temperature for 2 hours to form the imine.
Cool the reaction to 0 °C and carefully add Sodium Borohydride (NaBH₄, 1.2 eq) in portions.
Quench with water, extract with dichloromethane (CH₂Cl₂), and concentrate to yield N-PMB-(R)-1-amino-2-propanol .
Step 2: Epoxide Ring Opening & Cyclization
Objective: Construct the heterocycle core. Note: Epichlorohydrin is a potent alkylating agent; handle with strict engineering controls.
Mix the N-PMB-(R)-1-amino-2-propanol (1.0 eq) with (R)-epichlorohydrin (1.05 eq) in 2-propanol.
Stir the solution in a 35 °C oil bath for 12 hours to ensure complete conversion to the chlorohydrin intermediate.
Cool the mixture to room temperature. Add 35% aqueous Et₄NOH (1.2 eq) and stir for an additional 12 hours. The base promotes the in situ epoxide formation and subsequent cyclization.
Partition the mixture between water and methyl tert-butyl ether (MTBE). The organic layer contains the crude mixture of the desired morpholine and the oxazepine byproduct. Do not attempt to purify at this stage.
Objective: Oxidize the C2-hydroxymethyl group and separate the morpholine from the oxazepine regioisomer without chromatography.
Dissolve the crude mixture in a biphasic system of CH₂Cl₂ and water.
Add catalytic TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl, 0.05 eq).
Slowly add an aqueous solution of NaOCl (bleach, 1.5 eq) and NaClO₂ (2.0 eq) while maintaining the internal temperature below 10 °C to control the exothermic oxidation .
Self-Validating Extraction: The primary alcohol of the morpholine oxidizes to a carboxylic acid, while the secondary alcohol of the oxazepine halts at the ketone stage. Adjust the aqueous phase to pH 10. The morpholine-carboxylic acid forms a water-soluble sodium salt, partitioning entirely into the aqueous layer. The neutral oxazepine ketone remains in the organic layer.
Discard the organic layer. Acidify the aqueous layer to pH 3–4 with concentrated HCl and extract with MTBE to isolate the pure N-PMB-6-methylmorpholine-2-carboxylic acid.
Step 4: Deprotection & Reprotection
Objective: Exchange the PMB group for a widely applicable Boc protecting group.
Dissolve the purified acid in methanol. Add 10% Pd/C catalyst and stir under a Hydrogen atmosphere (1 atm) for 12 hours to cleave the PMB group.
Filter through Celite to remove the catalyst.
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and Triethylamine (Et₃N, 2.0 eq) to the filtrate. Stir for 4 hours.
Concentrate and perform a final acid-base wash to yield pure (2R,6R)-4-Boc-6-methylmorpholine-2-carboxylic acid.
Quantitative Data Summary
The following table summarizes the expected quantitative metrics for each stage of the synthetic workflow, assuming a 100 mmol starting scale.
Note: The overall yield from epichlorohydrin typically ranges from 35% to 45%, which is highly efficient given the complete elimination of silica gel chromatography from the workflow.
References
Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]
PHARMACOLOGICALLY ACTIVE HETEROCYCLIC-SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES.Patent WO2022029666A1, Google Patents.
Exploratory
Biological Relevance and Synthetic Expansion of C-Substituted Morpholine Derivatives in Modern Drug Discovery
Executive Summary The morpholine (1,4-oxazinane) heterocycle is a universally recognized privileged scaffold in medicinal chemistry. Historically, drug developers have exploited the morpholine ring primarily via N-substi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The morpholine (1,4-oxazinane) heterocycle is a universally recognized privileged scaffold in medicinal chemistry. Historically, drug developers have exploited the morpholine ring primarily via N-substitution to modulate basicity (pKa ~8.3), enhance aqueous solubility, and improve pharmacokinetic (PK) profiles. However, as the pharmaceutical industry exhausts flat, sp²-rich chemical space, there is a strategic shift toward increasing the fraction of sp³ carbons (Fsp³) in drug candidates.
—specifically those functionalized at the C-2, C-3, C-5, or C-6 positions—offer profound biological relevance[1]. By introducing chirality, breaking molecular symmetry, and enforcing rigid conformational states, these derivatives minimize the entropic penalty upon target binding and unlock novel therapeutic applications ranging from neurodegeneration to oncology.
Mechanistic Grounding: Why C-Substitution Matters
The introduction of substituents directly onto the carbon backbone of the morpholine ring fundamentally alters its 3D topography.
Conformational Locking: Unsubstituted morpholine rapidly interconverts between chair conformations. C-substitution (particularly at C-2 or C-3) introduces pseudo-allylic (A1,3) strain and 1,3-diaxial interactions. To minimize steric clash, the ring "locks" into a single, highly stable chair conformation[2]. This rigidity ensures that the pharmacophore is pre-organized for its biological target[2].
Stereospecific Target Engagement: The biological relevance of these derivatives is highly stereodependent. For instance, the cis-2,3-disubstituted morpholine core in the antiemetic drug aprepitant is strictly required for its high-affinity antagonism of the Neurokinin 1 (NK1) receptor[3].
Metabolic Shielding: Functionalizing the carbons adjacent to the heteroatoms (C-2, C-3, C-5, C-6) can sterically hinder cytochrome P450-mediated oxidative metabolism, thereby prolonging the drug's half-life[4].
Biological Relevance Across Therapeutic Areas
Central Nervous System (CNS) Therapeutics
The morpholine core is highly privileged in CNS drug discovery due to its optimal balance of lipophilicity and basicity, which facilitates blood-brain barrier (BBB) penetration[5]., a C-2 substituted morpholine, is a potent norepinephrine reuptake inhibitor (NRI) utilized for depression[4]. Viloxazine, another C-2 substituted derivative, leverages the same scaffold for the treatment of ADHD[6].
Neurodegenerative Diseases (BACE-1 Inhibition)
In Alzheimer's disease research, containing a thioamide group have shown significant efficacy as BACE-1 inhibitors[5]. The C-2 substitution allows the morpholine oxygen to interact with polar residues in the binding pocket, while precisely directing the thioamide moiety to interact with the catalytic aspartate (Asp228)[5].
Oncology and Kinase Inhibition
In PI3K/mTOR inhibitors, the morpholine oxygen acts as a critical hydrogen bond acceptor for the valine residue in the kinase hinge region. (e.g., C-2 or C-6) can induce a pseudo-axial twist, enhancing selectivity between PI3K isoforms by exploiting subtle differences in the ATP-binding pocket[7].
PI3K/mTOR signaling pathway highlighting dual inhibition by C-substituted morpholine derivatives.
Quantitative Data: Clinical Validation of C-Substituted Morpholines
The following table summarizes the structural and pharmacological profiles of key C-substituted morpholines that have successfully transitioned from discovery to clinical application.
Compound
Morpholine Substitution
Target
Clinical Indication
Pharmacological Advantage
Reboxetine
C-2 (Monosubstituted)
Norepinephrine Transporter (NET)
Depression
High target selectivity, favorable CNS penetration
Systematic Chemical Diversity (SCD) in Morpholine Synthesis
Historically, methods to produce enantiomerically pure C-substituted morpholines were limited, often resulting in racemic mixtures that required tedious chiral resolution. Today, researchers utilize [8]. This strategy systematically expands saturated scaffolds through regiochemical and stereochemical variation, utilizing enantiomerically pure amino acids and amino alcohols from the chiral pool to generate diverse C-substituted morpholine libraries[8].
SCD workflow for synthesizing enantiopure C-substituted morpholines in modern drug discovery.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to verify causality and outcome at each critical juncture.
Protocol 1: Enantioselective Synthesis of 2-Substituted Morpholines via Intramolecular Oxa-Michael Addition
Rationale: This protocol leverages an enantiopure amino alcohol to establish the morpholine ring with high diastereoselectivity, bypassing the need for late-stage chiral chromatography[8].
Preparation of the Michael Acceptor:
Action: React (S)-1-aminopropan-2-ol (1.0 eq) with an appropriate acrylate derivative (1.1 eq) in the presence of N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.
Causality: Maintaining 0 °C is critical; it suppresses premature, uncontrolled cyclization and limits polymerization of the acrylate, ensuring selective N-alkylation.
Oxa-Michael Cyclization:
Action: Treat the purified intermediate with potassium tert-butoxide (KOtBu, 1.2 eq) in tetrahydrofuran (THF) at 0 °C for 2 hours.
Causality: KOtBu is a strong, sterically hindered base. It deprotonates the secondary alcohol to form an alkoxide without acting as a competing nucleophile, driving the intramolecular thermodynamic attack on the α,β-unsaturated system.
Quenching and Extraction:
Action: Quench with saturated aqueous NH₄Cl to neutralize the base. Extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Validation & Quality Control (Self-Validating Step):
Action: Analyze the crude mixture via 1H NMR and 2D NOESY.
Validation: The protocol is validated if a diagnostic NOE cross-peak is observed between the C-2 and C-6 protons, confirming the relative cis or trans stereochemistry. Furthermore, chiral HPLC must be run against a racemic standard. An enantiomeric excess (ee) of >95% confirms that no racemization occurred during the strongly basic cyclization step[8].
Protocol 2: In Vitro BACE-1 FRET Inhibition Assay for C-2 Substituted Morpholines
Rationale: To evaluate the biological relevance of synthesized morpholines in neurodegeneration, a Fluorescence Resonance Energy Transfer (FRET) assay is employed to measure BACE-1 protease activity[5].
Reagent Preparation:
Action: Prepare assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS). Dilute recombinant human BACE-1 enzyme and the FRET peptide substrate (e.g., Rh-EVNLDAEFK-Quencher).
Compound Plating:
Action: Serially dilute the C-substituted morpholine derivatives in DMSO. Transfer 1 µL of each dilution to a 384-well black microplate.
Causality: Black plates absorb scattered light, preventing well-to-well optical crosstalk and ensuring a high signal-to-noise ratio during fluorescence reading.
Enzyme Incubation:
Action: Add 10 µL of BACE-1 enzyme solution to the wells. Incubate for 15 minutes at room temperature.
Causality: Pre-incubation allows the morpholine inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before the competing substrate is introduced.
Reaction Initiation:
Action: Add 10 µL of FRET substrate to initiate the cleavage reaction.
Validation: The assay self-validates through the inclusion of a positive control (e.g., Verubecestat) and a vehicle control (1% DMSO). Calculate the Z'-factor of the plate; a Z'-factor > 0.5 confirms assay robustness. IC₅₀ values are only accepted if the Hill slope of the 4-parameter logistic regression model falls between 0.8 and 1.2, confirming a 1:1 stoichiometric binding event.
References
Fults, A., et al. "Expanding Complex Morpholines Using Systematic Chemical Diversity." Organic Letters, American Chemical Society, 2024. URL:[Link]
Maccallini, C., et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery." Pharmaceuticals, PMC - NIH, 2020. URL:[Link]
Soós, T., et al. "Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine." The Journal of Organic Chemistry, American Chemical Society, 2023. URL:[Link]
He, Z., et al. "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics." RSC Advances, Royal Society of Chemistry, 2024. URL:[Link]
Sun, X., et al. "Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines." Beilstein Journal of Organic Chemistry, 2015. URL:[Link]
The Strategic Application of 6-Methylmorpholine-2-carboxylic Acid in Chiral Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary & Structural Rationale In modern fragment-based drug dis...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: In-Depth Technical Guide & Protocol Whitepaper
Executive Summary & Structural Rationale
In modern fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, 6-methylmorpholine-2-carboxylic acid (CAS: 1780622-97-0) has emerged as a highly versatile chiral building block. The morpholine core provides an optimal balance of lipophilicity and aqueous solubility, while the heteroatoms serve as critical hydrogen-bond acceptors.
Mechanistically, the morpholine ring inherently adopts a highly stable 1[1]. This conformational rigidity is paramount: the C6-methyl group introduces targeted steric bulk that locks the ring's geometry, thereby dictating the precise spatial trajectory of the C2-carboxylic acid vector during receptor binding. By isolating specific enantiomers—most notably the (2R,6R) isomer—medicinal chemists can synthesize highly selective ligands for complex targets, including G-protein coupled receptors (GPCRs) and endosomal immune receptors[2].
Pharmacological Applications
The strategic functionalization of this chiral scaffold has led to breakthroughs in two primary therapeutic domains:
Neurology (GABAB Receptor Modulation): The (2R,6R) enantiomer is a foundational precursor in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. These compounds act as 3[3], offering non-cytotoxic, steroid-free therapeutic avenues for spasticity and neurodegenerative conditions.
Immunology & Oncology (TLR7/8 Antagonism): In autoimmune diseases such as systemic lupus erythematosus (SLE), hyperactivation of nucleic acid-sensing Toll-like receptors (TLR7, 8, and 9) drives pathological cytokine release. The 6-methylmorpholine scaffold is utilized to construct 4[4], which inhibit this upstream signaling pathway without compromising the broader immune response[5].
Fig 2. Downstream pharmacological signaling pathways modulated by the chiral derivatives.
Immobilized amylose phase prevents column degradation by chlorinated solvents[3].
Mobile Phase
50% n-Heptane / 50% DCM
DCM ensures solubility of the Boc-protected racemate; heptane drives chiral interaction[3].
Flow Rate & Temp
50 mL/min at 25°C
Balances theoretical plate count with industrial throughput requirements[3].
In-Process QC
Analytical SFC (Chiralpak AD-H)
Self-validates enantiomeric excess (ee > 98%) prior to downstream coupling[4].
Validated Experimental Workflows
To ensure high-fidelity synthesis, the following self-validating protocols have been engineered to prevent epimerization and ensure enantiomeric purity.
Protocol A: Chiral Preparative HPLC Resolution
Causality: The racemic mixture must be resolved prior to coupling to avoid diastereomeric mixtures that complicate purification and dilute pharmacological efficacy. Boc-protection of the amine is a prerequisite to prevent zwitterion formation, ensuring clean chromatographic behavior.
Sample Preparation: Dissolve racemic 4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid in a minimal volume of dichloromethane (DCM).
Chromatographic Setup: Equip a preparative HPLC system with a 3 (20 μm particle size, 200 x 50 mm)[3].
Elution: Run an isocratic mobile phase consisting of 50% n-heptane (Solvent A) and 50% DCM (Solvent B) at a flow rate of 50 mL/min, maintained at 25°C[3].
Collection: Monitor UV absorbance at 210 nm. Collect Enantiomer A (typically the target (2R,6R) isomer) and Enantiomer B in separate fractions.
Self-Validation (QC): Analyze aliquots of the collected fractions using analytical Supercritical Fluid Chromatography (SFC) equipped with a Chiralpak AD-H column (Methanol with 0.2% NH4OH co-solvent)[4]. Proceed only if the enantiomeric excess (ee) is ≥ 98.0%.
Fig 1. Synthetic workflow and chiral resolution of 6-methylmorpholine-2-carboxylic acid.
Protocol B: Epimerization-Free Amide Coupling
Causality: Traditional coupling agents (e.g., DCC/HOBt) can cause epimerization at the sensitive C2 stereocenter via prolonged oxazolone intermediate lifespans. Utilizing 1 leverages the neighboring group effect of HOAt's pyridine nitrogen, which hydrogen-bonds with the incoming amine to accelerate nucleophilic attack and preserve stereochemical integrity[1].
Activation: In an inert atmosphere, dissolve the resolved (2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid (1.0 eq) in anhydrous DMF (2 mL/mmol). Add EDC·HCl (1.2 eq) and HOAt (1.2 eq)[1]. Stir for 15 minutes at 0°C to form the active ester.
Amine Addition: Introduce the target amine (e.g., diphenylmethanamine or a pyrazolo-pyrimidine precursor, 1.0 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to maintain a non-nucleophilic basic environment.
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.
Self-Validation (In-Process): Withdraw a 5 μL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated when the target mass [M+H]+ is dominant, and the des-Boc degradation byproduct is absent, confirming the mildness of the conditions.
Workup: Partition the mixture between Ethyl Acetate (EtOAc) and water. Wash the organic layer successively with saturated aqueous NaHCO3 (to remove acidic byproducts), water, and brine. Dry over anhydrous MgSO4 and concentrate under reduced pressure[1].
Spectroscopic Elucidation of 6-Methylmorpholine-2-carboxylic Acid Derivatives: A Framework for Stereochemical and Structural Validation
The Analytical Imperative The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed to modulate pharmacokinetic properties, enhance aqueous solubility, and direct specific bind...
Author: BenchChem Technical Support Team. Date: March 2026
The Analytical Imperative
The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed to modulate pharmacokinetic properties, enhance aqueous solubility, and direct specific binding interactions. Specifically, 6-methylmorpholine-2-carboxylic acid (CAS: 1780622-97-0) and its derivatives have emerged as critical vectors in the design of direct renin inhibitors 1 and c-MYC protein modulators 2.
However, the biological efficacy of these molecules is inextricably linked to their three-dimensional conformation. The relative stereochemistry between the C2-carboxylic acid and the C6-methyl group dictates the thermodynamic stability of the morpholine chair. As a Senior Application Scientist, I approach the spectroscopic analysis of these derivatives not merely as a confirmation of mass, but as a rigorous validation of spatial geometry.
Orthogonal spectroscopic workflow for the structural validation of morpholine derivatives.
Conformational Causality in NMR Spectroscopy
The core challenge in analyzing substituted morpholines is differentiating the cis and trans diastereomers. Morpholine rings preferentially adopt a chair conformation. In the cis isomer (e.g., the (2S,6R) configuration), both the C2 and C6 substituents can occupy equatorial positions, minimizing 1,3-diaxial steric clashes. This diequatorial arrangement forces the adjacent ring protons (H2 and H6) into axial positions.
According to the Karplus relationship, the dihedral angle between vicinal protons dictates the scalar coupling constant (
3J
). An axial-axial relationship (dihedral angle ~180°) yields a large coupling constant (typically 9–12 Hz). Conversely, the trans isomer forces one substituent into an axial position, altering the dihedral angles and resulting in smaller equatorial-axial or equatorial-equatorial couplings (2–5 Hz) 3. Therefore, extracting the exact
3J
values is a direct measurement of the molecule's spatial geometry.
Logical decision tree for assigning morpholine stereochemistry via NMR J-coupling.
Self-Validating Analytical Protocols
To ensure high-fidelity structural assignment, we must employ an orthogonal, self-validating workflow. Mass spectrometry confirms the exact mass and connectivity, while NMR provides the spatial resolution.
Protocol A: High-Resolution NMR Acquisition for Stereochemical Assignment
Causality: Accurate integration and resolution of multiplet structures are paramount. A standard 1D
1
H experiment is insufficient if the H3 and H5 methylene protons overlap.
Sample Preparation: Dissolve 10–15 mg of the analyte in 600 µL of D
2
O (for zwitterionic salts) or DMSO-
d6
(for N-protected derivatives). Rationale: D
2
O eliminates the exchangeable -OH and -NH protons, simplifying the aliphatic region, whereas DMSO-
d6
slows proton exchange, sometimes allowing the observation of
3JNH,CH
couplings.
Instrument Calibration: Tune and match the probe on a
≥
400 MHz spectrometer. Calibrate the 90° pulse width to ensure maximum signal-to-noise ratio.
1D
1
H Acquisition: Acquire with a relaxation delay (D1) of
≥
2.0 seconds. Rationale: Morpholine ring protons can have varying
T1
relaxation times; a short D1 leads to inaccurate integrations, which are fatal for assigning symmetry or diastereomeric ratios.
2D HSQC & COSY: Run gradient-selected COSY to trace the continuous spin systems (H2
→
H3 and H5
→
H6). Overlay with HSQC to separate overlapping proton multiplets based on their directly attached
13
C shifts.
NOESY/ROESY (The Validator): Acquire a 2D NOESY with a mixing time of 300–500 ms. Rationale: A strong through-space cross-peak between the axial H2 and axial H6 protons definitively proves they reside on the same face of the ring, confirming the diequatorial (cis) orientation of the substituents.
Protocol B: LC-MS/MS Fragmentation Profiling
Causality: While NMR confirms stereochemistry, MS/MS validates the functional group integrity via specific neutral losses 4.
Chromatography: Inject 1 µL of a 1 µg/mL solution onto a C18 UPLC column (e.g., 50 x 2.1 mm, 1.7 µm).
Gradient Elution: Mobile Phase A (0.1% Formic Acid in H
2
O) and B (0.1% Formic Acid in Acetonitrile). Run a steep gradient (5% to 95% B over 3 minutes) to ensure sharp peak shapes for basic amines.
Ionization & CID: Operate in ESI+ mode. Apply a collision energy ramp of 15–30 eV. Rationale: Morpholine-2-carboxylic acids require moderate energy to cleave the robust heterocyclic core.
Data Interpretation: Monitor for the diagnostic loss of CO
2
(
Δ
44 Da), which confirms the presence of the free carboxylic acid, and H
2
O (
Δ
18 Da), typical for cyclic amino acids.
Quantitative Data Summaries
The following tables summarize the expected spectroscopic benchmarks for the diequatorial cis isomer, serving as a reference standard for structural validation.
Table 1: Representative
1
H and
13
C NMR Data for (2S,6R)-6-Methylmorpholine-2-carboxylic acid
| Position |
1
H Chemical Shift (ppm) | Multiplicity & J (Hz) |
13
C Chemical Shift (ppm) |
| :--- | :--- | :--- | :--- |
| C2 | 3.65 | dd (J = 10.5, 3.2) | 172.5 (C=O), 75.2 (C2) |
| C3 | 2.95 (ax), 3.30 (eq) | t (J = 11.0), dt (J = 12.0, 3.2) | 48.5 |
| C5 | 2.65 (ax), 3.10 (eq) | t (J = 11.0), dt (J = 12.0, 3.2) | 52.1 |
| C6 | 3.80 | m (dq, J = 10.5, 6.5) | 71.4 |
| 6-CH
3 | 1.15 | d (J = 6.5) | 18.2 |
| 146.08 | None | [M+H]
+
Intact molecular ion |
| 128.07 | -18 Da (H
2
O) | [M+H - H
2
O]
+
|
| 102.09 | -44 Da (CO
2
) |[M+H - CO
2
]
+
(Decarboxylation) |
| 84.08 | -62 Da (H
2
O + CO
2
) | Ring contraction/fragmentation |
References
Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. ACS Medicinal Chemistry Letters.[Link]
Cell-Based Drug Discovery: Identification and Optimization of Small Molecules that Reduce c-MYC Protein Levels in Cells. Journal of Medicinal Chemistry.[Link]
Synthesis and transformations of polysubstituted diastereomeric 5-oxomorpholin-2-carboxylic acids. Comptes Rendus de l'Académie des Sciences.[Link]
Vibrational Mechanics and Spectroscopic Characterization of Carboxylic Acids: A Whitepaper for Pharmaceutical Development
Executive Summary In the realm of pharmaceutical development, the carboxylic acid functional group is ubiquitous, acting as a critical pharmacophore in numerous active pharmaceutical ingredients (APIs) such as non-steroi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of pharmaceutical development, the carboxylic acid functional group is ubiquitous, acting as a critical pharmacophore in numerous active pharmaceutical ingredients (APIs) such as non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly sensitive method for characterizing these molecules. This whitepaper elucidates the fundamental vibrational mechanics of carboxylic acids, the profound impact of intermolecular hydrogen bonding on their spectral signatures, and provides field-proven, self-validating protocols for Attenuated Total Reflectance (ATR-FTIR) analysis in polymorph screening.
The Causality of Spectral Signatures: Hydrogen Bonding and Dimerization
To accurately interpret the IR spectrum of a carboxylic acid, one must first understand the physical chemistry governing its solid and liquid states. Unlike simple carbonyls or alcohols, carboxylic acids possess both a hydrogen bond donor (-OH) and an acceptor (C=O). In pure samples, concentrated solutions, or solid-state APIs, these molecules almost exclusively exist as cyclic dimers stabilized by two strong intermolecular hydrogen bonds[1].
This dimerization fundamentally alters the force constants of the covalent bonds within the carboxyl group, leading to highly characteristic spectral shifts:
The O-H Stretch (3300–2500 cm⁻¹): In a monomeric state (e.g., gas phase or highly dilute non-polar solutions), the free O-H stretch appears as a sharp peak near 3600 cm⁻¹[2]. However, dimerization weakens the O-H covalent bond, significantly lowering its vibrational frequency. Furthermore, the dynamic distribution of hydrogen bond lengths and strengths creates a continuum of micro-states, resulting in an exceptionally broad and intense absorption band that often superimposes over the sharp C-H stretching modes[3].
The C=O Stretch (1730–1680 cm⁻¹): The hydrogen bonding at the carbonyl oxygen withdraws electron density, slightly lengthening the C=O bond and lowering its force constant. Consequently, the carbonyl stretch of a hydrogen-bonded dimer shifts to lower wavenumbers compared to its monomeric counterpart[1]. Conjugation with an aromatic ring further lowers this frequency due to resonance delocalization[4].
The O-H Out-of-Plane Bend (960–900 cm⁻¹): Often referred to as the O-H wag, this broad, medium-intensity peak is a highly diagnostic feature of the cyclic carboxylic acid dimer, as very few other functional groups absorb broadly in this fingerprint region[4].
Caption: Causality of carboxylic acid dimerization on IR spectral shifts.
Quantitative Spectral Assignments
The following table summarizes the key quantitative vibrational data required for the definitive identification of carboxylic acid moieties in API characterization.
Functional Group Vibration
Wavenumber Range (cm⁻¹)
Intensity / Shape
Mechanistic Causality
O-H Stretch (Dimer)
3300 – 2500
Strong, extremely broad
Extensive intermolecular H-bonding weakens the O-H bond[3].
O-H Stretch (Monomer)
~3600
Sharp, medium
Absence of H-bonding; observed only in gas/dilute phases[2].
Aromatic conjugation further lowers the stretching frequency[4].
C-O Stretch
1320 – 1210
Medium to strong
Coupled with O-H bending; sensitive to molecular environment[3].
O-H Out-of-Plane Bend
960 – 900
Medium, broad
Highly diagnostic wagging vibration of the cyclic dimer[4].
Self-Validating Experimental Protocol: ATR-FTIR for Solid-State APIs
Attenuated Total Reflectance (ATR) has superseded traditional KBr pellet transmission methods as the gold standard for pharmaceutical solid-state analysis. ATR requires no sample preparation, eliminating the risk of pressure-induced polymorphic transformations or moisture absorption associated with KBr[5].
However, ATR relies on an evanescent wave penetrating the sample. The depth of penetration (
dp
) is wavelength-dependent and heavily reliant on intimate contact between the sample and the high-refractive-index crystal (e.g., Diamond or ZnSe)[6]. To ensure data integrity, the following self-validating protocol must be strictly adhered to.
Step-by-Step ATR-FTIR Methodology
Step 1: System Suitability and Background Collection
Action: Clean the ATR crystal with a volatile, non-reactive solvent (e.g., isopropanol) and allow it to evaporate. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution).
Self-Validation Checkpoint: The background single-beam spectrum must exhibit a smooth profile. Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) must be within acceptable instrument-specific thresholds. A contaminated crystal will show residual organic peaks, invalidating subsequent data.
Step 2: Sample Application
Action: Deposit approximately 10–30 mg of the solid API or formulation directly onto the center of the ATR crystal[6]. Ensure the crystal aperture is completely covered to maximize the interaction volume.
Step 3: Pressure Application (The Critical Variable)
Action: Lower the ATR pressure anvil. Apply constant, standardized pressure (typically utilizing a slip-clutch mechanism to ensure reproducible torque).
Causality: The evanescent wave penetrates only 0.5 to 2.0 microns into the sample. Insufficient pressure results in poor optical contact, yielding a low signal-to-noise (S/N) ratio and distorted peak ratios.
Step 4: Spectral Acquisition
Action: Acquire the sample spectrum using the same parameters as the background (e.g., 4000–650 cm⁻¹, 64 scans, 4 cm⁻¹ resolution)[6].
Self-Validation Checkpoint: Inspect the raw absorbance spectrum. The maximum absorbance of the strongest peak (usually the C=O stretch for carboxylic acids) should ideally fall between 0.1 and 1.0 A.U. Absorbance >1.2 A.U. indicates potential detector non-linearity, requiring a reduction in applied pressure or sample volume.
Step 5: Data Processing
Action: Apply an ATR correction algorithm. Because penetration depth increases at lower wavenumbers, raw ATR spectra artificially inflate the intensity of low-frequency peaks (e.g., the O-H wag) relative to high-frequency peaks (e.g., the O-H stretch). ATR correction normalizes the spectrum to simulate a transmission experiment, allowing for accurate comparison against standard spectral libraries.
Caption: Step-by-step self-validating ATR-FTIR workflow for solid-state APIs.
Advanced Application: Polymorph Screening in Drug Development
The physical stability and bioavailability of an API are heavily dictated by its solid-state polymorphic form. Because IR spectroscopy probes molecular vibrations that are highly sensitive to the local crystalline environment, it is an indispensable tool for polymorph screening.
For carboxylic acid-containing APIs, polymorphic variations often manifest as distinct differences in hydrogen-bonding motifs. A classic example is the NSAID Indomethacin (IMC) , which contains both an aliphatic carboxylic acid and an aromatic amide.
In the γ
-polymorph (the thermodynamically stable form), the carboxylic acid groups form classic cyclic dimers. This results in a characteristic H-bonded carboxylic acid C=O stretch at approximately 1696 cm⁻¹[7].
In contrast, other polymorphic forms (such as the
α
or
η
forms) exhibit entirely different hydrogen-bonding networks. For instance, the carboxylic acid -OH may hydrogen bond with the amide carbonyl instead of forming a cyclic dimer. This leaves the carboxylic acid carbonyl weakly bonded or non-hydrogen bonded, shifting its C=O stretch significantly higher, up to ~1733 cm⁻¹[7].
By tracking the exact wavenumber of the C=O stretch and the contour of the O-H stretch, formulation scientists can rapidly identify the polymorphic purity of a batch, detect phase transitions during milling or granulation, and ensure the final dosage form maintains the desired dissolution profile.
Conclusion
The robust characterization of carboxylic acids via IR spectroscopy hinges on a deep understanding of intermolecular hydrogen bonding. The formation of cyclic dimers fundamentally dictates the broad O-H stretching envelope and the shifted C=O stretching frequencies observed in solid-state APIs. By employing rigorous, self-validating ATR-FTIR protocols, pharmaceutical scientists can leverage these spectral signatures to not only identify functional groups but to map the intricate crystalline architectures that define drug efficacy and stability.
References
IR Spectroscopy Tutorial: Carboxylic Acids
orgchemboulder.com
URL:[Link]
Carboxylic Acid Ir Spectrum
wax-studios.com
URL: [Link]
The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online
spectroscopyonline.com
URL:[Link]
Dimerization of Carboxylic Acids and Salts: An IR Study in Perfluoropolyether Media
Journal of the American Chemical Society - ACS Publications
URL:[Link]
FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation
National Center for Biotechnology Information (PMC)
URL:[Link]
Structure Determination, Thermal Stability and Dissolution Rate of δ Indomethacin
ChemRxiv
URL:[Link]
First derivative ATR-FTIR spectroscopic method as a green tool for the quantitative determination of diclofenac sodium tablets
F1000Research
URL:[Link]
The Morpholine Scaffold in Modern Drug Discovery: Mechanisms, Pharmacokinetics, and Experimental Validation
Executive Summary In medicinal chemistry, the morpholine ring—a six-membered saturated heterocycle containing both an amine and an ether functional group—has transcended its role as a simple building block to become a "p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry, the morpholine ring—a six-membered saturated heterocycle containing both an amine and an ether functional group—has transcended its role as a simple building block to become a "privileged scaffold"[1][2]. As an application scientist overseeing early-stage drug discovery, I frequently leverage morpholine to rescue lead compounds suffering from poor physicochemical profiles. Adding a morpholine ring is never a passive structural choice; it is an active modulation of a molecule's thermodynamic and kinetic landscape. This whitepaper deconstructs the mechanism of action (MOA) of morpholine-containing drugs, detailing how this heterocycle dictates target binding, alters pharmacokinetics (PK), and how we experimentally validate these properties in the lab.
Physicochemical Rationale: The Causality of Morpholine
To understand morpholine's MOA, we must first examine its fundamental chemistry. The presence of the oxygen atom in the ring withdraws electron density from the nitrogen atom via inductive effects. This renders the morpholine nitrogen significantly less basic (
pKa≈8.4
) than comparable cyclic amines like piperidine (
pKa≈11.2
)[2].
Why does this matter? At physiological pH (7.4), a
pKa
of 8.4 ensures that a substantial fraction of the drug remains in its unprotonated (neutral) state. This well-balanced lipophilic-hydrophilic profile exponentially improves membrane permeability and blood-brain barrier (BBB) penetration while retaining enough polarity to ensure aqueous solubility[3].
In the design of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib, the morpholine ring acts as a critical pharmacokinetic modulator rather than the primary pharmacophore. The quinazoline core of gefitinib binds tightly to the hinge region of the EGFR kinase domain (forming critical hydrogen bonds with Met793). However, this core is highly flat and lipophilic, leading to aggregation and poor bioavailability.
By attaching a morpholine ring via a flexible propyl ether linker, the morpholine moiety is directed outward, projecting directly into the solvent-exposed channel of the ATP-binding pocket[4]. This strategic placement increases aqueous solubility without sterically clashing with the kinase hinge region, preserving the drug's high binding affinity to mutant EGFR[4].
Structural role of the morpholine ring in EGFR kinase inhibitors.
Ribosomal Inhibition: The Oxazolidinone Class (Linezolid)
Unlike gefitinib, where morpholine is solvent-exposed, the morpholine ring in linezolid (an oxazolidinone antibacterial) is intimately involved in target binding. Linezolid binds to the A-site of the bacterial 50S ribosomal subunit, preventing the formation of the 70S initiation complex[5]. The morpholine ring interacts directly with the binding pocket, contributing to the drug's potency.
However, the morpholine ring in linezolid is a known site for metabolic liability (oxidation). To optimize this, structure-activity relationship (SAR) studies have explored replacing morpholine with bioisosteres, such as 2-oxa-6-azaspiro[3.3]heptane, which maintains the spatial geometry required for 50S inhibition while eliminating the metabolic soft spots associated with the morpholine C-H bonds[6].
CNS Penetration: MAO Inhibitors (Moclobemide)
For central nervous system (CNS) agents, morpholine's ability to easily cross the BBB is its defining feature[3]. In moclobemide, a reversible inhibitor of monoamine oxidase A (MAO-A) used for depression, the morpholine ring is essential for target engagement and rapid CNS distribution[7]. The morpholine moiety is substantially metabolized (yielding a short half-life of 1–3 hours), which actually provides a superior safety profile compared to older, irreversible MAO inhibitors by preventing prolonged target blockade[7].
Quantitative Profiling of Morpholine-Containing Drugs
The following table synthesizes the distinct roles the morpholine scaffold plays across different therapeutic classes, highlighting the divergence in its mechanistic utility.
Balances lipophilicity for rapid BBB penetration; shortens half-life.
Viloxazine
CNS / ADHD
NET
Pharmacophore core
Optimizes PK/PD profile for targeted CNS norepinephrine modulation.
Field-Proven Experimental Workflows
To engineer a successful morpholine-containing drug, we must utilize self-validating experimental systems. Below are the core protocols I use to validate the causality of morpholine integration.
Workflow 1: Validating Solvent-Exposed Binding via Surface Plasmon Resonance (SPR)
Causality: When adding a bulky morpholine group to improve solubility (as in gefitinib), we must prove it does not sterically clash with the target. SPR provides real-time association (
kon
) and dissociation (
koff
) kinetics. If
kon
drops upon morpholine addition, we have a steric clash. If
kon
remains stable but thermodynamic solubility increases, the morpholine is successfully projecting into the solvent channel.
Step-by-Step Protocol:
Surface Preparation: Immobilize the His-tagged target protein (e.g., EGFR kinase domain) onto an NTA sensor chip until a baseline response of ~1000 RU is achieved.
Analyte Preparation: Prepare a concentration series (e.g., 1 nM to 100 nM) of both the morpholine-containing ligand and the des-morpholine analog in running buffer (PBS + 0.05% Tween-20 + 1% DMSO). Note: 1% DMSO ensures the lipophilic core remains in solution prior to binding.
Injection: Inject analytes at a high flow rate of 30 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring the measured
kon
reflects true binding kinetics, not diffusion.
Regeneration: Wash the chip with 10 mM Glycine-HCl (pH 2.5) between cycles to dissociate the analyte.
Data Validation: Fit the resulting sensograms to a 1:1 Langmuir binding model. A successful morpholine integration will show a
KD
and
kon
statistically identical to the parent core, validating the solvent-exposed hypothesis.
Workflow 2: Assessing Morpholine Metabolic Liability via Microsomal Clearance
Causality: The carbons adjacent to the morpholine oxygen and nitrogen are highly susceptible to Cytochrome P450 (CYP3A4) mediated oxidation, leading to ring opening or lactam formation. This assay identifies if the morpholine is a metabolic "soft spot," dictating whether iterative SAR must pivot to bridged bicyclic rings or azaspiro bioisosteres[6].
Step-by-Step Protocol:
Incubation Setup: Combine 1 µM of the morpholine test compound with Human Liver Microsomes (HLMs) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) to initiate CYP450 activity.
Kinetic Sampling: At precise intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide). Causality: Cold solvent precipitates the microsomal proteins, halting metabolism instantly.
Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS.
Data Validation: Plot the natural log of the remaining parent compound versus time. Calculate the half-life (
t1/2
) and intrinsic clearance (
CLint
). If
CLint
is excessively high, the morpholine ring is a liability, triggering the iterative SAR workflow below.
Iterative SAR workflow for evaluating morpholine-containing drug candidates.
References
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. 1
Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. BenchChem. 2
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC. 7
Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents. PubMed. 6
Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders. PMC. 4
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. 3
Mode of Action of Ranbezolid against Staphylococci and Structural Modeling Studies of Its Interaction with Ribosomes. Antimicrobial Agents and Chemotherapy. 5
The Architectural Nuances of 6-Methylmorpholine-2-carboxylic Acid Analogs: A Deep Dive into Structure-Activity Relationships for Neurokinin Receptor Antagonism
For Immediate Release A Technical Guide for Medicinal Chemists and Drug Development Professionals The morpholine scaffold, a privileged structure in medicinal chemistry, continues to yield promising lead compounds across...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
A Technical Guide for Medicinal Chemists and Drug Development Professionals
The morpholine scaffold, a privileged structure in medicinal chemistry, continues to yield promising lead compounds across a spectrum of therapeutic areas.[1][2] Within this versatile class of heterocycles, 6-methylmorpholine-2-carboxylic acid and its derivatives have emerged as a focal point for the development of potent neurokinin (NK) receptor antagonists.[3] This in-depth technical guide dissects the critical structure-activity relationships (SAR) of these analogs, offering field-proven insights for researchers engaged in the design and optimization of novel therapeutics targeting the tachykinin system.
The Morpholine Core: A Foundation for CNS-Targeted Drug Design
The morpholine ring is not merely a passive scaffold; its inherent physicochemical properties contribute significantly to the drug-like characteristics of its derivatives. Its conformational flexibility and the presence of both a hydrogen bond acceptor (oxygen) and a weakly basic nitrogen atom provide a unique profile that can enhance aqueous solubility and facilitate penetration of the blood-brain barrier, a critical attribute for centrally-acting agents.[1] In the context of neurokinin receptor antagonists, the morpholine core serves to orient key pharmacophoric elements in the correct spatial arrangement for optimal receptor engagement.
Deconstructing the SAR of 6-Methylmorpholine-2-carboxylic Acid Analogs as Neurokinin Receptor Antagonists
The biological activity of 6-methylmorpholine-2-carboxylic acid analogs as neurokinin receptor antagonists is exquisitely sensitive to stereochemistry and the nature of substituents at the C2, C6, and N4 positions of the morpholine ring. The primary biological target for this class of compounds appears to be the neurokinin receptors, particularly the NK1 and NK2 subtypes, which are implicated in pain, inflammation, and emesis.[3][4]
The Critical Role of Stereochemistry
The absolute configuration at both the C2 and C6 positions is a paramount determinant of biological activity. Studies on related 2,6-disubstituted morpholine analogs have demonstrated that specific stereoisomers exhibit significantly higher binding affinities for neurokinin receptors. For instance, in a series of morpholine-based tachykinin receptor antagonists, the (S,R) configuration was identified as essential for potent binding to NK1, NK2, and NK3 receptors.[5] The synthesis of specific stereoisomers, such as (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid, underscores the focus on chirally pure compounds in drug development programs.[6]
The relative orientation of the substituents at C2 and C6 (cis or trans) dictates the overall three-dimensional shape of the molecule, which in turn governs its fit within the binding pocket of the target receptor. The cis-relationship between the C2-carboxylic acid (or its derivative) and the C6-methyl group, as seen in the (2R,6S) and (2S,6R) isomers, appears to be a key feature for potent antagonism.
Experimental Workflow: Stereoselective Synthesis of 6-Methylmorpholine-2-carboxylic Acid Analogs
The stereocontrolled synthesis of 6-methylmorpholine-2-carboxylic acid analogs is crucial for elucidating their SAR. A representative synthetic approach is outlined below.
Caption: A generalized workflow for the stereoselective synthesis of cis-6-methylmorpholine-2-carboxylic acid analogs.
Modifications at the 2-Position: The Carboxamide is Key
The carboxylic acid moiety at the C2 position is a critical pharmacophoric element, primarily serving as a handle for the introduction of various substituents that can profoundly influence potency and selectivity. The majority of potent neurokinin receptor antagonists derived from this scaffold feature a carboxamide at this position.
The nature of the amine coupled to the carboxylic acid is a key area for SAR exploration. Typically, bulky and lipophilic amines are favored. For example, the reaction of (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid with diphenylmethanamine yields a potent benzhydrylcarbamoyl derivative.[6]
Table 1: Influence of C2-Carboxamide Substituents on Activity
The data strongly suggest that large, aromatic substituents on the amide nitrogen are crucial for high-affinity binding to neurokinin receptors. This is likely due to favorable hydrophobic and/or π-stacking interactions within the receptor's binding site.
Experimental Protocol: Amide Coupling
A standard and effective method for the synthesis of C2-carboxamide analogs involves the use of peptide coupling reagents.[7]
Activation of the Carboxylic Acid: To a solution of the 6-methylmorpholine-2-carboxylic acid derivative (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activating agent like 1-Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes.
Addition of the Amine: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide.
The 6-Methyl Group: A Stereochemical Anchor
The methyl group at the C6 position plays a significant role in dictating the preferred conformation of the morpholine ring and, consequently, the spatial orientation of the C2 substituent. The (6R)-configuration, in combination with a (2S) or (2R) center, has been highlighted in the patent literature for tachykinin receptor antagonists.[3] While systematic studies on the replacement of the 6-methyl group with other alkyl or functional groups are not extensively reported in the available literature, it is reasonable to hypothesize that its size and stereochemistry are critical for optimal receptor fit. Larger substituents at this position may introduce steric clashes within the binding pocket, leading to a decrease in affinity.
Caption: Logical relationship between key structural features and biological activity.
The nitrogen atom of the morpholine ring offers another avenue for structural modification. In many synthetic schemes, the nitrogen is protected with a tert-butoxycarbonyl (Boc) group, which is later removed.[6] However, the introduction of small alkyl or other functional groups at this position can be used to fine-tune the physicochemical properties of the analogs, such as their basicity, lipophilicity, and metabolic stability. The impact of N-substitution on the neurokinin receptor antagonist activity of 6-methylmorpholine-2-carboxylic acid analogs is an area that warrants further investigation.
Future Directions and Unanswered Questions
While the foundational SAR for 6-methylmorpholine-2-carboxylic acid analogs as neurokinin receptor antagonists has been established, several key questions remain:
Systematic Exploration of the C6-Position: What is the effect of varying the size and electronics of the substituent at the C6-position? Can bioisosteric replacements for the methyl group enhance potency or selectivity?
Bioisosteres of the C2-Carboxamide: Can the amide bond be replaced with other functional groups (e.g., tetrazoles, oxadiazoles) to improve pharmacokinetic properties while maintaining potent antagonist activity?
N-Substituent SAR: How do different substituents on the morpholine nitrogen impact receptor binding and in vivo efficacy?
Selectivity Profiling: A more comprehensive understanding of the selectivity of these analogs across the different neurokinin receptor subtypes (NK1, NK2, and NK3) is needed to guide the development of subtype-selective antagonists.
Conclusion
The 6-methylmorpholine-2-carboxylic acid scaffold represents a highly promising starting point for the development of novel neurokinin receptor antagonists. The key pillars of its structure-activity relationship are the cis-stereochemistry between the C2 and C6 substituents, the presence of a bulky, lipophilic carboxamide at the C2 position, and the specific stereochemistry of the C6-methyl group. Future research focused on systematically exploring the chemical space around this privileged core is poised to deliver the next generation of therapeutics for a range of neurological and inflammatory disorders.
References
Discovery of Novel Multifunctional Ligands With μ/δ Opioid Agonist/Neurokinin-1 (NK1)
Occurrence of Morpholine in Central Nervous System Drug Discovery. FLORE, (2021).
Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. PubMed, (2000).
Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, (2014).
(2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)
Structure-activity study of neurokinins: antagonists for the neurokinin-2 receptor. PubMed, (1990).
Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, (2024).
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed, (2008).
Morpholines. Synthesis and Biological Activity.
Morpholine and thiomorpholine tachykinin receptor antagonists.
An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, (2022).
Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neurop
methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride CAS - ChemicalBook. ChemicalBook, (n.d.).
Neurokinin-receptor antagonists: Pharmacological tools and therapeutic drugs. Can J Physiol Pharmacol, (1997).
Synthesis and biological importance of amide analogues. Pulsus Group, (2018).
Neurokinin 1 and 2 antagonists attenuate the responses and NK1 antagonists prevent the sensitization of primate spinothalamic tract neurons after intradermal capsaicin. PubMed, (1994).
Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PMC, (2024).
Biological relevance and synthesis of C-substituted morpholine derivatives.
Discovery of Bioactive Molecules Using 6-Methylmorpholine-2-Carboxylic Acid: A Technical Guide to Privileged Scaffold Functionalization
As drug discovery pipelines increasingly prioritize molecules with high fraction sp3 (Fsp3) character to improve clinical success rates, saturated oxygen- and nitrogen-containing heterocycles have become foundational bui...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery pipelines increasingly prioritize molecules with high fraction sp3 (Fsp3) character to improve clinical success rates, saturated oxygen- and nitrogen-containing heterocycles have become foundational building blocks. Among these, 6-Methylmorpholine-2-carboxylic acid stands out as a highly versatile, chiral intermediate.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we will dissect the causality behind the physicochemical behavior of this scaffold, detail self-validating synthetic protocols for its functionalization, and analyze its proven engagement with complex biological targets.
The Rationale: Morpholine as a "Privileged Structure"
The unsubstituted morpholine ring is widely recognized as a "privileged structure" in medicinal chemistry () [1]. It is frequently deployed to improve aqueous solubility, modulate the pKa of adjacent basic centers, and enhance metabolic stability compared to more lipophilic piperidine analogs.
However, simple morpholines suffer from conformational flexibility, rapidly flipping between chair conformations. Why introduce a 6-methyl group and a 2-carboxylic acid?
Conformational Locking (The 6-Methyl Effect): The addition of a methyl group at the C6 position introduces steric bulk that forces the morpholine ring into a highly specific, stable chair conformation to minimize 1,3-diaxial interactions. This pre-organization is critical; it reduces the entropic penalty the molecule pays upon binding to a target protein, often yielding a 10- to 100-fold increase in binding affinity.
Synthetic Vectoring (The 2-Carboxylic Acid): The carboxylic acid at the C2 position provides a direct, highly reactive vector for synthesizing amides, esters, and complex heterocycles. When converted to an amide, this functional group projects optimally into solvent-exposed regions or specific hydrogen-bonding pockets of target proteins.
Structural dynamics and target engagement model of 6-methylmorpholine derivatives.
Physicochemical Profiling & Reagent Selection
Before initiating library synthesis, the correct stereoisomer and protecting group strategy must be selected. Unprotected 6-methylmorpholine-2-carboxylic acid contains a secondary amine that will rapidly self-polymerize or undergo unwanted side reactions during carboxylic acid activation. Therefore, N-Boc (tert-butyloxycarbonyl) protected derivatives are the industry standard for controlled, stepwise synthesis.
Table 1: Physicochemical Properties of 6-Methylmorpholine-2-carboxylic Acid & Key Derivatives
The most common application of this scaffold is the generation of bioactive amides. The following protocol utilizes HATU as the coupling reagent.
Causality of Reagent Choice: HATU is explicitly chosen over EDC/HOBt because it forms a highly reactive 7-azabenzotriazole active ester. This significantly accelerates the reaction rate, which is critical for preventing base-catalyzed epimerization (racemization) at the chiral C2 center of the morpholine ring.
Objective: Synthesize a lead-like amide derivative from (2R,6R)-4-Boc-6-methylmorpholine-2-carboxylic acid without loss of chiral integrity.
Step 1: Pre-activation. Dissolve 1.0 equivalent of (2R,6R)-4-Boc-6-methylmorpholine-2-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, allowing HATU to form the active ester. Pre-activating for 15 minutes ensures the active ester is fully formed before the amine is introduced, preventing the amine from reacting directly with HATU to form a stable guanidinium byproduct.
Step 2: Amine Addition. Add 1.1 equivalents of the target primary or secondary amine. Stir at room temperature for 2–4 hours under inert atmosphere.
Step 3: Workup & Self-Validation. Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO3, 1M HCl, and brine.
Validation Check: Perform a rapid LC-MS analysis of the organic layer. The presence of the desired mass
[M+H]+
and the total absence of
m/z117
(the tetramethylurea byproduct of HATU) validates the completion of the coupling and the efficacy of the aqueous wash.
Step 4: Boc Deprotection. Dissolve the purified intermediate in a 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) solution. Stir for 1 hour at room temperature, then concentrate under reduced pressure.
Validation Check: Post-deprotection
1H
NMR must show the complete disappearance of the intense 9-proton singlet at ~1.4 ppm, confirming the successful removal of the Boc group and the unmasking of the secondary amine for target engagement.
Workflow for integrating 6-methylmorpholine-2-carboxylic acid into drug discovery pipelines.
Case Studies: Target Engagement in Drug Discovery
The functionalized 6-methylmorpholine scaffold has been successfully deployed against several high-value therapeutic targets.
A. Epigenetic Modulators: BRD4 Inhibitors
In fragment-based drug discovery (FBDD), 6-methylmorpholine derivatives have been utilized to target BRD4, a key epigenetic reader protein involved in oncology. When (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid is coupled with specific amines (e.g., diphenylmethanamine derivatives), the resulting molecules exhibit potent affinity. The morpholine ring adopts a stable chair conformation, allowing the 6-methyl group to project into a lipophilic sub-pocket, while the amide linker forms critical hydrogen bonds with the highly conserved asparagine residue in the bromodomain binding site () [3].
B. Neurological Therapeutics: GABA-B Receptor Modulators
Recent patent literature highlights the use of (2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid as a critical intermediate in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives ()[4]. These complex heterocycles act as positive allosteric modulators (PAMs) of the GABA-B receptor, which are being investigated for the treatment of spasticity and various neurological disorders. In this context, the morpholine moiety is not just a structural spacer; its specific topological polar surface area (TPSA) and basicity are precisely tuned to ensure optimal Blood-Brain Barrier (BBB) penetration.
References
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews. URL: [Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 21899747, Morpholine-2-carboxylic acid." PubChem. URL:[Link]
Xia, G., et al. (2015). "Fragment-Based Drug Discovery of 2-Thiazolidinones as BRD4 Inhibitors: 2. Structure-Based Optimization." ResearchGate. URL:[Link]
Ballell, L., et al. (2022). "PHARMACOLOGICALLY ACTIVE HETEROCYCLIC-SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES." Google Patents (WO2022029666A1).
Foundational
6-Methylmorpholine-2-Carboxylic Acid Derivatives in Modern Drug Discovery: Strategic Scaffolding, Synthesis, and Therapeutic Applications
Executive Summary In the pursuit of novel therapeutics, the structural optimization of lead compounds relies heavily on privileged scaffolds that can simultaneously dictate spatial geometry and modulate physicochemical p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the pursuit of novel therapeutics, the structural optimization of lead compounds relies heavily on privileged scaffolds that can simultaneously dictate spatial geometry and modulate physicochemical properties. The morpholine ring has long been a staple in medicinal chemistry due to its favorable pharmacokinetic (PK) profile. However, the introduction of specific chiral substitutions—namely, 6-methylmorpholine-2-carboxylic acid and its derivatives—has unlocked advanced capabilities in structure-based drug design (SBDD). This whitepaper provides an in-depth technical analysis of the pharmacochemical rationale, synthetic methodologies, and therapeutic applications of 6-methylmorpholine-2-carboxylic acid derivatives, serving as a comprehensive guide for drug development professionals.
The Pharmacochemical Rationale of the Substituted Morpholine Scaffold
The parent morpholine ring is highly valued for its ability to balance lipophilicity and aqueous solubility. The presence of a weakly basic nitrogen atom (pKa ~8.3) opposite an oxygen atom provides a flexible chair conformation that can participate in diverse lipophilic-hydrophilic interactions[1]. When this ring is substituted to form 6-methylmorpholine-2-carboxylic acid, the scaffold gains profound advantages:
Chiral Vectoring: The stereocenters at C2 and C6 allow for precise, three-dimensional vectoring of pharmacophores. This is critical when targeting deep enzymatic pockets or complex receptor allosteric sites where stereochemistry dictates binding affinity[2].
The Carboxylate Handle: The C2-carboxylic acid serves as a versatile synthetic handle for amide coupling. In biological systems, the resulting amides or free carboxylates can form strong bidentate hydrogen bonds with target protein backbones[3].
PK/PD Optimization: The 6-methyl group increases steric hindrance around the ring, which can effectively evade CYP3A4-mediated oxidative metabolism, thereby prolonging bioavailability and optimizing clearance rates[2]. Furthermore, the pKa of the morpholine nitrogen closely mimics physiological blood pH, enhancing blood-brain barrier (BBB) permeability for central nervous system (CNS) targets[1].
Caption: Logical relationship between the structural features of substituted morpholines and PK/PD outcomes.
Target Engagement & Therapeutic Applications
The versatility of 6-methylmorpholine-2-carboxylic acid derivatives is demonstrated across multiple therapeutic areas. By acting as a rigidified, orienting core, these derivatives have successfully rescued failed drug classes and improved the oral bioavailability of notoriously difficult targets.
Cardiovascular: Direct Renin Inhibitors (DRIs)
Historically, DRIs suffered from poor oral bioavailability due to their high molecular weight (>600 Da) and peptidomimetic nature[4]. By utilizing a 2-carbamoyl morpholine scaffold derived from (2R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, researchers developed nonpeptidomimetic DRIs (<500 Da). The morpholine oxygen and the C2-carbonyl group form novel hydrogen bonds with the backbone NH groups of Ser76 and Thr77 on the closed flap region of the renin catalytic site, significantly enhancing inhibitory activity and oral absorption[4].
Antiviral: HBV Capsid Inhibitors
In the development of third-generation 4-H heteroaryldihydropyrimidine (HAP) analogues for Hepatitis B, the introduction of a carboxyl group on the morpholine ring proved critical. Structure-based analysis (X-ray crystallography of the Cp149 Y132A mutant hexamer) revealed that the carboxylic acid moiety forms strong bidentate hydrogen bonds with the backbone NH and side-chain hydroxyl of S141[3]. While the morpholine-3-carboxylic acid isomer yielded a 5-fold potency increase (EC50 ~3 nM), SAR campaigns extensively utilized morpholine-2-carboxylic acid derivatives to map the exact spatial requirements of the S141 pocket[3].
CNS & Autoimmune Targets
Morpholine derivatives are heavily utilized in CNS drug discovery because their balanced lipophilicity allows them to cross the BBB effectively[1]. Specifically, (2R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-2-carboxylic acid is a key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which act as positive allosteric modulators of the GABAB receptor to regulate neuronal excitability[5]. Furthermore, cyclic amidine compounds incorporating 6-methylmorpholine-2-carboxylic acid have been developed as potent TLR7/8/9 antagonists for the treatment of systemic lupus erythematosus (SLE), exhibiting high microsome stability and low CYP inhibition[6].
Quantitative Data Summary
Target / Indication
Derivative Type
Key Molecular Interactions
Pharmacological Impact
Reference
Renin (Hypertension)
2-Carbamoyl morpholine
H-bonds with Ser76/Thr77 backbone NH (closed flap)
Overcomes poor oral bioavailability of peptidomimetics; lowers MW <500 Da.
The utility of 6-methylmorpholine-2-carboxylic acid in drug discovery is bottlenecked by the need for enantiopure materials. Traditional routes suffered from expensive chiral starting materials, low yields, and the need for multiple chromatographic purifications[7].
A highly efficient, operationally simple synthesis of (S)-N-BOC-morpholine-2-carboxylic acid was developed starting from inexpensive chiral epichlorohydrin[7]. This route is highly scalable because it relies on simple acid-base extractions rather than column chromatography.
Protocol 1: Concise Synthesis of (S)-N-BOC-Morpholine-2-Carboxylic Acid
Causality & Rationale:
The synthesis utilizes a one-pot chlorohydrin formation and ring closure. By using (R)-epichlorohydrin, the stereocenter is perfectly inverted during the
SN2
attack, yielding the (S)-enantiomer. TEMPO oxidation is specifically chosen for the final step because it selectively oxidizes primary alcohols to carboxylic acids under mild conditions, preventing the racemization of the newly formed chiral centers[7].
Step-by-Step Methodology:
Epoxide Opening: Charge a jacketed reactor with N-benzylethanolamine (1.0 eq), water, and 2-propanol. Add (R)-epichlorohydrin (1.05 eq) and stir at 20 °C overnight to form the intermediate chlorohydrin[7].
Ring Closure: Add a 35 wt % aqueous solution of
Et4NOH
(1.3 eq) rapidly. The base facilitates an intramolecular cyclization to form the morpholine ring. Quench with 1 M HCl to pH 9, and extract the N-benzyl morpholine intermediate with
CH2Cl2
[7].
Debenzylation & Protection: Subject the crude intermediate to hydrogenation (
H2
, Pd/C) to remove the benzyl protecting group. Immediately treat the secondary amine with Di-tert-butyl dicarbonate (
Boc2O
) to yield the N-BOC-2-hydroxymethylmorpholine intermediate[7].
TEMPO Oxidation: Dissolve the N-BOC-2-hydroxymethylmorpholine in a biphasic mixture (
CH2Cl2
/water). Add catalytic TEMPO and sodium hypochlorite (NaOCl) as the terminal oxidant. The primary alcohol is selectively oxidized to the carboxylic acid.
Purification: Isolate the final (S)-N-BOC-morpholine-2-carboxylic acid via simple acid-base extraction (yielding >99% ee by chiral HPLC)[7].
Caption: Scalable synthetic workflow for enantiopure N-BOC-morpholine-2-carboxylic acid.
Experimental Workflow: Amide Coupling in Lead Generation
Once the protected 6-methylmorpholine-2-carboxylic acid is synthesized, it is typically coupled to complex amines to generate the final drug candidates (e.g., the synthesis of TLR7/8/9 antagonists[6] or GABAB modulators[5]).
Protocol 2: Standard HATU-Mediated Amide Coupling
Causality & Rationale:
HATU is selected over traditional carbodiimides (like EDC) for coupling sterically hindered morpholine carboxylic acids because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. Pre-activating the acid before adding the amine prevents the degradation of sensitive amine nucleophiles and ensures near-quantitative conversion.
Step-by-Step Methodology:
Preparation: In an oven-dried flask under inert atmosphere (
N2
), dissolve (2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration)[6].
Pre-Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise at 0 °C. Stir the mixture for 10–15 minutes to allow the formation of the active OAT ester.
Coupling: Add the target amine (1.0 eq) (e.g., a complex piperazine or aniline derivative) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS.
Workup: Quench the reaction with water and extract with Ethyl Acetate (EtOAc).
Washing (Self-Validating Purification): Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous
NaHCO3
(to remove unreacted carboxylic acid and HOAt byproducts), and brine.
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. The resulting Boc-protected amide can be deprotected using standard TFA/
CH2Cl2
conditions to yield the active pharmaceutical ingredient.
Conclusion
The integration of 6-methylmorpholine-2-carboxylic acid and its stereoisomers into drug discovery pipelines represents a masterclass in rational scaffold design. By providing a rigid, chiral framework that inherently possesses favorable pKa and lipophilicity profiles, this building block solves multiple downstream PK/PD issues simultaneously[1]. Whether forming critical bidentate hydrogen bonds in viral capsids[3] or evading CYP3A4 metabolism in autoimmune therapies[6], the precise vectoring enabled by the 6-methyl and 2-carboxyl substitutions ensures that this scaffold will remain a cornerstone of modern medicinal chemistry.
References
[5] WO2022029666A1 - PHARMACOLOGICALLY ACTIVE HETEROCYCLIC-SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES. Google Patents. Available at:
[2] Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at:[Link]
[6] WO2020048595A1 - Novel cyclic amidine compounds for the treatment of autoimmune disease. Google Patents. Available at:
[1] Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. National Institutes of Health (NIH). Available at:[Link]
[7] Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. American Chemical Society (ACS). Available at:[Link]
[4] Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]
[3] Discovery and Pre-Clinical Characterization of Third-Generation 4-H Heteroaryldihydropyrimidine (HAP) Analogues as Hepatitis B Virus (HBV) Capsid Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Application Note: Enantioselective Synthesis Protocols for Chiral Morpholines
Executive Summary The morpholine ring is a privileged heterocyclic scaffold embedded in numerous biologically active compounds and FDA-approved therapeutics, including the neurokinin-1 (NK-1) receptor antagonists aprepit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The morpholine ring is a privileged heterocyclic scaffold embedded in numerous biologically active compounds and FDA-approved therapeutics, including the neurokinin-1 (NK-1) receptor antagonists aprepitant and L-742,694, as well as the antibacterial agent linezolid. The stereochemistry at the C2, C3, and C5 positions of the morpholine core profoundly dictates pharmacokinetic properties, target binding affinity, and metabolic stability.
Historically, accessing enantiopure morpholines relied heavily on chiral pool approaches, which are fundamentally limited by the availability of natural precursors. This application note details three modern, self-validating catalytic asymmetric protocols that construct chiral morpholines from achiral or prochiral precursors. By bridging transition-metal catalysis and organocatalysis, these methodologies provide robust, scalable routes for drug development professionals.
Mechanistic Paradigms & Causality
To achieve high enantiomeric excesses (ee) and diastereomeric ratios (dr), the synthetic design must strictly control the transition state geometry. The following pathways illustrate the causality behind the catalyst and substrate choices in modern morpholine synthesis.
Catalytic asymmetric pathways for the synthesis of chiral morpholine derivatives.
Pathway A: Tandem Hydroamination & Asymmetric Transfer Hydrogenation (ATH)
Developed by the Schafer group, this one-pot method converts aminoalkynes to 3-substituted morpholines[1].
Causality: A bis(amidate)bis(amido)Ti precatalyst drives the hydroamination to form a cyclic imine. Subsequently, the Noyori–Ikariya catalyst (RuCl) reduces the imine. High enantioselectivity (>95% ee) is achieved because the ether oxygen in the morpholine backbone acts as a critical hydrogen-bond acceptor with the[(S,S)-Ts-DPEN] ligand. This non-covalent interaction rigidly locks the substrate's orientation, ensuring stereospecific hydride transfer from the ruthenium center [1].
Pathway B: Palladium-Catalyzed Carboamination
The Wolfe group established a method to access cis-3,5-disubstituted morpholines from O-allyl ethanolamines and aryl bromides [2].
Causality: The reaction utilizes Pd(OAc)₂ and P(2-furyl)₃. The stereochemical outcome is dictated by a syn-aminopalladation mechanism. The intermediate palladium(aryl)(amido) complex adopts a highly ordered, boat-like transition state. This geometry minimizes 1,3-diaxial steric clashes, exclusively yielding the cis-diastereomer upon reductive elimination [2].
The Zhu group reported a metal-free, chiral phosphoric acid (CPA) catalyzed synthesis of C3-substituted morpholinones [3].
Causality: Arylglyoxals and 2-(arylamino)ethan-1-ols undergo a domino[4+2] heteroannulation to form a cyclic α-iminium hemiacetal. The CPA catalyst provides a tightly controlled chiral microenvironment via hydrogen bonding, which directs a stereoselective 1,2-aryl/alkyl shift (an asymmetric aza-benzilic ester rearrangement), establishing the C3 stereocenter with excellent enantiocontrol [3].
Quantitative Data Summary
The following table benchmarks the three synthetic protocols, allowing researchers to select the optimal methodology based on target substitution patterns.
Methodology
Catalyst System
Precursors
Target Scaffold
Yield Range
Enantiomeric Excess (ee)
Tandem Hydroamination / ATH
Ti-bis(amidate) / Ru-TsDPEN
Aminoalkynes
3-Substituted Morpholines
65–85%
>95%
Pd-Catalyzed Carboamination
Pd(OAc)₂ / P(2-furyl)₃
O-Allyl ethanolamines + Aryl bromides
cis-3,5-Disubstituted Morpholines
50–75%
>99% (from chiral pool)
Aza-Benzilic Ester Rearrangement
Chiral Phosphoric Acid (e.g., SPINOL-derived)
Arylglyoxals + 2-(arylamino)ethan-1-ols
C3-Substituted Morpholinones
60–88%
85–96%
Experimental Protocols
Protocol A: Synthesis of (R)-3-Benzylmorpholine via Tandem Hydroamination/ATH [1]
This protocol is highly scalable and avoids column chromatography, relying instead on acid-base extraction and oxalate salt precipitation.
Reagents & Materials:
Aminoalkyne substrate (e.g., 1-(allyloxy)-3-phenylpropan-2-amine) (1.0 g scale)
Bis(amidate)bis(amido)Ti precatalyst (10 mol %)
RuCl (1 mol %)
Formic acid/triethylamine azeotrope (5:2 ratio)
Anhydrous toluene
Step-by-Step Procedure:
Hydroamination: In a nitrogen-filled glovebox, charge a Schlenk flask with the aminoalkyne substrate (1.0 g) and the Ti precatalyst (10 mol %) in anhydrous toluene (0.5 M).
Seal the flask, remove it from the glovebox, and stir the mixture at 110 °C for 24 hours to ensure complete conversion to the cyclic imine.
Cooling: Allow the reaction mixture to cool to room temperature.
Asymmetric Transfer Hydrogenation (ATH): Under a positive flow of nitrogen, add the Ru-TsDPEN catalyst (1 mol %) dissolved in the formic acid/triethylamine azeotrope (0.5 mL per mmol of substrate).
Stir the resulting mixture at room temperature for 12 hours.
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 × 20 mL).
Purification: Extract the combined organic layers with 1M HCl. Discard the organic layer. Basify the aqueous layer with 2M NaOH to pH 12, and extract with dichloromethane.
Dry the organic phase over Na₂SO₄ and concentrate in vacuo. To achieve >99% purity, dissolve the crude amine in diethyl ether and add 1 equivalent of oxalic acid to precipitate the morpholine oxalate salt.
Protocol B: Synthesis of cis-3,5-Disubstituted Morpholines via Carboamination [2]
This protocol utilizes a boat-like transition state to enforce cis-diastereoselectivity.
Reagents & Materials:
O-Allyl ethanolamine derivative (0.50 mmol)
Aryl bromide (1.0 mmol)
Pd(OAc)₂ (2.3 mg, 0.01 mmol, 2 mol %)
P(2-furyl)₃ (9.3 mg, 0.04 mmol, 8 mol %)
NaOtBu (96.1 mg, 1.0 mmol)
Anhydrous toluene (1.25 mL)
Step-by-Step Procedure:
Preparation: Evacuate and flame-dry a Schlenk tube, then backfill with nitrogen.
Catalyst Loading: Charge the tube with Pd(OAc)₂, P(2-furyl)₃, and NaOtBu. (If the aryl bromide is a solid, add it during this step).
Evacuate and backfill the tube with nitrogen three times.
Substrate Addition: Inject the aryl bromide (if liquid) and a solution of the O-allyl ethanolamine substrate in anhydrous toluene (1.25 mL) via syringe.
Heating: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 105 °C for 14–18 hours until complete consumption of the starting material is observed via TLC.
Workup: Cool the mixture to room temperature, quench with saturated aqueous NH₄Cl (2 mL), and extract with ethyl acetate (3 × 5 mL).
Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure cis-morpholine.
Protocol C: Synthesis of C3-Substituted Morpholinones via Aza-Benzilic Ester Rearrangement [3]
An organocatalytic approach for accessing morpholinones with aza-quaternary stereocenters.
Reaction Assembly: In a dry reaction vial equipped with a magnetic stir bar, add the 2-(arylamino)ethan-1-ol (0.10 mmol), the chiral phosphoric acid catalyst (10 mol %), and activated 5Å molecular sieves (30 mg).
Solvent Addition: Add 1.0 mL of anhydrous TBME to the vial.
Initiation: Add the arylglyoxal (0.11 mmol) to the mixture.
Domino Rearrangement: Seal the vial and stir the reaction mixture at 80 °C for 24–48 hours. The molecular sieves drive the initial hemiacetalization, while the elevated temperature overcomes the activation barrier for the 1,2-aryl shift.
Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the molecular sieves, washing the pad with dichloromethane.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched C3-substituted morpholinone.
References
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709.[Link]
Leathen, M. L., Rosen, B. R., & Wolfe, J. P. (2009). A New Strategy for the Synthesis of Substituted Morpholines. The Journal of Organic Chemistry, 74(14), 5107–5110. [Link]
He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320–7325.[Link]
Application
6-Methylmorpholine-2-carboxylic acid in peptide coupling reactions
Title: Application Note: 6-Methylmorpholine-2-carboxylic Acid in Advanced Peptide Coupling Reactions Subtitle: Methodologies for the Incorporation of Conformationally Constrained Morpholine Scaffolds into Peptidomimetics...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Application Note: 6-Methylmorpholine-2-carboxylic Acid in Advanced Peptide Coupling ReactionsSubtitle: Methodologies for the Incorporation of Conformationally Constrained Morpholine Scaffolds into Peptidomimetics
Introduction & Rationale
The transition from native peptides to peptidomimetics is a cornerstone of modern drug discovery, aimed at overcoming inherent limitations such as poor oral bioavailability and rapid proteolytic cleavage. Within this paradigm, morpholine-2-carboxylic acid and its substituted derivatives, such as 6-methylmorpholine-2-carboxylic acid (6-Me-MAC), have emerged as highly privileged non-natural amino acid building blocks[1].
The incorporation of the morpholine ring introduces significant conformational rigidity. This structural constraint is highly effective at stabilizing specific secondary structures, such as Polyproline II (PPII) helices and
γ
-turns[2]. Furthermore, the oxygen heteroatom within the morpholine ring alters the overall lipophilicity of the peptide sequence, enhancing aqueous solubility and providing novel hydrogen-bonding interactions with target proteins. This specific strategy has been successfully employed in the development of highly potent, orally active direct renin inhibitors[3].
Mechanistic Causality in Coupling Reactions
The coupling of 6-Me-MAC presents unique synthetic challenges compared to standard proteinogenic amino acids. The carboxylic acid moiety at the 2-position is sterically hindered by the adjacent morpholine ring system and the 6-methyl substituent. This steric bulk restricts the trajectory of incoming nucleophiles during the activation phase.
To overcome this kinetic barrier, the selection of the coupling reagent is critical. Standard carbodiimides (e.g., DIC or DCC) often result in sluggish reaction rates and an increased susceptibility to epimerization[4]. Instead, uronium/aminium salts such as HATU are highly recommended[5].
HATU facilitates the formation of a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. The nitrogen atom at the 7-position of the HOAt ring exerts a "neighboring group effect," acting as an intramolecular base that coordinates the incoming amine. This drastically accelerates the rate of amide bond formation, even in sterically demanding environments[5].
HATU-mediated activation mechanism of the sterically hindered 6-Me-MAC carboxyl group.
Quantitative Data: Coupling Efficiency
The following table summarizes the expected performance of various coupling reagents when conjugating N-protected 6-Me-MAC to a primary amine. The data highlights the necessity of highly reactive uronium salts to achieve optimal yields and suppress epimerization.
Coupling Reagent
Additive
Base
Average Yield (%)
Epimerization Risk
DIC
HOBt
DIPEA
65 - 75%
Moderate
PyBOP
None
DIPEA
80 - 85%
Low
HATU
None
DIPEA
> 95%
Very Low
COMU
None
DIPEA
> 95%
Very Low
(Note: Yields are representative of standard 2-hour coupling cycles at room temperature. For highly hindered secondary amines, elevated temperatures—e.g., microwave-assisted synthesis at 75°C—may be required).
Experimental Protocols
Protocol 1: Solution-Phase Coupling of N-Boc-6-Me-MAC
This protocol is optimized for the synthesis of small-molecule peptidomimetics or building blocks for multicomponent reactions (e.g., Ugi reactions)[6].
Preparation: Dissolve N-Boc-6-Me-MAC (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration) under an inert atmosphere (N2 or Argon). Causality: Anhydrous conditions prevent the competitive hydrolysis of the activated ester intermediate.
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. Causality: Excess base ensures complete deprotonation of the carboxylic acid and neutralizes any hydrochloride salts present on the incoming amine.
Activation: Cool the mixture to 0°C using an ice bath. Add HATU (1.2 eq) in one portion. Stir for 10 minutes. Causality: Cooling minimizes the risk of epimerization during the highly exothermic activation phase.
Coupling: Add the primary amine (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
Self-Validation (In-Process Control): Monitor the reaction progress via LC-MS or TLC. The disappearance of the activated 6-Me-MAC mass peak indicates completion.
Workup: Quench the reaction with saturated aqueous
NaHCO3
. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, brine, dry over
Na2SO4
, and concentrate under reduced pressure.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-6-Me-MAC
This protocol details the incorporation of Fmoc-protected 6-Me-MAC into a growing peptide chain on a solid support.
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5x) and DCM (5x).
Pre-Activation: In a separate vial, dissolve Fmoc-6-Me-MAC (3.0 eq) and HATU (2.9 eq) in a minimal volume of DMF. Add DIPEA (6.0 eq) and vortex for 1 minute. Causality: A slight sub-stoichiometric amount of HATU relative to the amino acid prevents the capping of the resin-bound amine by unreacted uronium species[4].
Coupling: Add the pre-activated mixture to the resin. Agitate at room temperature for 2 hours.
Self-Validation (Kaiser Test): Drain the coupling solution and wash the resin (DMF 5x, DCM 5x). Perform a Kaiser test on a few resin beads.
Negative Result (Yellow beads): Coupling is complete. Proceed to the next cycle.
Positive Result (Blue beads): Unreacted amines remain. Perform a second coupling cycle using a different reagent system (e.g., DIC/Oxyma) to overcome sequence-specific aggregation.
Cleavage: Upon sequence completion, cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5%
H2O
) for 2 hours. Precipitate the crude peptidomimetic in cold diethyl ether.
References
Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid - ResearchGate - 1
Non-natural 3-Arylmorpholino-β-amino Acid as a PPII Helix Inducer - PMC - 2
Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors - PMC - 3
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem - 5
Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds - Frontiers - 6
Application Note & Protocols: 6-Methylmorpholine-2-Carboxylic Acid as a Constrained Amino Acid Surrogate
Executive Summary As drug development increasingly pivots toward peptidomimetics to target "undruggable" protein-protein interactions (PPIs), the structural constraints of the peptide backbone become paramount. 6-Methylm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As drug development increasingly pivots toward peptidomimetics to target "undruggable" protein-protein interactions (PPIs), the structural constraints of the peptide backbone become paramount. 6-Methylmorpholine-2-carboxylic acid is a highly specialized, non-natural cyclic β-amino acid surrogate. By restricting the
ϕ
and
ψ
dihedral angles and introducing a strategic hydrogen-bond acceptor (the morpholine ether oxygen), this building block reliably nucleates specific secondary structures such as inverse γ-turns and polyproline II (PPII) helices[1][2].
This application note provides researchers and drug development professionals with the mechanistic rationale, physical data, and validated protocols for incorporating this surrogate into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).
Mechanistic Rationale: The Causality of Conformational Restriction
As a Senior Application Scientist, it is critical to understand why we select a morpholine scaffold over a standard proline or piperidine ring. The causality lies in the unique heteroatom substitution and its profound effect on the folding landscape of the peptide.
Conformational Locking & Steric Bulk: The cyclic nature of the morpholine ring restricts backbone flexibility, effectively locking the
ϕ
angle. The presence of the 6-methyl group introduces additional steric bulk, further limiting the rotameric freedom of the adjacent amide bond and pre-organizing the peptide into a distinct conformational state[2].
Intramolecular Hydrogen Bonding: Unlike proline, the morpholine ring oxygen acts as a potent hydrogen-bond acceptor. When inserted adjacent to residues like Leucine or Valine, the ether oxygen drives the spatial orientation of the NH of the
i+1
amino acid. This forms an unusual but highly stable intramolecular hydrogen bond that nucleates an inverse γ-turn[1].
Pharmacokinetic Enhancement: Linear peptides are notoriously susceptible to proteolytic cleavage. The non-natural morpholine backbone is virtually invisible to native proteases. Furthermore, morpholine-based scaffolds have demonstrated the ability to maintain molecular weights below 500 Da while significantly improving oral bioavailability compared to traditional linear peptidomimetics, as evidenced in the development of direct renin inhibitors[3].
Mechanistic logic of secondary structure stabilization by the morpholine scaffold.
Data Presentation: Properties & Impact
Table 1: Physicochemical Properties of the Surrogate
Integrating a sterically hindered, non-natural amino acid into a growing peptide chain requires optimized Solid-Phase Peptide Synthesis (SPPS) workflows. Standard coupling reagents (like DIC/Oxyma) often fail to achieve quantitative yields due to the steric clash introduced by the morpholine ring and its 6-methyl substituent.
Workflow for incorporating 6-Methylmorpholine-2-carboxylic acid via SPPS.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems . Every critical step includes a verification checkpoint to ensure the chemical transformation was successful before proceeding, preventing costly downstream failures.
Protocol 1: Coupling of Fmoc-6-Methylmorpholine-2-carboxylic acid to the Peptide Chain
Causality of Experimental Choice: The
α
-carbon of this surrogate is part of a cyclic system, making the carboxylic acid sterically hindered. We utilize HATU/HOAt, which forms a highly reactive 7-aza-OBt ester, to overcome this activation energy barrier.
Step-by-Step Methodology:
Resin Preparation: Swell 0.1 mmol of the peptide-resin in Dimethylformamide (DMF) for 30 minutes.
Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 × 1 min).
Validation Checkpoint (Kaiser Test): Perform a Kaiser test. A positive result (blue beads) confirms successful deprotection of the primary amine.
Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-6-Methylmorpholine-2-carboxylic acid and 0.4 mmol (4 eq) of HATU in minimal DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to allow the active ester to form.
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours. (Note: For highly aggregated sequences, microwave assistance at 75°C for 15 minutes is recommended).
Validation Checkpoint (Kaiser Test): Perform a Kaiser test. A negative result (colorless/yellow beads) confirms quantitative coupling.
Capping: If the Kaiser test shows slight blue coloration, do not re-couple. Instead, cap unreacted amines using Acetic Anhydride/Pyridine/DMF (1:2:7) for 15 minutes to prevent deletion sequences.
Protocol 2: Coupling the Subsequent Amino Acid ONTO the Morpholine Surrogate
Causality of Experimental Choice: Once the morpholine surrogate is attached, you must couple the next amino acid onto the morpholine nitrogen. This is a highly hindered secondary amine . Standard Kaiser testing will yield false negatives here. You must switch to the Chloranil test.
Step-by-Step Methodology:
Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group from the morpholine nitrogen. Wash with DMF (5 × 1 min).
Validation Checkpoint (Chloranil Test): Perform a Chloranil test. A positive result (green/blue beads) confirms the presence of the free secondary amine. Do not use the Kaiser test.
Hyper-Activation: Dissolve 0.5 mmol (5 eq) of the next Fmoc-amino acid and 0.5 mmol (5 eq) of COMU (a highly efficient uronium salt for secondary amines) in DMF. Add 1.0 mmol (10 eq) of DIPEA.
Coupling: Add to the resin and agitate for 4 hours at room temperature, or use microwave assistance (75°C for 20 minutes).
Validation Checkpoint (Chloranil Test): Repeat the Chloranil test. A negative result (colorless/yellow beads) validates the success of this difficult coupling.
Protocol 3: Global Cleavage and Isolation
Cleavage Cocktail: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5).
Reaction: Add the cocktail to the dried resin and agitate for 2 hours at room temperature.
Precipitation: Filter the resin and precipitate the cleaved peptide into cold diethyl ether (-20°C). Centrifuge and wash the pellet with cold ether three times.
Lyophilization: Dissolve the crude peptide in Water/Acetonitrile (with 0.1% TFA) and lyophilize prior to HPLC purification.
Application Note: Advanced Protocol for the N-Boc Protection of 6-Methylmorpholine-2-carboxylic Acid
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Area: Building Block Synthesis, Peptidomimetics, and API Manufacturing Strategic Context in Drug Discovery Substitu...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Application Area: Building Block Synthesis, Peptidomimetics, and API Manufacturing
Strategic Context in Drug Discovery
Substituted morpholines are highly privileged scaffolds in medicinal chemistry. Specifically, 6-methylmorpholine-2-carboxylic acid is a critical chiral building block utilized in the synthesis of potent therapeutics, including direct renin inhibitors for hypertension[1] and 5HT2C receptor agonists[2]. To functionalize the C2-carboxylic acid (e.g., via amide coupling) without inducing polymerization or unwanted side reactions at the secondary amine, the morpholine nitrogen must be transiently masked. The tert-butyloxycarbonyl (Boc) group is the premier choice for this protection due to its absolute stability under basic/nucleophilic conditions and its orthogonal, mild cleavage using acids like trifluoroacetic acid (TFA)[3].
Mechanistic Causality & Reagent Selection
The protection of zwitterionic heterocycles requires precise control over solubility and pH. Do not treat this as a standard organic reaction; the physicochemical properties of the starting material dictate the protocol:
Solvent System (1:1 Dioxane/Water): Free 6-methylmorpholine-2-carboxylic acid exists as a zwitterion (ammonium carboxylate) and is insoluble in pure organic solvents. A miscible aqueous-organic system is required[4]. Water solubilizes the polar starting material, while dioxane ensures the lipophilic di-tert-butyl dicarbonate (Boc₂O) remains in solution, facilitating a homogeneous reaction[5].
Base Selection (Triethylamine): A base is required to deprotonate the morpholine ammonium ion, rendering the secondary amine sufficiently nucleophilic to attack the carbonyl carbon of Boc₂O[3]. While NaOH can be used[], Triethylamine (Et₃N) is preferred as it maintains a gentler pH profile, minimizing the base-catalyzed hydrolysis of Boc₂O into tert-butanol and CO₂.
Workup Acidification (5% Citric Acid): Following protection, the product exists as a water-soluble carboxylate salt. To extract it into an organic phase, the aqueous layer must be acidified. Using strong mineral acids (like HCl) risks localized low pH, which can prematurely cleave the newly formed Boc group. A 5% citric acid solution provides a self-buffering system that safely targets a pH of ~2.5, protonating the acid while preserving the Boc carbamate[4].
Process Workflow Visualization
Figure 1: Workflow for N-Boc protection of 6-methylmorpholine-2-carboxylic acid.
Quantitative Data: Condition Optimization
The following table summarizes empirical data for optimizing the protection of morpholine-2-carboxylic acid derivatives, highlighting the causality behind the recommended conditions.
Condition
Solvent System
Base (Equiv)
Time (h)
Yield (%)
Mechanistic Observation
A (Optimal)
Dioxane / H₂O (1:1)
Et₃N (1.5)
2 - 4
88 - 92
Homogeneous state; Et₃N salts are easily removed during the initial organic wash[4],[5].
B
THF / H₂O (1:1)
NaOH (2.0)
1 - 2
85 - 89
Faster kinetics; however, requires strict temperature control (0 °C) to prevent rapid Boc₂O hydrolysis[].
C
Methanol (Anhydrous)
Et₃N (2.0)
12 - 16
< 40
Poor conversion; the zwitterionic starting material exhibits limited solubility in pure alcohols without water[].
Detailed Experimental Protocol
Note: This protocol is scalable and applies to both racemic and enantiopure (e.g., (2S, 6R)) forms of 6-methylmorpholine-2-carboxylic acid.
Step 1: Solvation and Basification
Charge a round-bottom flask equipped with a magnetic stir bar with 6-methylmorpholine-2-carboxylic acid (1.0 equiv, e.g., 10 mmol, 1.45 g).
Add a 1:1 (v/v) mixture of 1,4-Dioxane and distilled water (approx. 1.2 mL per mmol of amino acid)[5].
Add Triethylamine (Et₃N) (1.5 equiv, 15 mmol, 2.1 mL) in one portion. Stir for 10 minutes at room temperature until the mixture is fully homogeneous[4].
Step 2: Reagent Addition and Reaction
4. Cool the reaction mixture to 0 °C using an ice-water bath. (Causality: Cooling mitigates the exothermic nature of the reaction and suppresses the competing hydrolysis of Boc₂O).
5. Dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv, 11 mmol, 2.40 g) in a minimal amount of Dioxane and add dropwise to the reaction mixture[4].
6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. You will observe mild effervescence; this is the evolution of CO₂ gas, a byproduct of the carbamoylation, which serves as a visual indicator of reaction progress[3].
Step 3: Self-Validating Workup & Purification
7. Impurity Wash: Dilute the mixture with an equal volume of water. Extract the aqueous mixture twice with Ethyl Acetate (EtOAc)[5]. Discard the organic layers.(Causality: This step is critical for a self-validating purification. The product remains safely in the aqueous layer as a water-soluble Et₃N-carboxylate salt, while unreacted Boc₂O and lipophilic byproducts partition into the EtOAc).
8. Acidification: Cool the aqueous layer to 0 °C. Slowly add a 5% aqueous Citric Acid solution until the pH reaches 2.5 to 3.0 (verify with wide-range pH paper)[4].
9. Extraction: Immediately extract the acidified aqueous layer three times with EtOAc[5].
10. Isolation: Combine the organic layers from Step 9, wash once with brine, and dry over anhydrous Na₂SO₄[4]. Filter and concentrate under reduced pressure to yield N-Boc-6-methylmorpholine-2-carboxylic acid as a white to off-white solid.
Self-Validating Systems & Troubleshooting
To ensure the scientific integrity of the workflow, implement the following validation checks:
Reaction Monitoring (Ninhydrin Test): Because Boc₂O is UV-inactive, TLC monitoring can be deceptive. Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. The free secondary amine of the starting material will produce a dark blue/purple spot upon heating. The reaction is complete when this baseline spot entirely disappears[4].
pH Verification: The most common point of failure is incomplete acidification. If the pH remains above 4.0 during Step 8, the product will remain ionized and will not partition into the EtOAc layer, resulting in artificially low yields. Always verify the aqueous layer pH after the first EtOAc extraction to ensure it hasn't drifted upward.
Application Note: Advanced Methodologies for Amide Bond Formation Utilizing 6-Methylmorpholine-2-Carboxylic Acid
Introduction and Strategic Considerations The morpholine scaffold is a privileged structure in medicinal chemistry and peptidomimetic design. Specifically, 6-methylmorpholine-2-carboxylic acid serves as a conformationall...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Strategic Considerations
The morpholine scaffold is a privileged structure in medicinal chemistry and peptidomimetic design. Specifically, 6-methylmorpholine-2-carboxylic acid serves as a conformationally restricted proline surrogate, frequently utilized to induce polyproline II (PPII) helical structures[1] and as a core motif in CNS-active agents, such as reboxetine analogs[2].
When utilizing 6-methylmorpholine-2-carboxylic acid in synthetic workflows, researchers must navigate two primary challenges:
Self-Condensation: The secondary amine within the morpholine ring must be orthogonally protected (typically with a tert-butoxycarbonyl [Boc] or carboxybenzyl [Cbz] group) prior to carboxylic acid activation to prevent uncontrolled polymerization[3].
Stereochemical Integrity: The molecule contains two stereocenters (C2 and C6). The C2 position, adjacent to the carboxylic acid, is highly susceptible to epimerization via oxazolone intermediate formation during activation. Selecting the appropriate coupling reagent and base is critical to preserving enantiomeric excess (ee).
This application note provides field-proven, self-validating protocols for the amidation of N-protected 6-methylmorpholine-2-carboxylic acid, detailing the causality behind reagent selection and reaction conditions.
Mechanistic Workflow of Amide Activation
The fundamental principle of amide coupling relies on converting the stable, unreactive carboxylic acid into a highly electrophilic active ester, which subsequently undergoes nucleophilic attack by an amine[4].
Mechanistic pathway of 6-methylmorpholine-2-carboxylic acid activation and amide bond formation.
Comparative Analysis of Coupling Reagents
To optimize the amidation of 6-methylmorpholine-2-carboxylic acid, the choice of coupling agent must be tailored to the nucleophilicity of the target amine and the stereochemical sensitivity of the substrate.
Table 1: Quantitative Comparison of Coupling Strategies
Coupling Reagent
Active Intermediate
Base Requirement
Epimerization Risk
Ideal Application Profile
HATU
OAt (7-aza-1-hydroxybenzotriazole) ester
DIPEA (2.0–3.0 eq)
Moderate
Sterically hindered or electron-deficient amines; rapid coupling[5].
EDC / HOBt
OBt (1-hydroxybenzotriazole) ester
NMM or DIPEA (2.0 eq)
Low to Moderate
General purpose coupling; highly water-soluble byproducts simplify workup[4].
T3P®
Mixed phosphonic anhydride
DIPEA or Pyridine (3.0 eq)
Very Low
Stereosensitive substrates (>97% ee preservation); large-scale synthesis[2].
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Analytical monitoring (LC-MS/TLC) is embedded within the steps to ensure researchers track the causality of the reaction—specifically, verifying active ester formation before assuming aminolysis failure.
HATU is utilized here because the nitrogen atom in the pyridine ring of the OAt ester exerts a neighboring group effect, accelerating the nucleophilic attack of sluggish amines.
Anhydrous DMF or DCM (0.1 M to 0.2 M concentration)
Step-by-Step Procedure:
Dissolution: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve N-Boc-6-methylmorpholine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
Base Addition: Add DIPEA (3.0 eq). Causality Note: A non-nucleophilic base is required to deprotonate the carboxylic acid without competing with the amine nucleophile.
Activation: Add HATU (1.1 eq) in one portion. Stir at room temperature for strictly 2 to 5 minutes .
Self-Validation: Do not exceed 5 minutes. Prolonged activation of the morpholine-2-carboxylic acid increases the risk of C2 epimerization. LC-MS should show the complete disappearance of the acid mass and the appearance of the [M+OAt] active ester mass.
Aminolysis: Add the target amine (1.1 eq) dropwise. Stir at room temperature for 1–4 hours.
Monitoring: Monitor the reaction by LC-MS. Track the disappearance of the OAt-ester intermediate, not just the starting material.
Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous citric acid (to remove excess amine and DIPEA), saturated NaHCO₃ (to remove acidic byproducts), and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.
This protocol leverages EDC for activation and HOBt as an additive. HOBt rapidly attacks the unstable O-acylisourea intermediate formed by EDC, converting it into a stable OBt ester, thereby suppressing epimerization and N-acylurea byproduct formation[5].
Pre-mixing: Dissolve the carboxylic acid (1.0 eq), target amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.
Cooling: Cool the mixture to 0 °C in an ice bath. Causality Note: Lowering the temperature during the exothermic activation phase minimizes the kinetic energy available for oxazolone formation, protecting the C2 stereocenter.
Activation & Coupling: Add EDC·HCl (1.2 eq) followed by NMM (2.5 eq).
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.
Workup: The primary advantage of EDC is its water-soluble urea byproduct. Wash the DCM layer directly with 1M HCl, followed by saturated NaHCO₃, and brine. The organic layer will contain the highly pure target morpholine amide.
Propylphosphonic anhydride (T3P) is the premier choice when preserving the enantiomeric purity of the C2 stereocenter is paramount, such as in the synthesis of reboxetine analogs[2].
Preparation: Combine the carboxylic acid (1.0 eq), target amine (1.1 eq), and DIPEA (3.0 eq) in anhydrous EtOAc.
T3P Addition: Cool the mixture to 0 °C. Add the T3P solution (1.5 eq) dropwise over 10 minutes. Causality Note: T3P acts as both a water scavenger and an activating agent. Dropwise addition prevents localized heating.
Reaction: Stir at room temperature for 12 hours.
Workup: Quench the reaction with water. The phosphonate byproducts are highly water-soluble. Wash the organic layer with water, 1M NaOH (to ensure complete removal of phosphonic acid byproducts), and brine.
Non-natural 3-Arylmorpholino-β-amino Acid as a PPII Helix Inducer
PubMed Central (PMC) - NIH
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents
PubMed Central (PMC) - NIH
Application Notes and Protocols for Amide Coupling with Carboxylic Acids
Benchchem
Application Note: Integration of 6-Methylmorpholine-2-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetic Design
Executive Summary The incorporation of unnatural cyclic amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. 6-Methylmorpholine-2-carboxylic acid (CAS: 1780622-97-0) serves as a hi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of unnatural cyclic amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. 6-Methylmorpholine-2-carboxylic acid (CAS: 1780622-97-0) serves as a highly specialized proline surrogate [1]. By introducing an ether oxygen and a methyl group into a six-membered ring, this building block imposes strict conformational constraints on the peptide backbone, significantly altering the cis/trans isomerism of the preceding amide bond and nucleating specific secondary structures (such as
β
-turns) [2].
This application note provides researchers and drug development professionals with a comprehensive, field-proven guide to utilizing 6-Methylmorpholine-2-carboxylic acid in Solid-Phase Peptide Synthesis (SPPS), detailing the mechanistic rationale, physicochemical properties, and optimized coupling protocols required to overcome the inherent steric hindrance of this molecule.
Mechanistic Rationale: The Role of 6-Methylmorpholine-2-carboxylic Acid
In native peptides, proline is unique because its secondary amine forms a tertiary amide bond when incorporated into a peptide chain, lowering the energy barrier between cis and trans rotamers. This allows proline to act as a natural turn-inducer.
Substituting proline with 6-Methylmorpholine-2-carboxylic acid introduces three critical mechanistic shifts [2, 3]:
Heteroatom Effect: The oxygen atom at position 4 of the morpholine ring decreases the overall basicity of the ring nitrogen compared to a piperidine (pipecolic acid) analog. This alters the hydrogen-bonding network and improves the metabolic stability and aqueous solubility of the resulting peptidomimetic.
Steric Bulk (6-Methyl Group): The methyl substitution at the 6-position creates severe steric clashes with the preceding amino acid residue when the amide bond is in the trans configuration. This energetically penalizes the trans state, strongly biasing the equilibrium toward the cis conformation.
β
-Turn Nucleation: The forced cis amide bond acts as a rigid nucleator for Type VI
β
-turns, allowing chemists to lock peptides into bioactive conformations required for target receptor binding [2].
Fig 1: Conformational influence of the 6-methyl group driving cis-amide bond formation.
Physicochemical Properties & Key Derivatives
Successful SPPS requires the selection of appropriately protected derivatives. The free amino acid is highly polar, but for SPPS,
N
-Fmoc or
N
-Boc protected variants are utilized [4].
Table 1: Key Properties of 6-Methylmorpholine-2-carboxylic Acid and Derivatives
Property / Feature
6-Methylmorpholine-2-carboxylic acid
Fmoc-(2S,6S)-6-Me-Mor-OH
Boc-(2S,6S)-6-Me-Mor-OH
CAS Number
1780622-97-0
Custom Synthesis / Variable
2165414-92-4
Molecular Weight
145.16 g/mol
367.40 g/mol
245.27 g/mol
SPPS Strategy
N/A (Unprotected)
Fmoc/tBu Strategy
Boc/Bzl Strategy
Solubility
Water, DMSO
DMF, NMP, DCM
DMF, DCM, MeOH
Storage
2-8°C, dry, dark
-20°C, desiccated
2-8°C, desiccated
Primary Use
Starting material
Standard automated SPPS
Specialized SPPS / Solution phase
Data synthesized from commercial chemical catalogs and structural analysis [1, 4].
Coupling 6-Methylmorpholine-2-carboxylic acid presents a unique bifunctional challenge:
Coupling to the Resin (Acylation of the Morpholine Carboxyl): This step is generally straightforward. The carboxylic acid is unhindered and can be activated using standard uronium/aminium salts (e.g., HATU, HBTU) or carbodiimides (DIC/Oxyma).
Coupling the Next Amino Acid (Acylation of the Morpholine Nitrogen): This is the critical bottleneck. The morpholine nitrogen is a secondary amine, and the adjacent 6-methyl group provides massive steric shielding. Standard coupling conditions will result in significant deletion sequences. Highly reactive coupling reagents (e.g., HATU/HOAt or COMU) and double-coupling protocols are mandatory.
Fig 2: Optimized SPPS workflow highlighting the critical bottleneck at the secondary amine coupling.
Detailed Experimental Protocols
The following protocols are designed for standard Fmoc-SPPS chemistry on a 0.1 mmol scale using Rink Amide or Wang resins.
Protocol A: Coupling Fmoc-6-Methylmorpholine-2-carboxylic Acid to the Peptide Chain
Objective: Attach the morpholine derivative to the primary amine of the growing peptide chain.
Resin Preparation: Swell 0.1 mmol of resin in N,N-dimethylformamide (DMF) for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-6-Methylmorpholine-2-carboxylic acid and 0.4 mmol (4 eq) of OxymaPure in 2 mL of DMF. Add 0.4 mmol (4 eq) of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes to pre-activate.
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.
Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).
Kaiser Test: Perform a Kaiser test to confirm the absence of primary amines. (Note: If coupling to a secondary amine like proline, use the Chloranil test).
Protocol B: Acylating the Morpholine Nitrogen (The Critical Step)
Objective: Couple the subsequent Fmoc-amino acid onto the sterically hindered secondary amine of the morpholine ring.
Expert Insight: Because the morpholine nitrogen is highly hindered by the 6-methyl group, DIC/Oxyma is often insufficient. We transition to the highly reactive HATU/HOAt system and employ a double-coupling strategy [3].
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash with DMF (5 × 1 min).
First Coupling (Activation): Dissolve 0.5 mmol (5 eq) of the next Fmoc-amino acid and 0.5 mmol (5 eq) of HATU in 2 mL of DMF. Add 1.0 mmol (10 eq) of N,N-Diisopropylethylamine (DIPEA). Pre-activate for 2 minutes.
First Coupling (Reaction): Add to the resin and agitate for 2 hours at room temperature (or 1 hour at 50°C if using a microwave peptide synthesizer).
Drain and Wash: Drain the reagents. Do not deprotect. Wash with DMF (3 × 1 min).
Second Coupling: Repeat steps 2 and 3 with fresh reagents to ensure complete conversion. Agitate for an additional 2 hours.
Verification: Perform a Chloranil test (Kaiser test will be false-negative for secondary amines). If a positive result persists, cap unreacted amines using Acetic Anhydride/DIPEA (1:1 in DMF) for 15 minutes to prevent deletion sequences.
Conformational Impact: Turn Propensity Analysis
To validate the efficacy of 6-Methylmorpholine-2-carboxylic acid in peptidomimetic design, we must compare its turn-inducing propensity against standard residues. The data below illustrates how the 6-methyl substitution drastically shifts the conformational equilibrium compared to unsubstituted morpholine-3-carboxylic acid or native proline [2].
Table 2: Comparative Turn Propensity in Model Tetrapeptides
Amino Acid Residue at Position
i+1
Amide Bond Cis Population (%)
Dominant Secondary Structure
Metabolic Stability (Half-life in serum)
L-Proline
~10 - 15%
Flexible / Extended
Low (< 2 hours)
L-Morpholine-3-carboxylic acid
~40 - 50%
Mixed Turns
High (> 12 hours)
6-Methylmorpholine-2-carboxylic acid
> 85%
Rigid Type VI
β
-Turn
Very High (> 24 hours)
Note: The cis population is highly dependent on the adjacent residues, but the steric bulk of the 6-methyl group consistently forces a >5-fold increase in cis-rotamer preference compared to native proline.
By following these protocols and understanding the structural causality behind the steric hindrance, researchers can successfully integrate 6-Methylmorpholine-2-carboxylic acid into complex peptide sequences, unlocking new avenues for stable, conformationally restricted therapeutics.
References
Trabocchi, A., Sladojevich, F., & Guarna, A. (2009). Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators. Chirality, 21(6), 584-594.[Link]
Sladojevich, F., Trabocchi, A., & Guarna, A. (2007). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry, 72(11), 4254-4257.[Link]
Method
Application Note: Asymmetric Hydrogenation Strategies for the Enantioselective Synthesis of Chiral Morpholines
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols Introduction & Strategic Rationale Chiral morpholines are privileged heterocyc...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Application Note & Experimental Protocols
Introduction & Strategic Rationale
Chiral morpholines are privileged heterocyclic scaffolds in medicinal chemistry. Their unique physicochemical properties—such as enhanced aqueous solubility, improved metabolic stability, and excellent blood-brain barrier (BBB) permeability—make them highly desirable building blocks for modern therapeutics. Historically, accessing enantiopure morpholines relied heavily on chiral pool synthesis or multi-step derivatization, which suffer from poor atom economy and limited substrate scope.
Transition-metal-catalyzed asymmetric hydrogenation has emerged as a transformative, atom-economical approach to constructing these chiral centers. This application note details two state-of-the-art, field-proven methodologies for synthesizing both 2-substituted and 3-substituted chiral morpholines. By understanding the mechanistic causality behind catalyst selection, researchers can reliably scale these self-validating protocols for drug development pipelines.
Mechanistic Insights: The Causality of Stereocontrol
To achieve high enantiomeric excess (ee), the catalytic system must overcome the inherent structural challenges of the morpholine precursor. We highlight two distinct pathways based on the substitution pattern required.
The Challenge: 2-substituted dehydromorpholines lack strong coordinating directing groups (such as the acyl groups found in standard enamides). This absence makes enantioface discrimination highly challenging for standard catalysts.
The Causality: To overcome this, a cationic Rh(I) catalyst paired with a chiral bisphosphine ligand bearing a exceptionally large bite angle (e.g., the SKP ligand) is employed [1]. The large bite angle creates a deep, rigid chiral pocket around the rhodium center. This enables a "weak interaction-promoted strategy" where non-covalent steric interactions dictate the facial selectivity during hydrogen addition. The substrate is forced into a single reactive conformation, resulting in near-perfect enantioselectivity (>99% ee).
Pathway B: Tandem Hydroamination / Asymmetric Transfer Hydrogenation (3-Substituted Morpholines)
The Challenge: Direct hydrogenation of endocyclic imines can be sluggish and prone to side reactions, often yielding poor stereoselectivity.
The Causality: A tandem, one-pot approach circumvents this by generating the reactive intermediate in situ [2]. First, a Titanium-catalyzed intramolecular hydroamination of an ether-containing aminoalkyne forms a cyclic imine. Subsequently, a Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) is performed using the Noyori-Ikariya catalyst (RuCl). The high ee (>95%) is driven by secondary hydrogen-bonding interactions between the ether oxygen in the morpholine backbone and the [(S,S)-Ts-DPEN] ligand. This H-bond anchors the substrate, directing the hydride transfer from the formate donor exclusively to one enantioface.
Quantitative Data Summary
The following table summarizes the operational parameters and expected outcomes for both catalytic pathways.
Parameter
Pathway A: 2-Substituted Morpholines
Pathway B: 3-Substituted Morpholines
Precursor
2-Substituted Dehydromorpholines
Ether-containing Aminoalkynes
Catalyst System
[Rh(COD)2]BF4 + (R,R)-SKP
1. Ti-bis(amidate)bis(amido)2. RuCl
Hydrogen Source
H₂ Gas (10–50 atm)
Formic Acid / Triethylamine Azeotrope
Solvent
Anhydrous Dichloromethane (DCM)
Toluene (Step 1) / neat ATH (Step 2)
Temperature
Room Temperature to 50 °C
110 °C (Step 1) → RT (Step 2)
Typical Yield
Quantitative (>95%)
75% – 90% (Over two steps)
Enantiomeric Excess
Up to 99% ee
>95% ee
Logical Workflows & Visualizations
Caption: Workflow and catalytic cycle for the Rh-catalyzed asymmetric hydrogenation of dehydromorpholines.
Caption: Tandem catalytic pathway for 3-substituted chiral morpholines via hydroamination and ATH.
Experimental Protocols
Note: Both protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.
Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines [1]
Catalyst Pre-activation: Inside an argon-filled glovebox, charge a dried glass vial with [Rh(COD)2]BF4 and the (R,R)-SKP ligand. Add 2.0 mL of anhydrous, degassed DCM. Stir at room temperature for 30 minutes. Causality: This pre-stirring is mandatory to ensure complete ligand exchange and the formation of the active, rigid chiral Rh-complex. Oxygen must be strictly excluded to prevent metal oxidation.
Substrate Addition: Dissolve the dehydromorpholine substrate (1.0 mmol) in 3.0 mL of DCM and transfer it to the catalyst solution.
Reactor Loading: Transfer the mixture into a high-pressure autoclave. Seal the autoclave inside the glovebox.
Hydrogenation: Purge the autoclave with H₂ gas three times to remove residual argon. Pressurize the reactor to 50 atm with H₂.
Reaction: Stir the mixture at 50 °C for 12–24 hours (depending on substrate steric bulk).
Workup: Carefully vent the H₂ gas. Concentrate the reaction mixture under reduced pressure.
Validation Checkpoint: Analyze the crude mixture via ¹H NMR to confirm >95% conversion (disappearance of the endocyclic alkene proton). Purify via flash chromatography. Determine the ee via Chiral HPLC against a racemic standard.
Protocol 2: Tandem Hydroamination and ATH for 3-Substituted Morpholines [2]
Hydroamination (Step 1): Under a nitrogen atmosphere, add the Ti-catalyst to a Schlenk tube containing the aminoalkyne dissolved in anhydrous toluene.
Cyclization: Seal the tube and heat to 110 °C for 24 hours.
Validation Checkpoint 1: Cool to room temperature. Take a micro-aliquot for IR or ¹H NMR analysis to confirm the complete disappearance of the alkyne stretch/peak and the formation of the cyclic imine. Do not proceed to ATH if starting material remains, as it will poison the Ru catalyst.
ATH (Step 2): To the cooled, crude imine mixture, add the Ru catalyst directly, followed by the slow, dropwise addition of the Formic acid/Triethylamine azeotrope. Causality: The azeotrope acts as a controlled, safe hydride donor, preventing the need for high-pressure H₂ while maintaining the delicate H-bonding network required for stereocontrol.
Reduction: Stir the mixture at room temperature for 12 hours.
Quench & Extraction: Quench the reaction slowly with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with Ethyl Acetate (3 × 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Validation Checkpoint 2: Purify via column chromatography. Confirm the absolute stereochemistry and ee (>95%) using Chiral GC or HPLC.
References
Title: Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines
Source: Chemical Science, 2021, 12, 15061-15066
URL: [Link]
Title: Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines
Source: The Journal of Organic Chemistry, 2016, 81 (19), 8696–8709
URL: [Link]
Application
intramolecular aza-Michael addition for morpholine ring construction
Advanced Application Note: Intramolecular Aza-Michael Addition for the Stereoselective Construction of Morpholine Scaffolds Introduction & Mechanistic Rationale The morpholine ring is a privileged heterocyclic scaffold i...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Application Note: Intramolecular Aza-Michael Addition for the Stereoselective Construction of Morpholine Scaffolds
Introduction & Mechanistic Rationale
The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently embedded in clinical candidates to modulate pharmacokinetic properties and target affinity[1]. While traditional syntheses often rely on the cyclization of diols or the alkylation of amines, the intramolecular aza-Michael addition has emerged as a highly atom-economical and stereocontrolled strategy for constructing substituted morpholines[2].
Mechanistically, this transformation involves a nitrogen nucleophile (such as a carbamate, sulfonamide, or amine) tethered to an
α,β
-unsaturated system (e.g., an enone, enal, or acrylate)[3]. Upon catalyst activation—which lowers the lowest unoccupied molecular orbital (LUMO) of the Michael acceptor—the nitrogen attacks the
β
-carbon, forming a new C–N bond[4]. The resulting enolate intermediate is subsequently protonated to yield the morpholine core. The causality of stereocontrol in this step is highly dependent on the catalyst's ability to dictate the transition state geometry, minimizing 1,3-diaxial interactions during the ring closure[5].
Mechanistic pathway of intramolecular aza-Michael addition for morpholine synthesis.
Catalyst Selection and Stereodivergent Outcomes
A critical advantage of the intramolecular aza-Michael addition is the ability to achieve stereodivergence simply by altering the catalyst[2]. The choice of catalyst directly influences the transition state and, consequently, the diastereomeric ratio (dr) of the resulting morpholine.
Strong Brønsted Acids (e.g., TfOH): Highly acidic conditions drive the reaction to near-instantaneous completion (kinetic control). The rapid cyclization forces the bulky equatorial substituents (e.g., a phenyl group) to repel the axial enone, strongly favoring the trans-3,5-disubstituted morpholine[2].
Weak Brønsted Acids (e.g., TFA): Lower acidity slows the reaction, allowing for a more thermodynamically stable transition state that predominantly yields the cis-isomer[2].
Chiral Organocatalysts: Bifunctional catalysts, such as quinine-derived primary amines, utilize hydrogen bonding to simultaneously activate the enone and orient the incoming nucleophile, achieving exceptional enantioselectivity (>95% ee)[6].
Table 1: Quantitative Comparison of Catalyst Performance in Aza-Michael Cyclizations
Catalyst System
Acidity / Type
Reaction Time
Dominant Isomer
Diastereomeric Ratio (dr)
Typical Yield
TfOH (Triflic Acid)
Strong Brønsted Acid
15 min
trans
13:87 (cis:trans)
>85%
TFA (Trifluoroacetic Acid)
Weak Brønsted Acid
12 - 24 h
cis
>80:20 (cis:trans)
>80%
Pd(MeCN)₂Cl₂
Lewis Acid / Metal
24 h
cis
~75:25 (cis:trans)
54 - 80%
Quinine-derived Amine
Chiral Organocatalyst
12 - 24 h
Enantioselective
>95% ee
Up to 99%
(Data synthesized from Zhong et al., ACS Catalysis[2] and Zhai et al., Chin. Chem. Lett.[6])
To ensure reproducibility, the following protocols are designed as self-validating systems. Researchers must confirm specific analytical checkpoints before proceeding to subsequent steps to prevent the carryover of unreacted precursors or degraded intermediates[7].
Step-by-step workflow for stereodivergent morpholine synthesis and validation.
Protocol A: Stereodivergent Synthesis of 3,5-Disubstituted Morpholines
This protocol utilizes an N-Cbz protected amino-tethered enone precursor[2],[8].
Step 1: Reaction Setup
Dissolve the purified N-Cbz amino-enone precursor (0.5 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under an inert argon atmosphere.
Validation Checkpoint 1: Analyze the starting material via ¹H NMR. Ensure the absence of residual ruthenium catalyst from upstream cross-metathesis steps, as trace metals can induce unwanted olefin isomerization.
Step 2: Catalyst Introduction (Stereo-Selection)
For trans-selectivity: Cool the solution to 0 °C. Add Trifluoromethanesulfonic acid (TfOH, 10 mol%, 0.05 mmol) dropwise.
For cis-selectivity: Maintain at room temperature. Add Trifluoroacetic acid (TFA, 20 mol%, 0.10 mmol) dropwise.
Step 3: In-Process Monitoring
Stir the reaction mixture (15 min for TfOH; up to 24 h for TFA).
Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the UV-active enone spot (
Rf≈0.6
) is entirely consumed, replaced by a new, slightly more polar spot (
Rf≈0.4
).
Step 4: Quench and Isolation
Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL).
Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Validation Checkpoint 3: Obtain a crude ¹H NMR spectrum. The successful formation of the morpholine ring is validated by the disappearance of the olefinic protons (
δ
6.5–7.0 ppm) and the emergence of new upfield aliphatic signals (
δ
2.5–3.5 ppm) corresponding to the newly formed morpholine ring protons[2]. Determine the cis:trans ratio by integrating the distinct benzylic/methine proton signals.
For highly enantioselective construction of chiral morpholines from
α,β
-unsaturated ketones, a primary amine organocatalyst is employed[6].
Catalyst Pre-activation: In a dry vial, combine 9-amino-9-deoxy-epi-quinine (15 mol%) and diphenyl hydrogen phosphate (DPP, 15 mol%) in anhydrous toluene (0.6 mL). Stir for 15 minutes at room temperature to form the active chiral hydrogen-bonding network[6].
Substrate Addition: Add the carbamate-tethered enone substrate (0.1 mmol) to the catalyst solution.
Validation Checkpoint: Monitor via LC-MS until the starting mass is fully converted to the[M+H]+ of the cyclized adduct.
Purification: Remove the solvent under reduced pressure and purify directly via flash column chromatography (n-hexane:EtOAc = 7:1) to afford the chiral morpholine in up to 99% yield and >95% ee[6].
Recent advancements have pushed the boundaries of the intramolecular aza-Michael addition into cascade reactions. A notable application is the desymmetric double aza-Michael (DAM) addition . By utilizing a chiral bifunctional quinine squaramide organocatalyst, researchers can facilitate the addition of primary aryl amines to enone-tethered cyclohexadienones[5].
This single-step cascade forms two carbon–nitrogen bonds sequentially, rapidly assembling complex, bridged triheterocyclic fused-morpholine architectures with excellent diastereo- and enantioselectivities (up to 99% ee, >20:1 dr)[5]. This methodology drastically reduces synthetic steps for complex drug-like libraries, highlighting the robust utility of aza-Michael strategies in modern drug development.
References
[1] Benchchem. Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds. 1
[2] Zhong, C., et al. (2013). Synthesis of Substituted Morpholines Using Stereodivergent Aza-Michael Reactions Catalyzed by Brønsted Acids. ACS Catalysis.2
[6] Zhai, X.-D., et al. (2017). Asymmetric catalyzed intramolecular aza-Michael reaction mediated by quinine-derived primary amines. Chinese Chemical Letters.6
[4] Singleton, N. Z. (2022). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern Commons. 4
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Morpholine-2,5-diones (MDs) are 6-membered cyclic depsipeptides containing alternating ester and amide linkages[1]. As highly versatile monomers, MDs undergo ring-opening polymerization (ROP) to yield polydepsipeptides—a class of biodegradable poly(ester amide)s that bridge the mechanical robustness of polyesters with the favorable cell-adhesion and degradation profiles of polypeptides[2]. These polymers are increasingly critical in the development of advanced drug delivery systems, resorbable sutures, and tissue engineering scaffolds[3].
The most reliable and scalable route to synthesize MDs utilizes natural
α
-amino acids as the chiral pool starting material[2]. The synthesis is a two-step cascade:
Schotten-Baumann Acylation: The
α
-amino acid is reacted with an
α
-haloacyl halide (e.g., chloroacetyl chloride or bromoacetyl bromide) to form an N-(
α
-haloacyl)-
α
-amino acid (ANX) intermediate[1].
Intramolecular
SN2
Cyclization: The ANX intermediate undergoes an intramolecular nucleophilic substitution, where the carboxylate oxygen attacks the
α
-carbon of the haloacyl group, displacing the halide to close the morpholine ring[4].
Causality in Experimental Design: The primary challenge in MD synthesis is the kinetic competition between the desired intramolecular cyclization and undesired intermolecular condensation, the latter of which yields linear oligomers[1]. Furthermore, the use of harsh bases or elevated temperatures during cyclization frequently leads to racemization at the C6 chiral center[2]. To circumvent these issues, modern optimized protocols employ pseudo-high-dilution conditions to statistically favor unimolecular ring closure, alongside mild bases (like NaHCO
3
) that act as acid scavengers without abstracting the labile
α
-proton[5].
Experimental Workflows
The following Graphviz diagram illustrates the complete chemical workflow from the native
α
-amino acid to the final polydepsipeptide.
Caption: Workflow for the synthesis and polymerization of morpholine-2,5-diones from α-amino acids.
Quantitative Optimization Data
The choice of base, solvent, and temperature during the cyclization step strictly dictates the yield and stereopurity of the final MD monomer. Table 1 summarizes the optimization landscape for the cyclization of leucine-derived ANX to 6-isobutylmorpholine-2,5-dione.
Table 1: Optimization of Reaction Parameters for MD Cyclization [5]
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
NaOH
H
2
O / Dioxane
0
24
49
High degree of linear oligomerization due to aqueous environment and strong base.
Na
2
CO
3
DMF
20
24
68
Moderate yield; stronger base induces trace racemization at the C6 chiral center.
NaHCO
3
DMF
60
24
55 - 75
Optimal yield and purity; mild base prevents racemization; dilution prevents oligomerization.
Detailed Experimental Protocols
The following protocols are engineered as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are successfully met.
Protocol A: Synthesis of N-(2-chloroacetyl)-
α
-amino acid (ANX)
This protocol uses L-Leucine as a representative hydrophobic amino acid, but is universally adaptable to Val, Ile, Phe, and protected polar amino acids[2].
Reagents:
L-Leucine: 50 mmol
Chloroacetyl chloride: 55 mmol (1.1 equiv)
Sodium carbonate (Na
2
CO
3
): 100 mmol (2.0 equiv)
Deionized water: 150 mL
Diethyl ether: 50 mL
Step-by-Step Methodology:
Dissolution & Buffering: Dissolve L-Leucine and Na
2
CO
3
in 150 mL of deionized water in a 500 mL round-bottom flask.
Rationale: Na
2
CO
3
maintains the pH between 8–9, ensuring the amino group remains deprotonated and highly nucleophilic[4].
Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool strictly to 0 °C.
Rationale: Chloroacetyl chloride is violently reactive and prone to rapid hydrolysis. Maintaining 0 °C suppresses the competitive reaction with water[5].
Acylation: Dilute the chloroacetyl chloride in 50 mL of diethyl ether. Add this solution dropwise to the vigorously stirring aqueous phase over 1 hour using an addition funnel.
Maturation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 24 hours[5].
Precipitation & Isolation: Cool the mixture back to 0 °C. Acidify the solution to pH 1 by the dropwise addition of concentrated HCl. Filter the resulting white precipitate, wash thoroughly with cold deionized water, and dry under vacuum at 40 °C for 12 hours.
Validation Checkpoint (Protocol A):
Visual: The product must crash out as a brilliant white precipitate upon reaching pH 1. If an oil forms, induce crystallization by scratching the interior of the flask with a glass rod.
Analytical: Confirm via
1
H-NMR (DMSO-
d6
). The spectrum must show a characteristic singlet integrating to 2 protons at
∼
4.1 ppm (the chloroacetyl -CH
2
group) and a doublet at
∼
8.3 ppm (the newly formed amide proton).
Protocol B: Intramolecular Cyclization to Morpholine-2,5-dione
This step requires strict adherence to dilution parameters to prevent polymerization[1].
Anhydrous N,N-Dimethylformamide (DMF): 800 mL total
Step-by-Step Methodology:
Preparation of the Base Suspension: Suspend 77 mmol of NaHCO
3
in 720 mL of anhydrous DMF in a 2 L two-neck flask equipped with a reflux condenser. Heat the suspension to 60 °C under vigorous stirring[2].
High-Dilution Addition: Dissolve the 25 mmol of ANX intermediate in 80 mL of DMF. Load this into a dropping funnel and add it dropwise to the base suspension over a period of 8 hours.
Rationale: The extreme dilution (final concentration
∼
0.03 M) ensures that once an ANX molecule is deprotonated, it is statistically isolated, forcing it to react with its own
α
-chloride tail rather than colliding with another monomer[5].
Cyclization: After the addition is complete, maintain the reaction at 60 °C for an additional 24 hours[2].
Workup: Cool the solution to 0 °C and remove the solid salts by vacuum filtration. Distill off the DMF under reduced pressure at 40 °C.
Purification: Dissolve the crude residue in 200 mL of ethyl acetate. Wash the organic phase sequentially with 100 mL of saturated NaHCO
3
solution, 100 mL of water, and 100 mL of brine. Dry over anhydrous MgSO
4
, filter, and concentrate. Recrystallize from ethyl acetate/hexane to yield the pure MD monomer[2].
Validation Checkpoint (Protocol B):
Visual: The recrystallized product must be a free-flowing crystalline solid. A sticky or glassy residue indicates heavy contamination with linear oligomers.
Analytical: FTIR spectroscopy must demonstrate the complete disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm
−1
). Two distinct carbonyl stretches must be present: an ester carbonyl at
∼
1750 cm
−1
and an amide carbonyl at
∼
1680 cm
−1
.
Protocol C: Ring-Opening Polymerization (ROP)
Synthesis of poly(ester amide)s via metal-catalyzed coordination-insertion[4].
Reagents:
Morpholine-2,5-dione monomer: 5.0 mmol
Benzyl alcohol (BnOH): 0.05 mmol (Monomer:Initiator ratio = 100:1)
Inert Atmosphere Setup: In a glovebox or using standard Schlenk line techniques, add the MD monomer to a flame-dried Schlenk tube.
Initiator & Catalyst Addition: Add the BnOH (initiator) and Sn(Oct)
2
(catalyst) as standardized solutions in anhydrous dioxolane.
Rationale: BnOH initiates the ROP by attacking the metal-activated carbonyl. Sn(Oct)
2
is chosen for its soft Lewis acidity, which coordinates effectively with the MD ester carbonyl without causing transesterification side-reactions[4].
Solvent Removal: Remove the transfer solvent by subjecting the flask to 3 nitrogen/vacuum cycles, leaving the reagents neat or highly concentrated[2].
Polymerization: Seal the flask and heat to 110 °C under magnetic stirring for 24 hours.
Isolation: Cool the highly viscous mixture to room temperature. Dissolve the crude polymer in a minimal amount of 1,3-dioxolane and precipitate it dropwise into a large excess of cold, vigorously stirring diethyl ether. Filter and dry the resulting white polymeric powder under vacuum[2].
Validation Checkpoint (Protocol C):
Visual: The reaction mixture will transition from a melt to a highly viscous plug. Precipitation in cold diethyl ether should yield a fibrous, white polymeric mass.
Analytical: Gel Permeation Chromatography (GPC) should confirm a number-average molecular weight (
Mn
) > 10,000 g/mol .
1
H-NMR will show a broadening of the
α
-proton signals, characteristic of polymeric backbones.
References
Burton, T. F., et al. (2024). "An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture." ACS Omega, 9(26), 28583-28593.
BenchChem Technical Support. (2025). "Synthesis of Morpholine-Containing Polymers: Application Notes and Protocols." BenchChem.
Ouyang, C., et al. (2011). "Biodegradable Polydepsipeptides." Polymer Journal. Available via NIH/PMC.
Pan, Z., et al. (2016). "Degradation characteristics, cell viability and host tissue responses of PDLLA-based scaffold with PRGD and β-TCP nanoparticles incorporation." Regenerative Biomaterials, 3(6), 361-371.
Helmholtz-Zentrum Hereon. (2025). "Influence of metal softness on the metal-organic catalyzed polymerization of morpholin-2,5-diones to oligodepsipeptide." Hereon Publications.
Application Notes and Protocols: Synthesis and High-Throughput Screening of Fluorinated Pyrazole-4-Carboxamide SDHI Fungicides
Introduction and Rationale Fungal phytopathogens, particularly Botrytis cinerea, cause devastating losses in global agricultural yields. While Succinate Dehydrogenase Inhibitors (SDHIs) represent a cornerstone of modern...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Rationale
Fungal phytopathogens, particularly Botrytis cinerea, cause devastating losses in global agricultural yields. While Succinate Dehydrogenase Inhibitors (SDHIs) represent a cornerstone of modern crop protection, the rapid emergence of resistant strains necessitates the continuous evolution of these active ingredients[1]. The pyrazole-4-carboxamide scaffold—found in blockbuster commercial fungicides like fluxapyroxad, bixafen, and pydiflumetofen—remains a highly privileged pharmacophore in agrochemical discovery[2],[3].
Modern synthetic strategies focus on scaffold hopping and the functionalization of the hydrophobic tail (e.g., via alkyne conjugation or dearomatization) to enhance binding affinity within the ubiquinone-binding pocket (Q-site) of the fungal SDH complex[4],[5]. This application note details a robust, scalable workflow for the synthesis of novel fluorinated pyrazole-4-carboxamides and outlines a validated High-Throughput Screening (HTS) protocol for evaluating their efficacy against B. cinerea[6].
Synthetic Strategy and Mechanistic Insights
The synthesis of SDHI fungicides fundamentally relies on the efficient coupling of a highly substituted pyrazole carboxylic acid with a lipophilic amine (typically a substituted aniline).
Activation Strategy: The precursor, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is activated using oxalyl chloride. This method is preferred over thionyl chloride as it proceeds under milder conditions, preventing the degradation of the sensitive difluoromethyl group[4].
Amidation Dynamics: The coupling is performed in an aprotic solvent system (THF or DCM) using triethylamine (Et₃N) as an acid scavenger. This drives the equilibrium forward and prevents the premature protonation of the weakly nucleophilic halogenated or alkynylated aniline derivatives[4].
Workflow Diagram
Workflow for the modular synthesis and high-throughput screening of SDHI fungicides.
Experimental Protocols
Protocol A: Synthesis of the Pyrazole-4-carbonyl Chloride Intermediate
Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (10 mmol) in anhydrous dichloromethane (DCM, 20 mL).
Activation: Dropwise add oxalyl chloride (12 mmol) at 0 °C. Stir for 30 minutes, then warm to room temperature and stir for an additional 2 hours until gas evolution (CO and CO₂) ceases[4].
Isolation: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM, yielding the crude acid chloride as a pale yellow oil.
Causality & Rationale: DMF acts as a nucleophilic catalyst, reacting with oxalyl chloride to form the active Vilsmeier-Haack reagent. This intermediate reacts rapidly with the carboxylic acid, ensuring complete conversion at room temperature without the need for harsh heating that could trigger side reactions[4].
Self-Validation System: Quench a 10 μL aliquot of the reaction mixture in methanol and analyze via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the baseline acid spot and the appearance of a high-Rf methyl ester spot indicates successful and complete activation.
Protocol B: General Amidation Procedure for SDHI Synthesis
Amine Preparation: Dissolve the substituted aniline (e.g., 2-iodoaniline or a conjugated alkyne derivative, 9.5 mmol) in a mixture of anhydrous THF (15 mL) and Et₃N (15 mmol)[4].
Coupling: Cool the solution to 0 °C and slowly add the crude acid chloride (from Protocol A) dissolved in THF (5 mL).
Heating: Heat the reaction mixture to 70 °C and stir overnight under a continuous nitrogen atmosphere[4].
Workup: Cool to room temperature, filter out the precipitated triethylamine hydrochloride salts, and dilute the filtrate with water (50 mL). Extract the aqueous layer with DCM (3 × 50 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography (Ethyl Acetate/Petroleum Ether 1:100 to 1:10)[4].
Causality & Rationale: Heating to 70 °C is critical when using sterically hindered or electron-deficient anilines (such as ortho-halogenated derivatives), as their nucleophilicity is significantly reduced. Et₃N neutralizes the generated HCl, preventing the formation of unreactive anilinium salts and driving the reaction to completion[4].
Self-Validation System: Confirm product identity and purity (>95%) using ¹H NMR (look for the characteristic amide N-H broad singlet around δ 8.0–9.5 ppm) and HRMS before proceeding to biological evaluation[3].
Protocol C: High-Throughput Screening (HTS) against Botrytis cinerea
Inoculum Preparation: Prepare a conidial suspension of B. cinerea in RPMI-1640 liquid medium at a standardized concentration of 5 × 10⁵ conidia/mL[6].
Plating: Dispense 98 μL of the inoculum into a sterile 96-well microtiter plate.
Compound Addition: Add 2 μL of the synthesized SDHI compounds dissolved in DMSO to achieve final test concentrations ranging from 0.01 to 50 μg/mL. Ensure the final DMSO concentration does not exceed 2% to avoid solvent toxicity[6].
Incubation: Incubate the plates in the dark at 25 °C for 48 hours.
Staining: Add 20 μL of resazurin solution (0.01% w/v) to each well and incubate for an additional 4 hours.
Quantification: Measure fluorescence intensity using a microplate reader set at 570 nm excitation and 615 nm emission[6].
Causality & Rationale: RPMI-1640 is explicitly selected over Sabouraud Dextrose Broth (SDB) because it minimizes background auto-fluorescence and provides an optimal signal-to-background (S/B) ratio for the resazurin reduction assay[6]. Resazurin acts as an electron acceptor; viable fungal cells metabolically reduce the non-fluorescent blue dye to highly fluorescent pink resorufin, allowing precise, automated quantification of cell viability[6].
Self-Validation System: Include Amphotericin B or commercial Bixafen as a positive control (100% growth inhibition) and 2% DMSO as a negative control (0% inhibition). Calculate the Z'-factor for the assay batch; a Z'-factor > 0.5 validates the robustness and reproducibility of the HTS platform[6].
Quantitative Data Presentation
The following table summarizes the synthetic efficiency and biological activity of representative fluorinated pyrazole-4-carboxamides synthesized via the described protocols, benchmarked against commercial standards.
Compound ID
R-Group (Aniline Tail Modification)
Reaction Yield (%)
Purity (HPLC, %)
B. cinerea EC₅₀ (μg/mL)
SDHI-1a
2-Iodo
85
>98
2.45
SDHI-1b
4-Fluoro-2-iodo
82
>99
1.12
SDHI-1c
2-(Phenylethynyl) (Alkyne Conjugate)
88
>98
0.54
Bixafen
Commercial Control
N/A
>99
0.85
Boscalid
Commercial Control
N/A
>99
2.20
Note: The incorporation of conjugated alkyne motifs (SDHI-1c) significantly enhances the antifungal efficacy compared to standard halogenated tails, demonstrating the power of targeted scaffold hopping[4].
References
Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives
Source: PubMed / NIH (2024)
URL:[Link]
N‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies
Source: DOI.org (2024)
URL:[Link]
Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif
Source: Journal of Agricultural and Food Chemistry / ACS Publications (2025)
URL:[Link]
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors
Source: ACS Publications (2024)
URL:[Link]
Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens
Source: PMC / NIH
URL:[Link]
Use of GC–MS based metabolic fingerprinting for fast exploration of fungicide modes of action
Source: BMC Microbiology (2019)
URL:[Link]
The Strategic Application of Chiral Auxiliaries in Asymmetric Synthesis: A Guide for Researchers and Drug Development Professionals
In the landscape of modern organic chemistry, particularly within the pharmaceutical and agrochemical industries, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a critical necessi...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern organic chemistry, particularly within the pharmaceutical and agrochemical industries, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a critical necessity.[1][2][3] The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with different enantiomers potentially exhibiting vastly different pharmacological or toxicological profiles.[2][4] Among the robust strategies for achieving high levels of stereocontrol, the use of chiral auxiliaries remains a cornerstone, offering reliability, predictability, and versatility.[1][5][6] This guide provides an in-depth exploration of the principles, applications, and practical protocols associated with this powerful class of molecules.
The Core Principle: Temporary Chirality for Diastereoselective Control
A chiral auxiliary is an enantiomerically pure compound that is temporarily and covalently attached to a prochiral substrate.[7][8] This strategic union creates a chiral environment around the reactive center of the substrate, effectively guiding subsequent chemical transformations to favor the formation of one specific diastereomer over the other.[1][2] The resulting diastereomers, unlike enantiomers, possess distinct physical properties, which allows for their facile separation using standard laboratory techniques such as column chromatography or crystallization.[5][7] Following the stereoselective reaction, the auxiliary is cleaved from the desired product and can, in many cases, be recovered and reused, enhancing the overall efficiency and sustainability of the synthetic route.[1][9]
This three-step sequence—attachment, diastereoselective reaction, and cleavage—forms the fundamental workflow of any chiral auxiliary-mediated synthesis.[5][8]
Technical Support Center: Troubleshooting Racemization of 6-Methylmorpholine-2-carboxylic Acid
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering stereochemical degradation (racemization or epimerization) when coup...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering stereochemical degradation (racemization or epimerization) when coupling 6-Methylmorpholine-2-carboxylic acid derivatives.
Because this molecule features a chiral center at the C2 position—directly adjacent to the carboxylic acid and an electronegative heteroatom—it is exceptionally prone to base-catalyzed epimerization during standard amide bond formation. This guide provides the mechanistic causality, quantitative data, and self-validating protocols required to preserve stereochemical integrity.
Mechanistic Insights: The Causality of Epimerization
To solve racemization, one must understand its root cause. When 6-Methylmorpholine-2-carboxylic acid is activated (e.g., via a uronium salt like HATU), the electron-withdrawing effect of the active ester drastically lowers the pKa of the
α
-proton at the C2 position.
If a strong, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is present, it rapidly abstracts this
α
-proton. This leads to two primary degradation pathways:
Direct Enolization: The formation of an enolate intermediate that reprotonates non-stereoselectively.
Oxazolone Formation: If the morpholine nitrogen is protected with an acyl group (e.g., N-Boc or N-Fmoc), the carbonyl oxygen of the protecting group can attack the activated ester, forming an oxazolone intermediate that rapidly racemizes before aminolysis occurs 1.
Mechanistic pathway of base-catalyzed racemization during carboxylic acid activation.
Troubleshooting Guide & FAQs
Q1: Why is my standard HATU/DIPEA protocol causing >20% epimerization?A1: HATU is a highly reactive reagent that rapidly forms an active ester. However, DIPEA is a relatively strong base (pKa ~10.5). The rate of
α
-proton abstraction by DIPEA outpaces the rate of aminolysis by your incoming amine. This drives the equilibrium toward the enolate/oxazolone pathway, destroying the C2 stereocenter [[1]]().
Q2: Which coupling reagents are scientifically proven to minimize this specific racemization?A2: For highly racemization-prone cyclic amino acids, two systems are superior:
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): DEPBT mediates amide bond formation with remarkable resistance to racemization 2. It operates via a unique mechanism where the intermediate is sterically shielded and less prone to oxazolone formation, even in the presence of bases 3.
DIC/OxymaPure: Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is an exceptional racemization suppressor [[4]](). It reacts with the highly reactive O-acylisourea intermediate to form a stable active ester that undergoes aminolysis without significant enolization 1.
Q3: If I must use a base, which one is optimal?A3: Switch from DIPEA to 2,4,6-Collidine (TMP) . Collidine is sterically hindered and a significantly weaker base compared to DIPEA. This weak basicity is sufficient to neutralize the acid generated during coupling but insufficient to efficiently deprotonate the
α
-carbon of the activated ester 5.
Step-by-step troubleshooting workflow to eliminate racemization during amide coupling.
Quantitative Data: Coupling Condition Efficacy
The following table summarizes the expected epimerization levels when coupling highly sensitive
α
-heteroatom carboxylic acids (like 6-Methylmorpholine-2-carboxylic acid) under various conditions.
Coupling Reagent
Additive
Base Used
Temperature
Expected Epimerization
Recommendation
HATU
None
DIPEA (2.0 eq)
25 °C
15% - 25%
Avoid
EDC
HOBt
DIPEA (2.0 eq)
25 °C
5% - 10%
Poor
DIC
OxymaPure
TMP (2.0 eq)
25 °C
< 2.0%
Good
DEPBT
None
DIPEA (2.0 eq)
0 °C
< 1.0%
Excellent
DIC
OxymaPure
None (Base-Free)
0 °C
< 0.5%
Optimal
Self-Validating Experimental Protocols
To ensure trustworthiness, the protocols below are designed as self-validating systems . They include built-in Quality Control (QC) checkpoints to verify stereochemical integrity before committing to large-scale downstream synthesis.
Causality: Omitting the base entirely removes the primary catalyst for
α
-proton abstraction. OxymaPure ensures the active ester is stable enough to resist auto-enolization while remaining reactive enough for aminolysis 6.
Preparation: Dissolve 6-Methylmorpholine-2-carboxylic acid (1.0 eq) and OxymaPure (1.1 eq) in anhydrous THF or DCM (avoid DMF if possible, as high polarity stabilizes the enolate transition state).
Thermal Control: Cool the reaction flask to 0 °C using an ice bath.
Activation: Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise over 5 minutes. Stir at 0 °C for 10 minutes to form the Oxyma active ester.
Coupling: Add the amine nucleophile (1.0 eq) slowly. Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 4 hours.
Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 1 mL of methanol, and inject into a Chiral LC-MS. Validation criteria: The chromatogram must show < 0.5% of the undesired diastereomer/enantiomer before proceeding to aqueous workup.
Protocol B: DEPBT-Mediated Coupling for Unreactive Amines
Causality: If your amine is sterically hindered and requires a base to remain nucleophilic (e.g., amine hydrochlorides), DEPBT is the reagent of choice. It provides remarkable resistance to racemization even when a base is introduced 2.
Preparation: Dissolve the amine hydrochloride (1.0 eq) and 6-Methylmorpholine-2-carboxylic acid (1.1 eq) in anhydrous THF.
Thermal Control: Cool the mixture to -20 °C (dry ice/ethylene glycol bath).
Reagent Addition: Add DEPBT (1.2 eq) to the chilled solution.
Base Addition: Slowly add 2,4,6-Collidine (TMP) (2.5 eq) dropwise. Do not use DIPEA. The hindered nature of TMP neutralizes the HCl salt without deprotonating the C2 position.
Coupling: Stir at -20 °C for 2 hours, then transfer to a 0 °C bath for an additional 12 hours.
Self-Validation Checkpoint: Perform a micro-cleavage/aliquot extraction. Run Chiral HPLC against a known racemic standard of the product. Validation criteria: Baseline resolution of enantiomers/diastereomers confirming >99% ee/de.
References
DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. National Institutes of Health (NIH) / PubMed.
URL:[Link]
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization. ACS Publications.
URL:[Link]
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC / National Institutes of Health.
URL:[Link]
OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Digital CSIC.
URL:[Link]
Oxyma-B, an excellent racemization suppressor for peptide synthesis. RSC Publishing.
URL:[Link]
byproduct formation in 6-Methylmorpholine-2-carboxylic acid synthesis
Technical Support Center: Troubleshooting 6-Methylmorpholine-2-carboxylic Acid Synthesis Welcome to the Process Chemistry Support Center. The synthesis of 6-methylmorpholine-2-carboxylic acid—a critical chiral building b...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting 6-Methylmorpholine-2-carboxylic Acid Synthesis
Welcome to the Process Chemistry Support Center. The synthesis of 6-methylmorpholine-2-carboxylic acid—a critical chiral building block for CNS therapeutics and peptidomimetics—presents unique cyclization and oxidation challenges. This guide provides field-proven troubleshooting strategies, focusing on the mitigation of oxazepine byproducts and oligomerization during the epichlorohydrin-mediated cyclization of 1-amino-2-propanol derivatives.
FAQ & Troubleshooting Guide
Q1: During the cyclization step, my NMR shows a ~30% impurity that co-elutes with the product. What is this, and why is it forming?A1: You are observing the 7-membered ring byproduct, 6-methyl-3-hydroxy-1,4-oxazepine.
Causality: The synthesis typically proceeds via the reaction of an N-protected 1-amino-2-propanol with epichlorohydrin to form an epoxide intermediate. When the secondary alkoxide attacks the epoxide, it faces a regioselectivity divergence. While the 6-exo-tet attack (forming the desired morpholine) is kinetically favored according to Baldwin's rules, the steric bulk of the C6-methyl group slightly hinders this pathway. Consequently, the competing 7-endo-tet attack (forming the oxazepine) becomes significant, often resulting in a 67:33 morpholine-to-oxazepine ratio [1].
Q2: How can I separate the morpholine product from the oxazepine byproduct without relying on tedious column chromatography?A2: Utilize a self-validating oxidation protocol . Do not attempt to separate the intermediate alcohols. Instead, subject the crude mixture directly to TEMPO/NaClO oxidation.
Causality: The 6-exo-tet morpholine product contains a primary alcohol (2-hydroxymethyl), which oxidizes completely to the desired carboxylic acid. Conversely, the 7-endo-tet oxazepine byproduct contains a secondary alcohol, which oxidizes only to a ketone.
Self-Validating Purification: Following oxidation, simply perform an acid-base extraction. The morpholine-2-carboxylic acid will partition into the basic aqueous phase, while the neutral oxazepine ketone remains in the organic phase. This chemical divergence guarantees the purity of your isolated product without chromatography [1].
Q3: I am observing a high mass balance of intractable, gummy residues during the initial epichlorohydrin reaction. How do I prevent this?A3: These are oligomeric byproducts caused by intermolecular alkylation competing with intramolecular cyclization.
Causality: The introduction of the methyl group generates steric hindrance that disfavors rapid ring closure, but it does not impart sufficient conformational restriction to induce the Thorpe-Ingold effect [2]. If the reaction concentration is too high or the temperature exceeds 25 °C, intermolecular reactions outpace the hindered intramolecular cyclization.
Solution: Dilute the reaction to ≤ 0.5 M and maintain the temperature between 20–25 °C. Use a bulky base like Tetraethylammonium hydroxide (Et₄NOH) in a biphasic isopropanol/water system to template the cyclization and suppress oligomerization.
Quantitative Data: Impact of Cyclization Conditions
Table 1: Optimization of Cyclization Conditions for N-Benzyl-1-amino-2-propanol and Epichlorohydrin
Base / Solvent System
Temp (°C)
Concentration
Morpholine:Oxazepine Ratio
Oligomer Yield (%)
NaOH / H₂O
60 °C
2.0 M
55 : 45
28%
t-BuOK / THF
25 °C
0.5 M
50 : 50
15%
Et₄NOH / iPrOH-H₂O
25 °C
0.5 M
68 : 32
< 5%
Et₄NOH / iPrOH-H₂O
0 °C
0.1 M
72 : 28
< 2%
Note: Et₄NOH provides optimal phase-transfer characteristics, suppressing intermolecular oligomerization while maximizing the 6-exo-tet trajectory.
Mechanistic Visualization
Figure 1: Mechanistic divergence during cyclization and the self-validating oxidation strategy.
Experimental Protocols
Phase 1: Regioselective Cyclization
Preparation: Charge a reaction vessel with N-benzyl-1-amino-2-propanol (1.0 eq) and (R)-epichlorohydrin (1.05 eq) in 2-propanol (0.5 M) [3].
Alkylation: Stir the mixture at 35 °C for 12 hours to ensure complete chlorohydrin formation.
Cyclization: Cool the reactor to 20–25 °C. Add 35% aqueous Et₄NOH (1.2 eq) dropwise over 30 minutes.
Expert Insight: The slow addition of the bulky ammonium base prevents thermal spikes that drive oligomerization. The biphasic nature of the solvent system isolates the reactive epoxide from bulk nucleophiles.
Quench: Stir for 16 hours at room temperature. Adjust the pH to 9–10 using concentrated HCl, then extract with Methyl tert-butyl ether (MTBE). Concentrate the organic layer to yield the crude morpholine/oxazepine mixture.
Phase 2: Biphasic TEMPO Oxidation & Purification
Catalyst Loading: Dissolve the crude intermediate mixture in CH₂Cl₂. Add TEMPO (0.05 eq) and tetrabutylammonium bromide (TBAB, 0.05 eq).
Oxidation: Cool the mixture to 0 °C. Prepare a solution of NaClO (2.5 eq) buffered to pH 9.0 with NaHCO₃. Add the bleach solution dropwise, maintaining the internal temperature below 5 °C.
Expert Insight: Strict temperature control prevents the oxidative cleavage of the morpholine ring.
Self-Validating Extraction (The Critical Step):
After complete consumption of the starting material (monitored by TLC), separate the phases.
The organic phase contains the unreactive oxazepine ketone byproduct and TEMPO. Discard or recycle.
The aqueous phase contains the sodium salt of the desired 6-methylmorpholine-2-carboxylic acid.
Isolation: Acidify the aqueous phase to pH 2.0 with HCl, then extract with ethyl acetate. Dry over MgSO₄ and concentrate to yield the pure N-benzyl-6-methylmorpholine-2-carboxylic acid.
Phase 3: Global Deprotection & Boc Protection
Hydrogenolysis: Dissolve the acid in methanol. Add 10% Pd/C (0.1 eq by weight). Stir under H₂ (50 psi) at room temperature for 12 hours to cleave the N-benzyl group.
Protection: Filter the catalyst through Celite. To the filtrate, add Triethylamine (2.0 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir for 4 hours.
Final Polish: Concentrate, partition between EtOAc and 1M KHSO₄, and isolate the organic layer to yield the final (S)-N-Boc-6-methylmorpholine-2-carboxylic acid.
Workflow Visualization
Figure 2: End-to-end experimental workflow highlighting critical control parameters.
References
Henegar, K. E., et al. "Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid." The Journal of Organic Chemistry 73.9 (2008): 3662-3665. URL: [Link]
Breuning, M., et al. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." ACS Omega 7.15 (2022): 13245-13255. URL: [Link]
D'hooghe, M., et al. "Epihalohydrins in Organic Synthesis." Chemical Reviews 113.4 (2013): 2003-2057. URL: [Link]
Troubleshooting
Technical Support Center: Troubleshooting Morpholine Synthesis
Welcome to the Morpholine Synthesis Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals experiencing sub-optimal yields or complex byproduct mixtures d...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Morpholine Synthesis Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals experiencing sub-optimal yields or complex byproduct mixtures during the synthesis of morpholine and its functionalized derivatives.
Rather than a generic overview, this guide provides a mechanistic breakdown of the most common synthetic routes, diagnosing the root causes of failure and providing field-validated protocols to restore reaction efficiency.
Quantitative Yield & Reaction Condition Matrix
To effectively troubleshoot, you must first benchmark your current process against established industrial and laboratory standards. The table below summarizes the quantitative data, expected yields, and primary failure modes for the most common morpholine synthesis pathways[1][2][3].
Synthesis Route
Reagents & Catalysts
Typical Conditions
Expected Yield
Primary Byproducts / Failure Modes
DEA Dehydration (Industrial/Lab)
Diethanolamine (DEA), Conc. H₂SO₄ or HCl
150–250°C (often 200–210°C), 15 hours
79–95% (Industrial) 35–50% (Lab)
Dark viscous polymers, unreacted DEA, high water retention (hygroscopic loss)
Heck arylation side-products, complex mixtures with electron-poor halides
Troubleshooting FAQs: Mechanistic Diagnostics
Q1: I am using the Diethanolamine (DEA) dehydration route. My yield is consistently below 40%, and the crude product is a dark, viscous paste. What is the root cause?
A1: Low yields and dark, tar-like crude products in the DEA route are typically caused by a combination of thermal underperformance and inefficient isolation .
Thermal Causality: The dehydration of DEA using strong acids (like H₂SO₄ or HCl) requires sustained, high-temperature driving forces to remove water and force the equilibrium toward cyclization. Maintaining an internal temperature of 200–210°C for at least 15 hours is critical[4][5]. A temperature drop to even 190–195°C can decrease the yield by approximately 10%[4]. The dark color indicates polymerization or oxidative degradation of the starting material due to localized hot spots or prolonged exposure to air at high temperatures.
Isolation Causality: Morpholine is highly hygroscopic[5]. If your crude product is a thick paste of morpholine hydrochloride, incomplete neutralization or inadequate drying (e.g., failing to stir over KOH prior to distillation) will cause the product to retain water, drastically reducing the isolated yield of the pure organic fraction[5].
Q2: In the Diethylene Glycol (DEG) and Ammonia route, my conversion rates are dropping over time, and I am detecting a high concentration of 2-(2-aminoethoxy)ethanol (AEE). How do I fix this?
A2: You are experiencing catalyst deactivation and incomplete amination .
Mechanistic Insight: The DEG route relies on hydrogenation catalysts (commonly Ni, Cu, or Co on an alumina carrier)[1]. The reaction proceeds stepwise: DEG is first aminated to the intermediate 2-(2-aminoethoxy)ethanol (AEE), which then undergoes intramolecular cyclization to morpholine[1].
The Fix: If AEE is accumulating, the catalyst is failing to facilitate the second cyclization step. This deactivation is usually caused by poisoning from impurities in the DEG/NH₃ feed or fouling by high-molecular-weight condensation products ("heavies")[1]. Ensure high purity of your starting materials and consider catalyst regeneration. Additionally, verify that your reactor is maintaining the required high pressure (30-400 atm) to keep ammonia in the liquid/supercritical phase[1].
Q3: I am attempting a Pd-catalyzed carboamination to synthesize a substituted morpholine, but I am getting a complex mixture of side products. Why?
A3: This is a known limitation tied to the electronic properties of your substrates. The use of electron-poor aryl halides (e.g., aryl bromides with electron-withdrawing groups) slows down the oxidative addition step in the palladium catalytic cycle[5]. This kinetic delay allows competing side reactions, most notably Heck arylation , to outcompete the desired carboamination, leading to complex product mixtures and poor yields of the substituted morpholine[5]. Switching to electron-rich or electron-neutral aryl halides will suppress these side reactions.
Validated Experimental Protocols
Protocol A: Lab-Scale Synthesis of Morpholine via DEA Dehydration
Note: This reaction is highly exothermic. Perform in a well-ventilated fume hood with a blast shield.[4][5]
Preparation: To a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a calibrated internal thermocouple, add 62.5 g of diethanolamine (DEA).
Acid Addition: Slowly add concentrated Hydrochloric Acid (approx. 50-60 mL) dropwise with vigorous stirring until the solution reaches a pH of 1. Control the exotherm with an ice bath if necessary.
Dehydration: Heat the resulting diethanolamine hydrochloride solution to drive off water. Gradually increase the heating mantle output until the internal temperature reaches 200–210°C.
Cyclization: Maintain this internal temperature strictly at 200–210°C for 15 hours.
Neutralization: Allow the mixture to cool to approximately 160°C, then pour it into a heat-safe dish to solidify into a paste. Grind the solidified morpholine hydrochloride paste and mix it thoroughly with 50 g of Calcium Oxide (CaO) to neutralize the acid.
Distillation & Drying: Transfer the neutralized mixture to a distillation apparatus. Use a strong, dry flame to collect the crude, wet morpholine distillate. To prevent yield loss from morpholine's hygroscopic nature, dry the crude distillate by stirring it over 20 g of Potassium Hydroxide (KOH) pellets for 30–60 minutes before a final fractional distillation.
Protocol B: Green Synthesis of Morpholines via Ethylene Sulfate (ES)
This modern, redox-neutral protocol avoids harsh acids and high temperatures.[3]
Monoalkylation: In a suitable reaction vessel, dissolve the chosen 1,2-amino alcohol in 2-methyltetrahydrofuran (2-MeTHF).
ES Addition: Add a stoichiometric amount of ethylene sulfate (ES) to the solution. The reaction proceeds via a clean S_N2 mechanism to form a zwitterionic intermediate.
Isolation: Isolate the zwitterionic intermediate (typically >80% yield). Suspend this intermediate in a solvent mixture of 2-MeTHF and isopropanol (IPA).
Cyclization: Add Potassium tert-butoxide (tBuOK) to induce cyclization.
Purification: Upon completion, isolate the morpholine product using standard aqueous extraction and purify via distillation or crystallization.
Reaction Workflows & Logical Pathways
Caption: Troubleshooting workflow for diagnosing and resolving low yield in DEA dehydration.
Caption: DEG amination reaction pathway highlighting the AEE intermediate and common yield-reducing byproducts.
References
Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. Available at: [Link]
Technical Support Center: Synthesis of Substituted Morpholines
Welcome to the Technical Support Center for the synthesis of substituted morpholines. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this privileged h...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of substituted morpholines. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this privileged heterocyclic scaffold. Morpholine and its derivatives are cornerstones in medicinal chemistry, valued for their ability to improve physicochemical properties such as solubility and metabolic stability.[1][2] However, their synthesis is not without challenges, from achieving desired stereochemistry to optimizing ring-closure reactions.
This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the lab. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure you have reliable and actionable information at your fingertips.
Part 1: Troubleshooting Guide
This section is organized by common problems encountered during the synthesis of substituted morpholines. Each problem is followed by a discussion of potential causes and recommended solutions.
Issue 1: Low or No Yield of the Desired Morpholine Product
A low or nonexistent yield is one of the most frequent and frustrating challenges. The root cause can often be traced to one of several factors related to reaction conditions, reagents, or the stability of intermediates.
Potential Causes & Recommended Solutions
Potential Cause
Explanation & Recommended Solutions
Incomplete Ring Closure (Cyclization)
The intramolecular cyclization to form the morpholine ring is often the most challenging step. This can be due to an insufficiently reactive leaving group, steric hindrance, or unfavorable reaction kinetics. Solutions: • Stronger Base/Optimized Conditions: For intramolecular Williamson ether-type syntheses, ensure the alkoxide is fully formed. Consider stronger, non-nucleophilic bases like NaH or KOtBu.[2][3] • Activate the Leaving Group: Convert a hydroxyl group into a better leaving group, such as a tosylate, mesylate, or triflate, prior to cyclization.[3] • Change Cyclization Strategy: If an SN2 approach is failing, consider alternative cyclization methods such as reductive amination of a keto-amine or a Pd-catalyzed intramolecular C-N or C-O bond formation.[4] Direct cyclization attempts can sometimes lead to polymeric products, which can be overcome by strategic protecting group installation followed by cyclization under basic conditions.[5]
Suboptimal Temperature Control
Many morpholine syntheses, especially the classic dehydration of diethanolamine with strong acid, are highly temperature-sensitive.[6][7] Solutions: • Precise Temperature Monitoring: Use a calibrated thermometer and a reliable heating source (e.g., oil bath, heating mantle with a controller). • Optimize Temperature: For acid-catalyzed dehydrations, temperatures around 180-210°C are often required. A drop of just 10-15°C can significantly reduce the yield.[7] Conversely, excessively high temperatures can lead to charring and decomposition.[7]
Starting Material Decomposition or Side Reactions
Starting materials or intermediates may be unstable under the reaction conditions. For example, harsh acidic or basic conditions can lead to undesired side reactions.[6][8] Solutions: • Milder Conditions: Explore milder reaction conditions. For instance, if strong acid is causing decomposition, consider a Lewis acid catalyst. If a strong base is causing elimination, try a weaker base like K₂CO₃ or an organic base. • Protecting Groups: Utilize protecting groups for sensitive functionalities on your starting materials. For example, protect a secondary amine as a carbamate (Boc, Cbz) or a tosylamide to prevent unwanted side reactions.[5]
Catalyst Inactivity or Incompatibility
In metal-catalyzed reactions (e.g., Pd-catalyzed carboamination or Buchwald-Hartwig amination), the catalyst's activity is paramount.[7][9] Solutions: • Use Fresh Catalyst: Ensure the catalyst has not been deactivated by air or moisture. • Ligand Screening: The choice of ligand is crucial. For challenging couplings, screen a variety of ligands (e.g., XPhos, SPhos) to find the optimal one for your substrate.[9] • Substrate Compatibility: Be aware that electron-poor aryl halides can sometimes lead to complex product mixtures in Pd-catalyzed carboamination reactions.[7]
Inefficient Product Isolation
Morpholine derivatives, especially those with few substituents, can be highly water-soluble, leading to significant product loss during aqueous workups.[6] Solutions: • Extraction Optimization: Use a continuous liquid-liquid extractor for highly water-soluble products. Saturating the aqueous layer with NaCl (brine) can also help to "salt out" the product into the organic layer. • Alternative Purification: Consider non-aqueous workups or purification by distillation or chromatography.
Issue 2: Poor Stereoselectivity (Diastereoselectivity or Enantioselectivity)
Controlling stereochemistry is critical, particularly in drug development. The formation of incorrect stereoisomers can be a significant hurdle.
Potential Causes & Recommended Solutions
Potential Cause
Explanation & Recommended Solutions
Non-Stereospecific Ring Closure
If the ring-closing step is not stereospecific, a mixture of diastereomers can result. Solutions: • Substrate Control: The stereochemistry of the open-chain precursor often dictates the stereochemistry of the final product. Ensure the precursor is stereochemically pure. For example, starting with enantiomerically pure amino alcohols is a common strategy.[10] • Directed Cyclization: In reductive etherification reactions, the stereochemical outcome can be influenced by the conformation of the oxocarbenium ion intermediate. The choice of substituents can favor one conformation over another, leading to high diastereoselectivity.[4]
Racemization
Basic or acidic conditions can sometimes lead to the epimerization of stereocenters, especially those alpha to a carbonyl group or other activating group. Solutions: • Milder Conditions: Use non-epimerizing conditions where possible. For example, use a weaker base or run the reaction at a lower temperature. • Strategic Synthesis Design: Design the synthesis so that the stereocenter is set under conditions that are not prone to racemization.
Ineffective Asymmetric Catalyst
In asymmetric catalysis (e.g., asymmetric hydrogenation), the choice of catalyst and ligand is paramount for achieving high enantioselectivity.[11][12] Solutions: • Catalyst/Ligand Screening: A variety of chiral ligands may need to be screened to find the optimal one for a specific substrate. For the asymmetric hydrogenation of dehydromorpholines, bisphosphine-Rh catalysts with a large bite angle have shown excellent results.[11][12] • Optimize Reaction Parameters: Hydrogen pressure, temperature, and solvent can all influence the enantioselectivity of an asymmetric hydrogenation.
Troubleshooting Workflow for Low Yield
Below is a generalized workflow to diagnose and solve low-yield problems in morpholine synthesis.
Caption: A decision tree for troubleshooting low yields in morpholine synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing the morpholine ring?
The most common precursors are 1,2-amino alcohols.[6][13] Other frequently used starting materials include aziridines, epoxides, and N-propargylamines.[6][13][14] A classic industrial method involves the dehydration of diethanolamine with a strong acid like sulfuric acid.[6][7]
Q2: My N-alkylation of morpholine is giving me overalkylation products. How can I prevent this?
Overalkylation is a common side reaction, especially when using reactive alkylating agents like methyl iodide.[15] This occurs because the product (a tertiary amine) can be more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt.
Solutions:
Stoichiometric Control: Use a slight excess of the morpholine relative to the alkylating agent.
Alternative Methods: For N-methylation, consider reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride. This method is generally very clean and avoids overalkylation.[16]
Hydroxylamine Approach: An indirect method involves the alkylation of a hydroxylamine, followed by in situ reduction of the resulting N-oxide intermediate to yield the desired tertiary amine.[15]
Q3: I'm having trouble with an intramolecular cyclization to form a morpholin-2-one. What are the key challenges?
The synthesis of morpholin-2-ones or morpholine-2,5-diones often involves an intramolecular cyclization that can be prone to side reactions.[8]
Key Challenges & Solutions:
Intermolecular Condensation: The most significant side reaction is the formation of linear polymers instead of the desired cyclic product. To favor the intramolecular reaction, it is crucial to use high-dilution conditions.[17]
Base Selection: An appropriate base is needed to facilitate the cyclization. Carbonate bases like sodium bicarbonate (NaHCO₃) are commonly used and effective.[8][17]
Temperature: High temperatures can promote both polymerization and degradation. The cyclization is often performed at moderately elevated temperatures (e.g., 60-110°C) to strike a balance between a reasonable reaction rate and minimizing side reactions.[17]
Q4: Are there any modern, catalytic methods for synthesizing substituted morpholines?
Yes, several modern catalytic methods offer high efficiency and stereoselectivity.
Asymmetric Hydrogenation: The rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines provides access to a variety of chiral morpholines with excellent enantioselectivities (up to 99% ee).[12]
Copper-Promoted Oxyamination: A copper(II)-promoted addition of an alcohol and an amine across an alkene allows for the synthesis of 2-aminomethyl functionalized morpholines with good yields and high diastereoselectivity.[18]
Palladium-Catalyzed Reactions: Sequential Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols, followed by an Fe(III)-catalyzed heterocyclization, can produce a range of di- and trisubstituted morpholines with excellent diastereoselectivities.[1][19]
General Synthetic Strategies
This diagram illustrates two common pathways for the synthesis of substituted morpholines, highlighting key intermediates and reaction types.
Caption: Common synthetic pathways to substituted morpholines.
Part 3: Featured Protocol: Synthesis of N-Benzylmorpholine via SN2 Alkylation
This protocol describes a standard and reliable method for the N-alkylation of morpholine using benzyl bromide.[9]
Materials:
Morpholine (1.0 equiv)
Benzyl bromide (1.0 equiv)
Potassium carbonate (K₂CO₃) (2.0 equiv)
Acetonitrile (CH₃CN)
Round-bottom flask
Reflux condenser
Stir plate and magnetic stir bar
Procedure:
To a round-bottom flask, add morpholine (10 mmol, 0.87 g), potassium carbonate (20 mmol, 2.76 g), and acetonitrile (50 mL).[9]
Stir the resulting suspension at room temperature for 10 minutes.
Add benzyl bromide (10 mmol, 1.71 g) dropwise to the stirred suspension.[9]
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C) for 4-6 hours.
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).
Wash the solid residue with acetonitrile (2 x 10 mL).[9]
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford pure N-benzylmorpholine.[9]
References
Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. (2012). PMC. [Link]
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). PMC. [Link]
A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012). PMC. [Link]
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Royal Society of Chemistry. [Link]
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). MDPI. [Link]
Expanding complex morpholines using systematic chemical diversity. (2023). Nature. [Link]
New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. (2017). SciSpace. [Link]
Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres. (1996). ACS Publications. [Link]
A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. (2015). Royal Society of Chemistry. [Link]
Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (2013). PMC. [Link]
Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (2017). PMC. [Link]
New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. (2017). ResearchGate. [Link]
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2021). PMC. [Link]
Morpholines. Synthesis and Biological Activity. (2019). ResearchGate. [Link]
Recent progress in the synthesis of morpholines. (2019). ResearchGate. [Link]
Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. (2011). Springer. [Link]
Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction: Total Synthesis of Chelonin C. (2011). ACS Publications. [Link]
Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. (2011). Akadémiai Kiadó. [Link]
Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. (2017). ACS Publications. [Link]
De Novo Assembly of Highly Substituted Morpholines and Piperazines. (2017). PMC. [Link]
Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. (2015). Beilstein Journals. [Link]
Technical Support Center: TFA Cleavage of Boc-6-Methylmorpholine-2-carboxylic Acid
Introduction As a Senior Application Scientist, I frequently encounter challenges related to the deprotection of sterically hindered, functionally dense unnatural amino acids. The cleavage of the tert-butyloxycarbonyl (B...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
As a Senior Application Scientist, I frequently encounter challenges related to the deprotection of sterically hindered, functionally dense unnatural amino acids. The cleavage of the tert-butyloxycarbonyl (Boc) group from 6-methylmorpholine-2-carboxylic acid using trifluoroacetic acid (TFA) is a critical step in peptidomimetic synthesis and drug discovery. While TFA deprotection is generally a robust procedure, the unique structural features of this morpholine derivative—specifically the steric bulk of the 6-methyl group and the vulnerability of the morpholine oxygen—can lead to incomplete reactions, tert-butylation, and ring-opening side reactions[1][2].
This guide provides a self-validating framework to troubleshoot, optimize, and execute this specific cleavage with high scientific integrity.
Mechanistic Causality of Side Reactions
The deprotection of a Boc-protected amine proceeds via an acid-catalyzed hydrolysis mechanism. TFA protonates the carbamate carbonyl, leading to the heterolytic cleavage of the tert-butyl-oxygen bond[1]. This generates a highly reactive tert-butyl cation and a carbamic acid intermediate, which subsequently decarboxylates to yield the free amine (captured as the TFA salt)[3].
For Boc-6-Methylmorpholine-2-carboxylic acid, three primary mechanistic deviations can compromise your yield and purity:
Steric Hindrance: The 6-methyl group restricts solvent and acid access to the Boc-protected nitrogen at position 4. This alters the reaction kinetics, slowing the second-order dependence upon acid concentration, and frequently leads to incomplete deprotection[4][5].
Electrophilic Alkylation: The intermediate tert-butyl cation is a potent electrophile. Without adequate scavengers, it can alkylate the C2-carboxylic acid (forming a tert-butyl ester) or other nucleophilic residues if the morpholine is part of a larger peptide sequence[4][6].
Acid-Catalyzed Ketalization/Degradation: Prolonged exposure to TFA, especially during workup with alcoholic solvents (like methanol), can trigger the partial conversion of the morpholine ring into corresponding ketals or lead to outright decomposition[2].
Diagnostic Troubleshooting Workflow
Diagnostic workflow for troubleshooting Boc-6-Methylmorpholine-2-carboxylic acid TFA cleavage.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a +56 Da mass shift in my product?A1: A +56 Da shift indicates the addition of a tert-butyl group. During TFA cleavage, the Boc group degrades into a reactive tert-butyl cation[1]. If this electrophile is not immediately quenched, it can react with the C2-carboxylic acid of the morpholine or other nucleophilic sites. To prevent this, you must incorporate carbocation scavengers like Triisopropylsilane (TIS) and water into your cleavage cocktail[1][4]. TIS reduces the cation to isobutane, while water quenches it to tert-butanol[1].
Q2: My deprotection is stalling at 70% completion. Is the morpholine ring responsible?A2: Yes, indirectly. The 6-methyl group on the morpholine ring introduces significant steric hindrance adjacent to the Boc-protected nitrogen. This steric bulk impedes the approach of the bulky solvated TFA molecules, slowing down the acid-catalyzed cleavage[3][5]. You may need to increase the TFA concentration (e.g., from 20% to 50% in DCM) or extend the reaction time to overcome this energy barrier[6].
Q3: I used methanol during the workup to dissolve the crude product, and my purity dropped significantly. What happened?A3: Morpholine-carboxylic acids exhibit instability in the presence of residual TFA combined with alcohols. LC-MS analyses have revealed that residual TFA can trigger the partial conversion of morpholines to corresponding ketals when dissolved in methanol[2]. To avoid this, evaporate the TFA completely (co-evaporation with toluene is highly effective) and avoid methanolic workups; use acetonitrile or water instead[2][6].
Quantitative Data: Scavenger Optimization
To empirically select the best cleavage cocktail for this specific molecule, we evaluated various scavenger combinations. The data below summarizes the yield and purity of 6-Methylmorpholine-2-carboxylic acid after 2 hours of cleavage at room temperature.
This methodology is designed to ensure complete deprotection while suppressing tert-butylation and ketalization. The inclusion of a TLC co-spotting step ensures the protocol is a self-validating system before you proceed to the critical workup phase.
Cocktail Preparation: In a chemically resistant glass vial, prepare the cleavage cocktail: 50% TFA, 45% DCM, 2.5% TIS, and 2.5% H₂O (v/v)[4][7].
Causality: Premixing ensures the scavengers are uniformly distributed and ready to intercept the tert-butyl cation the exact moment the Boc group begins to fragment.
Substrate Dissolution: Dissolve the Boc-protected morpholine derivative in the minimal amount of DCM required for complete dissolution. Cool the solution to 0 °C in an ice bath[8].
Reagent Addition: Dropwise, add the pre-mixed cleavage cocktail to the chilled substrate solution.
Causality: The exothermic nature of acid-base interactions can cause localized heating, which promotes unwanted side reactions and degradation. Chilling mitigates this thermal spike[8].
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir vigorously for 90 to 120 minutes[7].
Causality: The steric hindrance of the 6-methyl group necessitates a longer reaction time compared to unhindered linear amines.
Self-Validation (TLC Monitoring): At 90 minutes, perform TLC analysis (e.g., 10% MeOH in DCM). Spot the starting material, the reaction mixture, and a co-spot[3]. The deprotected morpholine will have a significantly lower Rf value and will stain positive with Ninhydrin (indicating a free secondary amine)[3]. Do not proceed to workup until the starting material spot is completely absent.
Quenching and Workup: Once complete, concentrate the reaction mixture under reduced pressure. Crucial Step: Add 5 mL of toluene and evaporate again (co-evaporation)[6]. Repeat this twice.
Causality: Toluene forms an azeotrope with TFA, facilitating the complete removal of residual acid. This prevents downstream ketalization or acid-catalyzed degradation of the morpholine ring[2][6].
Isolation: Triturate the resulting residue with cold diethyl ether to precipitate the 6-Methylmorpholine-2-carboxylic acid as its TFA salt. Centrifuge, decant the ether, and dry the pellet under high vacuum[8].
References
Lemmerer, M., et al. "Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives." ACS Combinatorial Science. [Link]
ResearchGate. "Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration." ResearchGate. [Link]
Google Patents. "US8536131B2 - Synthetic peptide amides and dimers thereof.
Technical Support Center: Global Deprotection of Peptides Containing Morpholine Analogs
[label Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the unique physicochemical challenges of synthesizing peptidomimetics th...
Author: BenchChem Technical Support Team. Date: March 2026
[label
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the unique physicochemical challenges of synthesizing peptidomimetics that incorporate morpholine analogs (e.g., morpholine-modified amino acids or C-terminal morpholides).
While morpholine modifications significantly enhance a peptide's metabolic stability and aqueous solubility, they introduce severe complications during solid-phase peptide synthesis (SPPS) global deprotection. This guide provides field-proven mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-yield recovery of your target peptide.
PART 1: Mechanistic Insights (The "Why")
To troubleshoot morpholine-peptide cleavage, one must understand how the morpholine ring behaves in 95% Trifluoroacetic Acid (TFA). Morpholine is a basic cyclic ether (pKa ~8.3). During global deprotection, it becomes fully protonated, completely altering the peptide's electrostatic and solubility profiles. This leads to three distinct failure modes:
Electrostatic Hindrance: The protonated morpholine nitrogen creates a localized, stable positive charge. This charge repels hydronium/TFA protons, significantly reducing the local acidity. Consequently, the acidolysis of sterically hindered or highly stable protecting groups (e.g., Pbf on adjacent Arginine residues) is severely retarded.
Nucleophilic Scavenging (Back-Alkylation): If the morpholine is incorporated as a secondary amine, it acts as a nucleophilic sink. Highly reactive carbocations (e.g.,
tBu+
,
Trt+
) generated from the cleavage of side-chain protecting groups will attack the morpholine ring if not immediately quenched by scavengers.
Lipophilicity of the TFA Salt: Standard peptides precipitate in cold diethyl ether because their TFA salts are highly polar. Morpholine-TFA salts, however, possess significant lipophilic character due to the ether ring. This drastically increases their solubility in diethyl ether, causing the peptide to "oil out" rather than form a solid, recoverable pellet.
Fig 1: Competing pathways during TFA cleavage of morpholine-peptides: scavenging vs. back-alkylation.
PART 2: Troubleshooting FAQs
Q1: My morpholine-containing peptide forms a gummy oil instead of a solid precipitate in cold diethyl ether. How can I recover my peptide?A1: This is caused by the high solubility of the morpholine-TFA salt in diethyl ether (DEE). To force precipitation, you must use an anti-solvent with lower polarity and higher disruptive capacity. Cyclopentyl methyl ether (CPME) is highly recommended[1]. CPME is a greener alternative that forces the lipophilic salt to crash out and prevents the
t
-butyl alkylation side reactions occasionally observed with Methyl tert-butyl ether (MTBE)[2]. Furthermore, employing an "inverse precipitation" technique (dropping the concentrated TFA solution into a large volume of the anti-solvent) prevents localized high concentrations of TFA, ensuring rapid nucleation of the peptide salt.
Q2: LC-MS analysis shows +56 Da and +242 Da adducts on my purified peptide. Is the morpholine ring being alkylated?A2: Yes. A +56 Da mass shift corresponds to a
t
-butyl adduct, while +242 Da corresponds to a trityl adduct. During TFA cleavage, these carbocations are generated from protecting groups (e.g., Boc,
t
Bu esters, Trt). If your cleavage cocktail lacks sufficient scavenging capacity, the morpholine nitrogen will act as a nucleophile. To resolve this, switch to a high-capacity scavenger cocktail such as Reagent K (TFA/Phenol/Water/Thioanisole/EDT) or a heavily silane-based cocktail (TFA/TIS/DODT/Water). Silanes like Triisopropylsilane (TIS) are exceptionally effective at quenching
tBu+
cations before they can attack the morpholine ring.
Q3: The Pbf protecting group on an adjacent Arginine is not fully removed, even after 2 hours of cleavage. Why?A3: This is a classic case of electrostatic hindrance. The protonated morpholine ring repels the acidic protons required to protonate and cleave the Pbf group. To overcome this thermodynamic barrier, you must increase the kinetic energy of the system. Extending the cleavage time to 3.5 hours or slightly elevating the cleavage temperature to 35°C will drive the acidolysis to completion without degrading the peptide backbone.
PART 3: Data Presentation
Table 1: Efficacy of Cleavage Cocktails on Morpholine-Peptides
Objective: Completely remove side-chain protecting groups while preventing morpholine back-alkylation.
Preparation: Weigh 100 mg of dry morpholine-peptide resin into a fritted syringe.
Cocktail Formulation: Prepare 5 mL of fresh Reagent K (82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol). Caution: EDT has a strong odor; work in a fume hood.
Cleavage: Add the cocktail to the resin. Shake gently at room temperature for 2.5 hours. (Extend to 3.5 hours if the morpholine is adjacent to an Arg(Pbf) residue).
Self-Validation Checkpoint (Micro-Cleavage):
Extract 5 µL of the cleavage solution.
Dilute into 95 µL of 50% Acetonitrile / 50% Water.
Inject 1 µL onto LC-MS.
Validation: Confirm the disappearance of the +Pbf mass (+252 Da) and verify the absence of the +tBu alkylation mass (+56 Da). If +Pbf remains, continue shaking for another hour.
Filtration: Once validated, filter the cleavage solution into a 50 mL polypropylene centrifuge tube. Wash the resin with an additional 1 mL of neat TFA and combine the filtrates.
Protocol 2: Inverse Precipitation using CPME
Objective: Recover the lipophilic morpholine-TFA salt as a workable solid pellet.
Concentration: Evaporate the combined TFA filtrates under a gentle stream of nitrogen until the volume is reduced to approximately 10% of the original volume (~0.6 mL). Do not evaporate to dryness.
Anti-Solvent Preparation: Chill 15 mL of Cyclopentyl methyl ether (CPME) in an ice bath to 0°C.
Inverse Precipitation: Using a glass Pasteur pipette, add the concentrated peptide/TFA solution dropwise into the vortex of the cold CPME. Causality: Dropping the peptide into the ether (rather than pouring ether into the peptide) ensures the TFA is instantly diluted, forcing immediate nucleation of the peptide salt and preventing MTBE/CPME-induced alkylation.
Maturation: Incubate the suspension at -20°C for 30 minutes to maximize precipitation yields.
Isolation: Centrifuge at 4,000 x g for 10 minutes at 4°C. Decant the supernatant.
Washing: Resuspend the pellet in 10 mL of fresh, cold CPME. Vortex thoroughly to extract residual phenol and thioanisole. Centrifuge again and decant. Repeat this wash step twice.
Drying: Dry the pellet under a gentle nitrogen stream for 5 minutes, then lyophilize from 20% Acetonitrile/Water to yield the final dry powder.
Fig 2: Optimized workflow for the cleavage and inverse precipitation of morpholine-peptides.
References
Title: On choosing the right ether for peptide precipitation after acid cleavage
Source: Journal of Peptide Science (2008)
URL: [Link]
Title: Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides after Global Deprotection
Source: ACS Sustainable Chemistry & Engineering (2018)
URL: [Link]
Technical Support Center: Optimizing Solubility and Affinity of 6-Acylamino-2-aminoquinoline MCH1R Antagonists
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the physicochemical bottlenecks associated wit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the physicochemical bottlenecks associated with 6-acylamino-2-aminoquinoline derivatives. These compounds are potent Melanin-Concentrating Hormone 1 Receptor (MCH1R) antagonists with significant potential as anti-obesity agents. However, their development is frequently stalled by poor aqueous solubility.
This guide provides field-proven structural optimization strategies, causal explanations for physicochemical behaviors, and self-validating experimental protocols to ensure your data is robust and reproducible.
Target Overview & Pathway Visualization
MCH1R is a G protein-coupled receptor (GPCR) that primarily signals through Gi/o and Gq pathways to stimulate orexigenic (appetite-increasing) effects. Blocking this receptor requires high-affinity antagonists that can effectively navigate the hydrophobic binding pocket without precipitating in physiological fluids.
Diagram 1: MCH1R signaling pathway and the pharmacological intervention of antagonists.
Troubleshooting FAQs: Structural Optimization
Q1: Why do early-generation 6-acylamino-2-aminoquinolines precipitate during aqueous in vitro assays?A1: The core issue is a thermodynamic imbalance. The 6-acylamino-2-aminoquinoline scaffold is inherently planar and highly lipophilic. This rigid planarity promotes strong intermolecular
π−π
stacking in the solid state, leading to an exceptionally high crystal lattice energy. When introduced to aqueous media, the energetic penalty required to break these crystal packing forces (desolvation penalty) far exceeds the hydration energy, resulting in rapid precipitation.
Q2: How can we modify the western appendage to improve solubility without losing MCH1R affinity?A2: Replacing rigid benzamide groups with a 4-trifluoromethoxyphenoxyacetamide moiety is a highly effective strategy ()[1].
Causality: The ether linkage in the acetamide introduces a degree of rotational flexibility that disrupts the strict planarity of the molecule, thereby lowering the crystal lattice energy. Simultaneously, the trifluoromethoxy (
−OCF3
) group is electron-withdrawing and highly lipophilic. It perfectly occupies the deep hydrophobic pocket of MCH1R without introducing hydrogen bond donors that would incur a high desolvation penalty.
Q3: What modifications to the eastern appendage yield the best solubility-affinity balance?A3: The eastern appendage exhibits significant structural tolerance. Replacing strictly lipophilic groups with a flexible, basic side chain—such as a dimethylaminoethylamine moiety—dramatically improves solubility ().
Causality: The tertiary amine in the dimethylamino group has a pKa of ~8.5–9.0. At physiological pH (7.4), this amine is predominantly protonated. The resulting positive charge drastically increases the hydration energy via strong ion-dipole interactions with water molecules, overcoming the lattice energy barrier while maintaining single-digit nanomolar affinity for MCH1R.
Q4: Can we modify the central quinoline nitrogen to improve solubility?A4: No. Docking studies and mutagenesis indicate that the Asp123 residue in transmembrane domain 3 (TM3) of MCH1R interacts preferentially with the nitrogen of the central quinoline core[1]. Because this core nitrogen is essential for anchoring the antagonist via a salt bridge/hydrogen bond, it cannot be substituted. Solubility enhancements must be strictly relegated to the peripheral eastern and western appendages.
SAR Optimization Workflow & Quantitative Data
Diagram 2: SAR optimization workflow for improving the solubility of 2-aminoquinoline derivatives.
Table 1: Impact of Appendage Modifications on MCH1R Affinity and Solubility
Note: Data represents synthesized benchmarks based on established SAR trends for 6-acylamino-2-aminoquinolines.
Compound Variant
Western Appendage
Eastern Appendage
MCH1R IC₅₀ (nM)
Aqueous Sol. (µM, pH 7.4)
Initial Hit
Benzamide
Aliphatic Amine
12.0
< 1.0
Western Optimized
4-trifluoromethoxyphenoxyacetamide
Aliphatic Amine
5.0
15.0
Eastern Optimized
Benzamide
Dimethylaminoethylamine
24.0
45.0
Dual Optimized
4-trifluoromethoxyphenoxyacetamide
Dimethylaminoethylamine
1.7
> 100.0
Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . They include internal controls that immediately flag experimental failures, ensuring that any data generated reflects true physicochemical or pharmacological properties.
Causality: Nephelometry measures scattered light caused by insoluble particulates. It is highly sensitive to the onset of precipitation, making it ideal for lipophilic GPCR antagonists.
Self-Validating Mechanism: This protocol mandates the inclusion of a highly soluble reference (Diclofenac) and a poorly soluble reference (Amiodarone). If Amiodarone fails to scatter light at low concentrations, the instrument's dynamic range is compromised, invalidating the run.
Step-by-Step Methodology:
Stock Preparation: Dissolve the 6-acylamino-2-aminoquinoline derivative, Diclofenac (positive control), and Amiodarone (negative control) in 100% DMSO to a concentration of 10 mM.
Serial Dilution: Prepare a 10-point, 2-fold serial dilution of each compound in 100% DMSO using a V-bottom 96-well plate.
Aqueous Spiking: Transfer 2 µL of each DMSO stock into 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a UV-transparent, flat-bottom 96-well plate. The final DMSO concentration must be exactly 1% to prevent solvent-induced solubilization artifacts.
Equilibration: Seal the plate and incubate at 25°C for 2 hours with orbital shaking at 300 rpm. This allows the system to reach kinetic equilibrium.
Quantification: Measure light scattering using a microplate nephelometer.
Data Analysis: The solubility limit is defined as the lowest concentration where the scattered light signal significantly exceeds the buffer-only baseline (mean + 3 standard deviations).
Protocol B: MCH1R Radioligand Binding Assay
Causality: To confirm that structural modifications (like adding a dimethylaminoethylamine group) do not disrupt the pharmacophore, binding affinity must be quantified using competitive displacement of a radiolabeled native ligand.
Self-Validating Mechanism: This assay utilizes Non-Specific Binding (NSB) control wells containing 1 µM of a known, unlabeled MCH1R antagonist (e.g., )[2]. If the radioactive signal in the NSB wells is high, it indicates the radioligand is sticking to the plastic or filter, invalidating the specific binding curve.
Step-by-Step Methodology:
Membrane Preparation: Harvest CHO cells stably expressing human MCH1R. Homogenize in assay buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4) and centrifuge at 40,000 x g. Resuspend the pellet to a final protein concentration of 10 µ g/well .
Reaction Assembly: In a 96-well assay plate, combine:
100 µL of membrane suspension.
50 µL of [¹²⁵I]-MCH (final concentration 0.1 nM).
50 µL of the test compound (varying concentrations, 1% DMSO final).
Equilibration: Incubate the reaction mixture at 25°C for 60 minutes to ensure steady-state binding kinetics.
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Critical Step: Filters must be pre-soaked in 0.1% polyethylenimine (PEI) for 1 hour prior to use to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the basic radioligand. Wash filters three times with 1 mL of ice-cold assay buffer.
Quantification: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter. Calculate the IC₅₀ using non-linear regression (one-site competition model).
References
Title: 6-Acylamino-2-aminoquinolines as Potent Melanin-Concentrating Hormone 1 Receptor Antagonists. Identification, Structure−Activity Relationship, and Investigation of Binding Mode.
Source: Journal of Medicinal Chemistry (2005)
URL: [Link]
Title: 6-Acylamino-2-amino-4-methylquinolines as potent melanin-concentrating hormone 1 receptor antagonists: Structure–activity exploration of eastern and western parts.
Source: Bioorganic & Medicinal Chemistry Letters (2005)
URL: [Link]
Title: Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties.
Source: Journal of Medicinal Chemistry (2016)
URL: [Link]
controlling stereochemistry in the synthesis of chiral morpholines
Welcome to the Chiral Morpholine Synthesis Support Center . This technical guide is designed for researchers, application scientists, and drug development professionals who are actively troubleshooting the asymmetric syn...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Chiral Morpholine Synthesis Support Center . This technical guide is designed for researchers, application scientists, and drug development professionals who are actively troubleshooting the asymmetric synthesis and stereochemical control of morpholine rings.
Morpholines are privileged scaffolds in medicinal chemistry, found in blockbuster drugs like linezolid and gefitinib. However, controlling their stereochemistry—particularly at the 2- and 3-positions—presents unique synthetic challenges due to the electron-rich nature of the oxygen atom, the pyramidalization of the nitrogen atom, and the highly congested steric environment during ring closure.
Below, you will find field-proven insights, mechanistic troubleshooting guides, validated protocols, and structural data to help you achieve high enantiomeric excess (ee) and yield in your workflows.
Section 1: Troubleshooting Guides & FAQs
Q1: I am attempting the asymmetric hydrogenation of a 2-substituted dehydromorpholine, but my reaction shows extremely low reactivity and poor enantiomeric excess (<30% ee). What is going wrong?A: The primary challenge with 2-substituted dehydromorpholines is their electron-rich property and congested steric environment, which heavily poisons or impedes standard transition-metal catalysts.
The Fix (Causality): You must introduce an N-acyl directing group to activate the enamine substrate. Furthermore, standard catalysts often fail here; you need a bisphosphine-rhodium complex with a large bite angle [1]. The large bite angle accommodates the steric bulk of the morpholine ring while enforcing a rigid chiral pocket. By switching to an N-acyl protected substrate and a Rh-SKP catalyst, yields can become quantitative with up to 99% ee[1].
Q2: My synthesis of 3-substituted morpholines via Ru-catalyzed asymmetric transfer hydrogenation (ATH) is yielding an intractable mixture of products. I am using an ether-containing cyclic imine with a nitrile functional group. Why is the reduction failing?A: Your nitrile group is interfering with the active ruthenium hydride species. While titanium-catalyzed hydroamination (the step prior to ATH) tolerates nitriles perfectly, nitriles strongly coordinate to the Ru center in the Noyori-Ikariya catalyst (e.g., RuCl), preventing the necessary hydrogen-bonding alignment[2].
The Fix: Mask the nitrile or perform the reduction on a substrate lacking strongly coordinating cyano groups. The ATH mechanism relies on a highly specific hydrogen-bonding interaction between the cyclic imine substrate and the Ru active species to deliver the hydride exclusively to the Re- or Si-face[2].
Q3: I am synthesizing chiral morpholines from amino acid precursors (Chiral Pool approach), but I am observing significant epimerization at the C3 position during the final cyclization step. How can I prevent this?A: Epimerization in chiral pool morpholine synthesis usually occurs when harsh basic conditions (e.g., NaH, KOH) are used to close the ring via an intramolecular S
N
2 displacement. The
α
-proton (adjacent to the carbonyl or activating group) becomes acidic, leading to a temporary enolate/enamine formation and subsequent loss of stereochemical integrity.
The Fix: Switch to a mild, redox-neutral cyclization method. Utilizing an intramolecular Mitsunobu reaction (DIAD/PPh
3
) allows for the activation of the alcohol and subsequent ring closure at room temperature, strictly inverting the stereocenter without risking epimerization of adjacent chiral nodes[3].
Section 2: Experimental Protocols
Every protocol described here is a self-validating system. The analytical checkpoints ensure that if a step fails, you can isolate the variable immediately.
Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation for 3-Substituted Morpholines[2]
This protocol utilizes mechanistic hydrogen-bonding alignment to achieve >95% ee.
Preparation of Catalyst Mixture: In a glovebox, dissolve RuCl (1.0 mol %) in anhydrous dichloromethane (DCM).
Substrate Addition: Add the cyclic imine substrate (1.0 equiv, 0.5 M) to the catalyst solution. Self-Validation Checkpoint: Take an aliquot for IR spectroscopy; the C=N stretch should be clearly visible around 1650 cm
−1
.
Azeotropic Reduction: Add a premixed solution of formic acid/triethylamine (5:2 ratio, 3.0 equiv) dropwise at 0 °C. The formic acid serves as the hydride source.
Reaction Progression: Stir the reaction at room temperature for 14 hours. The protonated substrate will approach the Ru-hydride complex away from the chiral ligand, facilitating a stereocontrolled hydride transfer.
Workup & Isolation: Quench with saturated aqueous NaHCO
3
. Extract with ethyl acetate, dry over MgSO
4
, and purify via silica gel chromatography. Determine ee via chiral HPLC.
Protocol B: Rh-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines[1][4]
Designed for 2-substituted morpholines requiring large bite-angle catalysts.
Substrate Activation: Ensure your dehydromorpholine substrate is protected with an N-acyl directing group (e.g., N-Boc or N-Cbz).
Catalyst Loading: In a high-pressure hydrogenation reactor (under argon), combine the N-acyl dehydromorpholine (0.2 mmol) and the Rh-SKP catalyst (1.0 mol %) in anhydrous methanol (2.0 mL).
Hydrogenation: Purge the reactor with H
2
gas three times. Pressurize the vessel to 30 atm H
2
.
Reaction: Stir at 25 °C for 24 hours. Mechanistic Note: Deuterium-labeling experiments confirm that hydrogenation occurs exclusively at the C=C bond of the enamide stage without reversible double-bond migration[4].
Analysis: Vent the H
2
gas carefully. Evaporate the solvent and determine the conversion via
1
H NMR and enantiomeric excess via chiral HPLC.
Section 3: Quantitative Data & Catalyst Comparison
The following table summarizes the causal relationship between substrate class, catalyst choice, and stereochemical outcome.
Target Scaffold
Synthetic Strategy
Optimal Catalyst / Reagent
Yield (%)
Enantiomeric Excess (ee)
Key Mechanistic Driver
2-Substituted Morpholines
Asymmetric Hydrogenation
Bisphosphine-Rh (SKP-Rh)
>95%
Up to 99%
Large bite angle accommodates steric bulk; N-acyl directs Rh[1].
3-Substituted Morpholines
Asymmetric Transfer Hydrogenation
RuCl[(S,S)-Ts-DPEN]
85–92%
>95%
H-bonding between substrate oxygen and Ru-ligand dictates face attack[2].
2,5-Disubstituted Morpholines
Chiral Pool (Amino Acids)
DIAD / PPh
3
(Mitsunobu)
75–85%
>98% (de)
Mild redox conditions prevent
α
-proton abstraction and epimerization[3].
Chiral Iodo-Morpholines
Iodinative Difunctionalization
Chiral Sulfide Catalyst
80–90%
Up to 92%
Catalyst controls reactivity of electrophilic iodine & iodiranium ion[5].
Section 4: Mechanistic & Workflow Visualizations
Stereocontrol Troubleshooting Workflow
This diagram outlines the logical decision tree for diagnosing stereochemical failures in morpholine synthesis.
Caption: Decision matrix for troubleshooting epimerization and low enantiomeric excess in morpholine synthesis.
Mechanistic Pathway of Ru-Catalyzed Asymmetric Transfer Hydrogenation
This diagram illustrates the causality of the hydrogen-bonding alignment required for high enantioselectivity.
Caption: Mechanistic pathway showing how H-bonding dictates the stereochemical outcome in Ru-catalyzed ATH.
Section 5: References
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 12(45), 15061-15066. Available at:[Link]
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). "Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines." The Journal of Organic Chemistry, 81(19), 8696-8709. Available at:[Link]
Khan, A., et al. (2022). "Asymmetric Intermolecular Iodinative Difunctionalization of Allylic Sulfonamides Enabled by Organosulfide Catalysis: Modular Entry to Iodinated Chiral Molecules." Journal of the American Chemical Society, 144(36), 16604–16614. Available at:[Link]
Hughes, A. B. (Ed.). (2009). Amino Acids, Peptides and Proteins in Organic Chemistry. Vol.1 – Origins and Synthesis of Amino Acids. Wiley-VCH. Available at:[Link]
optimizing reaction conditions for peptide coupling reagents
Welcome to the Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals troubleshoot and optimize am...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals troubleshoot and optimize amide bond formation.
Peptide coupling is a delicate balance of kinetics. To achieve high yields, we must maximize the rate of aminolysis while actively suppressing competing side reactions such as epimerization, oxazolone formation, and guanidinylation. This guide provides field-proven insights, diagnostic workflows, and self-validating protocols to ensure the scientific integrity of your syntheses.
Diagnostic Workflow
Diagnostic workflow for resolving common peptide coupling failures.
Troubleshooting Guides & FAQs
Category 1: Epimerization and Racemization
Q: I am observing significant epimerization (diastereomer formation) when coupling cysteine and histidine residues. I currently use HBTU/DIPEA. How can I suppress this?A: Epimerization during peptide synthesis primarily occurs via the formation of an oxazolone intermediate or direct enolization of the activated carboxylate. Cysteine and histidine are particularly susceptible due to the inductive effects of their side chains. When using uronium-based reagents like HBTU with a tertiary amine base (DIPEA), the highly basic conditions promote alpha-proton abstraction[1].
Solution: Switch to a base-free or weakly basic activation strategy using Diisopropylcarbodiimide (DIC) and Oxyma Pure [ethyl 2-cyano-2-(hydroxyimino)acetate]. Oxyma Pure forms a highly reactive ester intermediate that accelerates aminolysis, outcompeting the slower oxazolone formation pathway[2]. Furthermore, Oxyma Pure is non-explosive, unlike traditional benzotriazole additives (HOBt, HOAt), making it a safer and greener alternative[3].
Q: Is Oxyma Pure truly a 1:1 replacement for HOBt?A: Yes, and it mechanistically outperforms it. Oxyma Pure shares a similar pKa (4.60) with HOBt but exhibits superior solubility in greener solvents like 2-MeTHF and ethyl acetate. The oxime ester generated by DIC/Oxyma is more reactive toward amines but significantly less prone to racemization than the O-acylisourea or OBt ester[2][3].
Category 2: Guanidinylation Side Reactions
Q: My LC-MS shows a truncated peptide impurity with a +42 Da mass shift. I am using HATU for a difficult coupling. What is happening?A: You are observing a classic guanidinylation side reaction. Uronium/aminium-based coupling reagents (e.g., HATU, HBTU, COMU, TOTU) can act as guanidinylating agents. If the activation of the carboxylic acid is slow, or if the coupling reagent is present in excess, the unreacted uronium species will react directly with the free N-terminal amine of your peptide chain[4][5]. This forms a stable guanidinium group (+42.02 Da), which permanently caps the peptide and prevents further elongation[6].
Solution:
Optimize Stoichiometry: Never use an excess of the uronium reagent relative to the amino acid. A standard ratio is 1.0 eq Amino Acid : 0.95 eq HATU : 2.0 eq DIPEA[6].
Pre-activation Control: Keep pre-activation times short (1-2 minutes) to prevent degradation of the active ester, which leaves unreacted uronium in solution[7].
Switch Reagents: If the problem persists, switch to a phosphonium-based reagent (e.g., PyBOP) or a carbodiimide (DIC/Oxyma), which structurally cannot cause guanidinylation[8][9].
Category 3: Steric Hindrance and Difficult Sequences
Q: I am trying to couple an N-methylated amino acid, but DIC/Oxyma yields incomplete coupling even after 24 hours. What is the most powerful reagent for this?A: For highly sterically hindered couplings (e.g., N-methyl amino acids, Aib), the reactivity of the active ester must be maximized. In these cases, HATU or COMU are the reagents of choice. HATU generates an OAt (7-azabenzotriazole) ester. The pyridine nitrogen in the HOAt moiety provides anchimeric (neighboring group) assistance, effectively pre-organizing the incoming amine through hydrogen bonding and massively accelerating the coupling reaction[9].
Quantitative Data: Coupling Reagents & Additives
Table 1: Comparison of Peptide Coupling Additives [3][8]
Additive
pKa
Safety Profile
Reactivity Profile
Best Use Case
HOBt
4.60
Explosive hazard
Baseline
Legacy protocols
HOAt
3.28
Explosive hazard
High (anchimeric assistance)
Hindered couplings
| Oxyma Pure | 4.60 | Non-explosive, safe | High (superior to HOBt) | Routine SPPS, Cys/His coupling |
Table 2: Selection Guide for Coupling Reagents [9]
Reagent
Class
Guanidinylation Risk
Byproduct Solubility
Recommended Application
DIC / Oxyma
Carbodiimide
None
High (in DMF/IPA)
Routine automated SPPS, low epimerization
HATU
Uronium (OAt)
High (if in excess)
High
Sterically hindered couplings, cyclizations
PyBOP
Phosphonium
None
High
Fragment condensation, avoiding guanidinylation
| COMU | Uronium (Oxyma)| High (if in excess) | High | Microwave SPPS, fast couplings |
Standard Operating Protocols (SOPs)
SOP 1: Epimerization-Free Coupling using DIC/Oxyma Pure
Causality Note: This base-free protocol prevents base-catalyzed enolization, making it ideal for epimerization-prone residues like Cys, His, and Phg. It relies on the self-validating formation of the highly reactive oxime ester.
Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection (20% piperidine in DMF, 2 x 5 min) and wash thoroughly with DMF (5 times).
Reagent Preparation: Dissolve the Fmoc-amino acid (4.0 equivalents relative to resin loading) and Oxyma Pure (4.0 eq) in a minimal volume of DMF to achieve a ~0.3 M concentration[1].
Activation: Add DIC (4.0 eq) to the amino acid/Oxyma solution. Stir for exactly 2 minutes at room temperature to form the Oxyma ester.
Coupling: Transfer the activated mixture to the resin. Agitate for 60 minutes at room temperature. (Note: For non-sensitive residues, microwave heating at 75°C for 5 minutes can be applied).
Verification: Wash the resin with DMF (3 times) and perform a Kaiser test. A yellow/colorless result validates the absence of free amines and complete coupling.
SOP 2: Hindered Sequence Coupling with HATU (Guanidinylation-Minimized)
Causality Note: By strictly using a slight deficit of HATU relative to the amino acid, we ensure no free uronium species remains in solution to cap the N-terminus, directly preventing the +42 Da truncation[5][6].
Reagent Preparation: Dissolve the Fmoc-amino acid (3.0 eq) and HATU (2.85 eq - critical step) in DMF.
Base Addition: Add DIPEA (6.0 eq) to the mixture. The solution will immediately turn yellow, visually validating the formation of the active OAt ester.
Immediate Transfer: Do not exceed 2 minutes of pre-activation. Prolonged activation degrades the ester. Immediately transfer the solution to the deprotected peptide-resin.
Coupling: Agitate for 2 to 4 hours. For extreme steric hindrance, perform a double coupling with fresh reagents rather than extending the reaction time beyond 4 hours.
References
Subirós-Funosas et al., "OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety." Peptide Chemistry. URL: [Link]
"Oxyma as an additive in green solid-phase peptide synthesis." Biosyn. URL: [Link]
Technical Support Center: Improving Yield in Solid-Phase Peptide Synthesis of Morpholine-Containing Peptides
Introduction: The Unique Challenges of Morpholine-Containing Peptides Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the solid-phase peptide synthesis (S...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Unique Challenges of Morpholine-Containing Peptides
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the solid-phase peptide synthesis (SPPS) of peptides incorporating morpholine derivatives. Morpholine-containing amino acids, a class of N-alkylated residues, are of significant interest in medicinal chemistry for their ability to impart favorable pharmacological properties, such as increased proteolytic stability and enhanced membrane permeability.[1] However, their synthesis presents unique and often frustrating challenges that can lead to significantly reduced yields compared to standard SPPS.
The primary obstacles stem from two core chemical principles:
Steric Hindrance: The bulky morpholine ring structure sterically hinders the N-terminal amine. This makes the crucial peptide bond formation (coupling) step kinetically slow and inefficient.[2][3] Standard coupling conditions often fail to drive the reaction to completion, resulting in deletion sequences and low yields.[2]
Peptide Aggregation: The incorporation of N-alkylated residues can disrupt the regular hydrogen-bonding network of the peptide backbone. While this can be beneficial in some cases, it can also promote the formation of intra- and intermolecular aggregates on the solid support.[4][5] This aggregation physically blocks reagents from reaching the reactive N-terminus, leading to incomplete coupling and deprotection steps.[5][6]
This guide is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of these complex peptides. We will explore the mechanistic basis of these problems and provide field-proven, actionable troubleshooting strategies to enhance your synthetic success.
Troubleshooting Guide & FAQs
Q1: Why am I seeing low coupling efficiency for my morpholino-amino acid, and how can I fix it?
A1: The Cause: Low coupling efficiency is the most frequent problem and is almost always due to the severe steric hindrance imposed by the morpholine ring next to the secondary amine.[2] Standard activating reagents like DCC or DIC are often too weak to overcome this energy barrier, leading to incomplete reactions.[3][7]
The Solution: A multi-faceted approach focusing on more powerful reagents and optimized reaction conditions is necessary.
1. Switch to High-Potency Activating Reagents:
Your choice of coupling reagent is critical. For sterically hindered couplings, aminium/uronium or phosphonium salt-based reagents are far more effective because they form highly reactive intermediates.[7]
Reagent Class
Examples
Mechanism of Action & Suitability
Aminium/Uronium
HATU, HCTU, HBTU
Forms a highly reactive OAt- or OBt-ester. HATU is generally considered the gold standard for difficult couplings due to the electron-withdrawing nature of the 7-aza group, which creates a better leaving group.[7]
Phosphonium
PyBOP, PyAOP
Forms a reactive phosphonium ester. PyAOP is particularly effective for extremely hindered amino acids.[3][7]
Recommendation: Start by switching to HATU as your primary coupling reagent. It consistently provides the best results for hindered systems.
2. Implement a Double Coupling Protocol:
Even with a powerful reagent, a single coupling may be insufficient. A double coupling strategy ensures the reaction goes to completion.
3. Increase Reaction Time and Temperature:
Sterically hindered reactions are kinetically slow.[7]
Time: Extend the coupling time from the standard 1-2 hours to 4 hours, or even overnight if necessary.[7]
Temperature: Microwave-assisted SPPS (MA-SPPS) is exceptionally effective for driving difficult couplings to completion by using microwave energy to heat the reaction rapidly and uniformly.[2][7][8] If a microwave synthesizer is unavailable, conventional heating to 40-50°C can also improve efficiency, though it must be used cautiously to minimize racemization.[6]
Workflow for Troubleshooting Low Coupling:
Caption: Decision workflow for addressing low coupling efficiency.
Q2: My peptide-resin is shrinking and showing poor swelling. What's causing this and how do I solve it?
A2: The Cause: This is a classic sign of on-resin peptide aggregation.[6] As the peptide chain elongates, it can fold and form intermolecular β-sheet-like structures, causing the peptide-resin matrix to collapse.[5] This collapse prevents solvents and reagents from accessing the reactive sites, leading to failed synthesis. Morpholine residues can exacerbate this by disrupting the normal peptide backbone solvation.
The Solution: The key is to disrupt the hydrogen bonds that cause aggregation and improve the solvation of the peptide-resin complex.
1. Optimize Your Solvent System:
Switch to NMP: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is often more effective at preventing aggregation.[7]
Use Chaotropic Salts: Adding chaotropic salts like LiCl (0.4-0.8 M) to your coupling and deprotection solutions can break up secondary structures.[5][6]
Incorporate DMSO: For particularly stubborn aggregation, using up to 25% Dimethylsulfoxide (DMSO) in DMF can be a powerful dissociating solvent system.[4][9]
2. Employ "Structure-Disrupting" Building Blocks:
This is a highly effective proactive strategy. By incorporating specific residues every 6-7 amino acids, you can introduce a "kink" in the peptide backbone that physically prevents aggregation.
Pseudoproline Dipeptides: These are one of the most powerful tools available.[10][11] A pseudoproline is formed from a Ser or Thr residue, creating a temporary oxazolidine ring that forces a cis-amide bond, disrupting β-sheet formation.[12][13][14] The native Ser/Thr residue is regenerated during the final TFA cleavage.[10][15]
Dmb/Hmb Backbone Protection: Incorporating a Dmb- or Hmb-protected amino acid (e.g., Fmoc-Ala-(Dmb)Gly-OH) physically blocks the hydrogen bond donor site on the backbone nitrogen, preventing aggregation.[4][6]
3. Modify Resin and Loading:
Use PEGylated Resins: Resins like NovaSyn® TG or PEGA incorporate polyethylene glycol (PEG) linkers, which create a more solvated environment and can reduce aggregation.[4][5]
Lower Resin Loading: Reducing the loading capacity of the resin (e.g., to 0.1-0.2 mmol/g) increases the distance between peptide chains, minimizing their ability to interact and aggregate.[5]
A Comparative Guide to Chiral Building Blocks: 6-Methylmorpholine-2-carboxylic Acid in Focus
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the selection of appropriate chiral building blocks is a critical determinant of a candidate's success. These mol...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the selection of appropriate chiral building blocks is a critical determinant of a candidate's success. These molecular scaffolds form the foundation of novel therapeutics, influencing everything from target affinity and selectivity to pharmacokinetic and safety profiles. Among the diverse array of available building blocks, saturated heterocycles have garnered significant attention for their ability to impart favorable physicochemical properties. This guide provides an in-depth, objective comparison of 6-Methylmorpholine-2-carboxylic acid with other widely used chiral building blocks, namely substituted prolines and piperidine-2-carboxylic acids. Through a synthesis of available data and established scientific principles, we will explore the nuances of their structural, conformational, and functional impact on peptide and small molecule drug candidates.
Introduction to Chiral Scaffolds in Drug Design
Chirality is a fundamental property of biological systems, with enzymes, receptors, and other macromolecular targets exhibiting a high degree of stereoselectivity. Consequently, the enantiomeric form of a drug can dictate its efficacy and safety.[1][2] Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically defined molecules, enabling precise control over the final product's three-dimensional architecture.[1][2] The incorporation of constrained cyclic amino acid analogues, such as those discussed in this guide, is a powerful strategy to modulate peptide and small molecule properties.
This guide will focus on a comparative analysis of three key classes of cyclic amino acid-like building blocks:
6-Methylmorpholine-2-carboxylic acid: A substituted morpholine derivative offering a unique combination of a constrained conformation and a polar ether linkage.
Proline and its derivatives: The archetypal cyclic amino acid, known for its profound impact on peptide secondary structure.
Piperidine-2-carboxylic acid and its derivatives: A six-membered ring analogue of proline that offers a different conformational landscape.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The subtle differences in the structures of these building blocks translate into significant variations in their physicochemical properties, which in turn influence their behavior in biological systems.
The morpholine derivative has a slightly higher molecular weight, which should be considered in the context of overall drug size and "rule of five" guidelines.
The morpholine scaffold is generally associated with increased hydrophilicity compared to piperidine, potentially improving aqueous solubility. The methyl group slightly increases lipophilicity compared to an unsubstituted morpholine.
pKa (of the amine)
~7.5 - 8.5
~10.6
~10.8
The electron-withdrawing effect of the oxygen atom in the morpholine ring significantly reduces the basicity of the secondary amine compared to proline and piperidine.[5] This can be advantageous in reducing off-target interactions with aminergic receptors and may improve oral bioavailability by modulating the charge state at physiological pH.
The ether oxygen in the morpholine ring provides an additional hydrogen bond acceptor site, which can be exploited for specific interactions with biological targets.
Table 1: Comparative Physicochemical Properties of Chiral Building Blocks. Predicted values for 6-Methylmorpholine-2-carboxylic acid are based on computational models and general trends for substituted morpholines.
Synthesis of Chiral Building Blocks
The accessibility of enantiomerically pure building blocks is a crucial consideration for their practical application in drug discovery programs.
Synthesis of (2S,6R)-6-Methylmorpholine-2-carboxylic acid
A stereoselective synthesis of cis-2,6-disubstituted morpholines can be achieved through various synthetic strategies. One common approach involves the use of chiral pool starting materials and stereocontrolled cyclization reactions. A plausible synthetic route to (2S,6R)-6-Methylmorpholine-2-carboxylic acid is outlined below. This approach leverages a reductive etherification strategy for the key ring-forming step.[2]
Figure 1: Proposed synthetic workflow for (2S,6R)-6-Methylmorpholine-2-carboxylic acid.
Experimental Protocol: Stereoselective Synthesis of a cis-2,6-disubstituted Morpholine Intermediate
This protocol is a representative example of a reductive etherification approach to form the morpholine ring.[2]
Alkylation: To a solution of an N-protected amino alcohol in an appropriate aprotic solvent (e.g., THF), add a strong base (e.g., NaH) at 0 °C. After stirring for 30 minutes, add the α-bromo ketone dropwise and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous NH4Cl and extract the product with an organic solvent. Purify the crude product by column chromatography to yield the keto alcohol intermediate.
Reductive Etherification: Dissolve the keto alcohol intermediate in a suitable solvent (e.g., dichloromethane) and cool to -78 °C. Add a Lewis acid (e.g., BF3·OEt2) followed by a reducing agent (e.g., triethylsilane). Stir the reaction at -78 °C and monitor by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3. Extract the product and purify by column chromatography to afford the cis-2,6-disubstituted morpholine.
Impact on Peptide and Small Molecule Conformation
The incorporation of cyclic building blocks introduces conformational constraints that can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity.
Conformational Preferences
Proline: The five-membered ring of proline restricts the peptide backbone, favoring a trans or cis conformation of the X-Pro amide bond and inducing β-turns.[6] This conformational rigidity is a key feature exploited in peptide design.
Piperidine-2-carboxylic acid: The six-membered ring of piperidine carboxylic acid offers more conformational flexibility than proline but still imposes significant constraints on the peptide backbone.
6-Methylmorpholine-2-carboxylic acid: The morpholine ring typically adopts a chair conformation. The presence of the 6-methyl group is expected to favor an equatorial position to minimize steric hindrance, which will influence the overall shape of the molecule. The cis relationship between the 2-carboxy and 6-methyl groups will further define the spatial orientation of substituents.
Figure 2: Impact of chiral building blocks on peptide conformation.
Performance in Drug Discovery: A Comparative Analysis
The choice of a chiral building block has profound implications for the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Metabolic Stability
The metabolic stability of a compound is a critical factor in determining its in vivo half-life and dosing regimen.
Building Block
Predicted Metabolic Stability
Common Metabolic Pathways
Rationale
6-Methylmorpholine-2-carboxylic acid
High
N-dealkylation, ring oxidation
The morpholine ring is generally more metabolically stable than the piperidine ring due to the electron-withdrawing nature of the oxygen atom, which can reduce the susceptibility of adjacent carbons to oxidation by cytochrome P450 enzymes.[7]
Proline
Moderate
Hydroxylation on the ring
The pyrrolidine ring is susceptible to enzymatic hydroxylation.
Piperidine-2-carboxylic acid
Moderate to Low
α-carbon oxidation (lactam formation), N-dealkylation, ring oxidation
The piperidine ring is more prone to metabolism compared to the morpholine ring.[7]
Table 2: Comparative Metabolic Stability.
Experimental Protocol: In Vitro Metabolic Stability Assay
Incubation: Incubate the test compound (e.g., 1 µM) with liver microsomes (e.g., human, rat; 0.5 mg/mL) in a phosphate buffer (pH 7.4) containing a cofactor regenerating system (e.g., NADPH, UDPGA).
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: The half-life (t1/2) and intrinsic clearance (Clint) are calculated from the disappearance of the parent compound over time.
Cell Permeability
The ability of a drug to cross cell membranes is essential for its absorption and distribution to the site of action.
Building Block
Predicted Impact on Cell Permeability
Rationale
6-Methylmorpholine-2-carboxylic acid
Potentially Favorable
The morpholine moiety can improve solubility without significantly increasing lipophilicity. The lower pKa may result in a higher proportion of the neutral species at physiological pH, which can favor passive diffusion.[7]
Proline
Variable
Highly dependent on the overall peptide sequence and structure.
Piperidine-2-carboxylic acid
Variable
Generally, increased lipophilicity compared to the morpholine analogue may favor permeability, but this can be offset by higher basicity.
Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
Donor Compartment: The test compound is added to the donor wells.
Acceptor Compartment: The acceptor plate is filled with a buffer solution.
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-18 hours).
Analysis: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
Calculation: The permeability coefficient (Pe) is calculated based on the amount of compound that has crossed the artificial membrane.
Conclusion and Future Perspectives
The selection of a chiral building block is a multi-faceted decision that requires careful consideration of the desired properties of the final drug candidate.
6-Methylmorpholine-2-carboxylic acid emerges as a promising building block for imparting a unique combination of conformational constraint, improved metabolic stability, and favorable physicochemical properties. Its lower basicity compared to proline and piperidine analogues is a distinct advantage in mitigating certain off-target effects. The presence of an additional hydrogen bond acceptor offers opportunities for novel interactions with biological targets.
Proline remains the gold standard for inducing β-turns and is an excellent choice when a high degree of conformational rigidity is desired.
Piperidine-2-carboxylic acid provides an alternative six-membered ring scaffold with a different conformational profile to both proline and morpholine derivatives.
The rational application of 6-methylmorpholine-2-carboxylic acid and its derivatives in medicinal chemistry programs holds significant potential for the development of novel therapeutics with improved drug-like properties. Further experimental studies directly comparing these building blocks in various molecular contexts will be invaluable in fully elucidating their relative advantages and guiding future drug design efforts.
References
AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery.
AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
Reddy, et al. (2011). Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction: Total Synthesis of Chelonin C. The Journal of Organic Chemistry. [Link]
comparison of asymmetric synthesis methods for chiral morpholines
The morpholine ring is a privileged pharmacophore in medicinal chemistry, frequently embedded in drug candidates to modulate physicochemical properties such as aqueous solubility, metabolic stability, and target binding...
Author: BenchChem Technical Support Team. Date: March 2026
The morpholine ring is a privileged pharmacophore in medicinal chemistry, frequently embedded in drug candidates to modulate physicochemical properties such as aqueous solubility, metabolic stability, and target binding affinity. However, the asymmetric synthesis of chiral morpholines—particularly those with stereocenters at the 2- or 3-position—has historically presented significant synthetic bottlenecks. The primary challenges stem from the electron-rich nature of the morpholine oxygen, which complicates transition-metal coordination, and the steric congestion during ring-closure events.
As a Senior Application Scientist, I have evaluated numerous methodologies for constructing these chiral heterocycles. This guide provides an objective, data-driven comparison of the three most robust, state-of-the-art asymmetric synthesis strategies: Transition Metal-Catalyzed Asymmetric Hydrogenation , Tandem Catalytic Hydroamination/Transfer Hydrogenation , and Organocatalytic Halocyclization .
Strategic Classification of Morpholine Synthesis
The timing of stereocenter formation relative to the morpholine ring closure dictates the choice of catalyst and reaction conditions. Strategies are broadly classified into pre-cyclization (chiral pool), co-cyclization, and post-cyclization methods[1].
Classification of asymmetric synthesis strategies for chiral morpholines.
Synthesizing 2-substituted chiral morpholines via asymmetric hydrogenation was long considered unfeasible due to the congested, electron-rich environment of dehydromorpholine substrates, which severely dampens reactivity[1].
Mechanistic Causality: The breakthrough in this space utilizes a cationic rhodium catalyst paired with a chiral bisphosphine ligand (SKP) possessing an unusually large bite angle. This wide bite angle forces the rhodium center into a geometry that optimally accommodates the sterically hindered dehydromorpholine. The rigid chiral pocket ensures precise enantiofacial discrimination during hydride transfer, yielding quantitative conversions and up to 99% enantiomeric excess (ee)[1].
Tandem Post-Cyclization: Hydroamination & Asymmetric Transfer Hydrogenation (ATH)
For 3-substituted morpholines, a one-pot sequential approach utilizing Titanium and Ruthenium catalysts offers exceptional functional group tolerance[2].
Mechanistic Causality: The reaction first employs a Ti(NMe₂)₂(BIA) catalyst to cyclize an ether-containing aminoalkyne into a cyclic imine. Subsequently, a RuCl catalyst performs the asymmetric transfer hydrogenation. The high enantioselectivity (>95% ee) is directly caused by a critical hydrogen-bonding interaction: the oxygen atom in the morpholine backbone acts as an H-bond acceptor for the amine protons of the DPEN ligand on the Ru catalyst. This anchors the substrate in a highly ordered transition state, restricting hydride delivery to a single face[2].
Logical workflow of the tandem Ti/Ru-catalyzed asymmetric synthesis.
Constructing morpholines with quaternary stereocenters is notoriously difficult. A recent organocatalytic approach achieves this via enantioselective chlorocycloetherification of alkenols[3].
Mechanistic Causality: By utilizing a cinchona alkaloid-derived phthalazine catalyst, the system creates a highly organized chiral pocket. The catalyst simultaneously coordinates the halogenating agent (DCDMH) and the alkenol substrate. This dual-activation lowers the activation energy for electrophilic addition while sterically shielding one face of the alkene, driving the highly enantioselective formation of a quaternary stereocenter precisely as the ether ring closes[3].
Quantitative Performance Comparison
The table below consolidates the performance metrics of these three distinct methodologies, providing a benchmark for route selection in drug development.
One-pot sequential, avoids isolation of unstable imines[2]
Organocatalytic Halocyclization
Cinchona Alkaloid Phthalazine
Alkenols
2,2-Disubstituted (Quaternary)
80–95%
Up to 98%
Mild conditions, direct access to quaternary centers[3]
Validated Experimental Protocols
To ensure reproducibility, the following protocols represent self-validating systems. Adherence to the specified equivalents, atmospheric controls, and specific catalyst loadings is required to replicate the reported enantioselectivities.
Catalyst Preparation: Inside an argon-filled glovebox, charge a dry Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol, 1.0 mol%) and the chiral ligand (R)-SKP (1.6 mg, 0.00275 mmol, 1.1 mol%) in anhydrous dichloromethane (DCM, 1.0 mL). Stir at 25 °C for 30 minutes to ensure complete complexation (solution will shift to a distinct yellow/orange).
Substrate Addition: In a separate vial, dissolve the substrate, 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol), in anhydrous DCM (1.0 mL). Transfer this solution quantitatively to the active catalyst mixture.
Hydrogenation: Transfer the sealed reaction mixture to a stainless-steel autoclave. Purge the vessel with hydrogen gas three times to displace argon, then pressurize to exactly 50 atm of H₂.
Reaction & Workup: Stir vigorously at room temperature for 24 hours. Carefully vent the hydrogen pressure. Remove the DCM under reduced pressure and purify the crude residue via flash column chromatography to yield the chiral morpholine.
Protocol B: Tandem Ti-Hydroamination and Ru-ATH[4]
Target: (S)-3-Substituted Morpholines.
Hydroamination (Ring Closure): In a glovebox, prepare a solution of the ether-containing aminoalkyne substrate (e.g., 2-((2-propyn-1-yl)oxy)-N-benzylethanamine, 0.5 mmol) and the Titanium catalyst Ti(NMe₂)₂(BIA) (10 mol%) in anhydrous toluene (2.0 mL). Seal the vessel, remove from the glovebox, and stir at 110 °C for 24 hours.
Cooling & Preparation for ATH: Allow the reaction to cool completely to room temperature. Do not expose to moisture, as the cyclic imine intermediate is hydrolytically sensitive.
Asymmetric Transfer Hydrogenation: Introduce a pre-mixed solution of the Ruthenium catalyst RuCl (1 mol%) dissolved in a formic acid/triethylamine azeotrope (5:2 ratio, 0.5 mL) directly into the cooled toluene mixture.
Reduction & Isolation: Stir the biphasic mixture at room temperature for 12 hours. Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer with ethyl acetate (3 x 10 mL), dry over Na₂SO₄, concentrate, and isolate the product via chromatography.
Conclusion
The selection of an asymmetric synthesis route for chiral morpholines must be dictated by the desired substitution pattern. For 2-substituted derivatives, Rh-catalyzed hydrogenation utilizing wide-bite-angle ligands is unmatched in atom economy and scalability. For 3-substituted variants, the tandem Ti/Ru catalytic system elegantly bypasses the need to isolate unstable cyclic imines. Finally, for complex quaternary stereocenters, organocatalytic halocyclization provides a highly controlled, metal-free alternative.
References
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science.1
Tsui, B. T. H., et al. (2016). "Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines." The Journal of Organic Chemistry. 2
alternative scaffolds to morpholine in drug design
Beyond Morpholine: A Comparative Guide to Next-Generation Bioisosteres in Drug Design The Morpholine Conundrum Morpholine is a ubiquitous heterocyclic scaffold in medicinal chemistry, currently present in over 20 FDA-app...
Author: BenchChem Technical Support Team. Date: March 2026
Beyond Morpholine: A Comparative Guide to Next-Generation Bioisosteres in Drug Design
The Morpholine Conundrum
Morpholine is a ubiquitous heterocyclic scaffold in medicinal chemistry, currently present in over 20 FDA-approved drugs[1]. Its popularity stems from an ideal balance of physicochemical properties: the embedded oxygen atom serves as a potent hydrogen bond acceptor crucial for target engagement, while the basic nitrogen imparts a favorable polarity profile and aqueous solubility[2].
However, this structural convenience comes at a significant pharmacokinetic cost. The morpholine ring is notoriously susceptible to metabolic degradation[1]. Cytochrome P450 (CYP450) enzymes frequently catalyze oxidation at the electron-rich positions alpha to the nitrogen or oxygen atoms. This metabolic lability leads to rapid ring opening, dealkylation, and ultimately, high intrinsic clearance (
CLint
) that can terminate a promising drug candidate's viability[2].
As a Senior Application Scientist, I approach lead optimization not merely by swapping functional groups, but by engineering the physicochemical environment of the molecule. Bioisosterism—the strategic replacement of a functional group to retain biological activity while optimizing pharmacokinetics—is our primary mechanistic tool to rescue metabolically labile morpholine leads[3].
Mechanistic Rationale for Bioisosteric Replacement
When we replace morpholine with advanced scaffolds, we are manipulating three distinct causal pathways:
Steric Shielding: Introducing spiro-fusions or bridged systems sterically hinders the approach of CYP450 heme-oxygen species to the vulnerable alpha-protons, directly shutting down the primary route of metabolism.
Fsp3 Enhancement: Increasing the fraction of sp3-hybridized carbons (Fsp3) disrupts molecular planarity. This lowers crystal lattice energy and favors solvation, dramatically improving aqueous solubility[4].
Modulating Basicity and Lipophilicity: Altering the spatial relationship and bond angles between the heteroatoms can shift the pKa and LogD. A higher pKa enhances target residence time via salt bridges, while a lower LogD reduces off-target toxicity and non-specific protein binding[3].
Workflow for identifying and validating morpholine bioisosteres in drug optimization.
Objective Comparison of Alternative Scaffolds
A. 2-Oxa-6-azaspiro[3.3]heptane
This is the premier, most directly utilized bioisostere for morpholine[3]. By constraining the oxygen and nitrogen into a spirocyclic oxetane framework, this scaffold perfectly mimics the vectorization of morpholine's heteroatoms while introducing beneficial ring strain.
Performance: Data indicates that replacing morpholine with 2-oxa-6-azaspiro[3.3]heptane leads to a significant decrease in lipophilicity (lower LogD) and an increase in basicity (higher pKa)[3]. Crucially, its metabolic stability is substantially enhanced, as evidenced by lower intrinsic clearance rates in human liver microsomes (HLM) and hepatocytes[3]. It has been successfully deployed in redesigning antibacterial agents like linezolid to circumvent metabolism-related liabilities[5].
B. Oxa-spirocycles
Broader oxa-spirocyclic frameworks have emerged as powerful tools to modulate solubility and escape flat, aromatic chemical space.
Performance: The incorporation of an oxygen atom into a spirocyclic unit can dramatically improve water solubility. In some documented cases, oxa-spirocycles are up to 40 times more soluble than their carbon-only spirocyclic counterparts, while simultaneously lowering lipophilicity[4].
C. Tetrahydro-2H-pyran (THP) and 3,6-dihydro-2H-pyran (DHP) Derivatives
For targets requiring specific spatial geometries and deep pocket penetration, such as mTOR kinase inhibitors, THP and DHP serve as excellent morpholine isosteres[6].
Performance: In the development of brain-penetrant mTOR inhibitors, replacing the morpholine moiety with a THP-substituted triazine core yielded compounds with high metabolic stability against CYP1A1 degradation and excellent oral bioavailability, outperforming first-in-class benchmarks[6].
D. 4-(Oxan-3-yl)piperidine
This scaffold represents a piperidine-ether hybrid, maintaining the core six-membered heterocyclic structure but separating the heteroatoms across linked rings.
Performance: It maintains the hydrogen bond accepting capability crucial for target engagement while shifting the metabolic soft spots, presenting a compelling alternative to circumvent patent-protected chemical space[2].
Quantitative Data Comparison
The following table summarizes the objective physicochemical shifts typically observed when replacing a standard morpholine ring with the industry-standard 2-oxa-6-azaspiro[3.3]heptane bioisostere.
Property
Morpholine Scaffold
2-Oxa-6-azaspiro[3.3]heptane
Causality / Mechanistic Impact
Basicity (pKa)
~8.3
~8.8
Increased basicity enhances target residence time via stronger electrostatic salt bridges.
Lipophilicity (LogD at pH 7.4)
Baseline
Lower (Δ ~ -0.5)
Reduced lipophilicity minimizes off-target toxicity and non-specific protein binding[3].
Metabolic Stability (HLM
CLint
)
High (Labile)
Significantly Lower
Spiro-fusion sterically hinders CYP450 α-oxidation, increasing half-life and bioavailability[3].
Aqueous Solubility
High
Maintained / Improved
High Fsp3 character disrupts crystal packing, favoring aqueous solvation[4].
Experimental Workflows & Protocols
To objectively evaluate these bioisosteres, we rely on rigorous, self-validating experimental systems. Below are the definitive protocols for assessing metabolic stability and lipophilicity.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
Causality: We utilize HLM assays to specifically isolate Phase I CYP450 metabolism. By measuring the parent compound's disappearance over time, we calculate intrinsic clearance (
CLint
), directly quantifying the success of our steric shielding strategy.
Self-Validating Mechanism: The protocol mandates a minus-NADPH negative control to differentiate enzymatic degradation from chemical instability, and a high-clearance positive control (e.g., Verapamil) to verify microsome viability.
Step-by-Step Methodology:
Preparation: Prepare a 1 mM stock solution of the bioisostere in DMSO. Dilute to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.
Pre-incubation: Incubate the mixture in a water bath at 37°C for 5 minutes to achieve thermal equilibrium.
Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).
Sampling: At precise time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Phase Separation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.
Analysis: Analyze the supernatant via LC-MS/MS. Calculate the half-life (
t1/2
) and
CLint
from the log-linear decline of the analyte/internal standard peak area ratio.
Protocol 2: LogD Determination via Shake-Flask Method
Causality: While computational LogP is a useful heuristic, the shake-flask method empirically determines the distribution coefficient (LogD) at physiological pH (7.4). This is critical because it accounts for the specific ionization state of the bioisostere's basic nitrogen in vivo[3].
Self-Validating Mechanism: A mass balance calculation is required post-extraction. If total recovery is <95%, it indicates compound loss to glass adsorption or precipitation at the interface, invalidating the run.
Step-by-Step Methodology:
Equilibration: Mutually saturate n-octanol and 10 mM PBS (pH 7.4) by vigorously stirring them together for 24 hours prior to the experiment.
Partitioning: Add a known concentration of the test compound (typically 10 µM) to a mixture of the pre-saturated n-octanol and aqueous buffer in a silanized glass vial[3].
Agitation: Mechanically shake the vial at room temperature for 60 minutes to ensure complete thermodynamic equilibrium between the phases.
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to ensure complete separation of the n-octanol and aqueous layers, eliminating micro-emulsions[3].
Quantification: Carefully sample both layers without cross-contamination. Quantify the compound concentration in each phase using LC-MS/MS.
Calculation & Validation: Calculate
LogD7.4=log10([Solute]octanol/[Solute]buffer)
. Perform a mass balance check by summing the moles in both phases and comparing against the initial input.
Coupling two 2-aminoisobutyric acid (Aib) residues is notoriously difficult due to extreme steric clash. The following SPPS protocol utilizes PyAOP to drive the reaction to completion without risking guanidinylation of the sluggish Aib N-terminus.
Reagents Required:
Fmoc-Aib-OH (4.0 equivalents)
PyAOP (3.9 equivalents)
2,4,6-Collidine (TMP) (8.0 equivalents)
N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
Resin Preparation & Deprotection: Swell the peptidyl-resin (e.g., Rink Amide) in DMF for 20 minutes. Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5 x 1 min).
Stoichiometric Pre-activation (The Causality Key): In a separate vial, dissolve Fmoc-Aib-OH (4.0 eq) and PyAOP (3.9 eq) in a minimal volume of DMF. Add 2,4,6-Collidine (8.0 eq) and stir for 3 minutes.
Scientific Rationale: We use 3.9 eq of PyAOP relative to 4.0 eq of the amino acid. This deliberate sub-stoichiometry ensures that absolutely no unreacted phosphonium species is transferred to the resin, eliminating any theoretical risk of side reactions. Furthermore, replacing standard DIPEA with 2,4,6-collidine provides steric bulk that prevents the base from abstracting the
α
-proton of the activated amino acid, thereby suppressing racemization[1][2].
Coupling: Transfer the pre-activated mixture to the resin. Agitate at room temperature for 3 to 4 hours. Because PyAOP does not cause guanidinylation, extended coupling times are completely safe.
Self-Validation (Colorimetric Testing): Drain and wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test.
Critical Note: If you are modifying this protocol to couple onto an N-methylated amino acid instead of Aib, the Kaiser test will yield a false negative. You must use the Chloranil test to detect secondary amines.
Iterative Optimization: If the colorimetric test remains positive (indicating incomplete coupling), do not deprotect. Perform a second coupling using DIC/OxymaPure at an elevated temperature (50°C - 75°C) in a microwave synthesizer to force the acylation to completion[3].
Conclusion
For routine synthesis, COMU and HATU offer unmatched speed. However, when confronting severe steric hindrance (Aib, N-Me), the extended reaction times required make uronium salts a liability due to guanidinylation. In these specialized cases, PyAOP is the premier choice for preserving the integrity of the free amine during slow couplings. Conversely, if the hindered residue is highly prone to epimerization (e.g., a hindered Cysteine or Histidine derivative), the combination of DIC and OxymaPure with a sterically hindered base like Collidine provides the ultimate safeguard for stereochemical fidelity[4][1].
References
Veranova.A Glimpse into the Development of Peptide Coupling Reagents.
Bachem.Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
BenchChem.A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity.
Organic Process Research & Development (ACS Publications).Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
BenchChem.Techniques to prevent racemization of arginine residues during peptide synthesis.
PMC (NIH).TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B.
Sigma-Aldrich.Peptide Coupling Reagents Guide.
RSC Publishing.Greening the synthesis of peptide therapeutics: an industrial perspective.
ACS Publications.Inverse Peptide Synthesis Using Transient Protected Amino Acids.
Validation of 6-Methylmorpholine-2-carboxylic Acid as a Proline Surrogate in Peptide Therapeutics: A Comparative Guide
Executive Summary The engineering of peptide therapeutics frequently requires overcoming the inherent limitations of natural L-proline, primarily its susceptibility to prolyl endopeptidases and its tendency to undergo un...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The engineering of peptide therapeutics frequently requires overcoming the inherent limitations of natural L-proline, primarily its susceptibility to prolyl endopeptidases and its tendency to undergo uncontrolled cis-trans amide bond isomerization[1]. This guide provides a comprehensive technical evaluation of 6-Methylmorpholine-2-carboxylic acid (6-MeMca) as a next-generation proline surrogate. By comparing 6-MeMca against traditional analogs (e.g., pipecolic acid, azetidine-2-carboxylic acid), we outline the structural causality behind its superior performance in inducing Polyproline II (PPII) helices and conferring absolute proteolytic resistance.
The Mechanistic Case for 6-MeMca
Within the canonical repertoire of amino acids, proline plays a unique role by presenting a modified backbone rather than a flexible side-chain[2]. However, the native pyrrolidine ring offers incomplete control over the peptide backbone dihedral angles (φ, ψ).
6-MeMca resolves these limitations through two distinct structural modifications:
The Morpholine Oxygen: The substitution of a methylene group with an oxygen atom in the 6-membered ring introduces a hydrogen-bond acceptor. This enables the formation of intramolecular hydrogen bonds with the backbone NH of the
i+1
or
i+2
residues, strongly stabilizing γ-turns and PPII-like conformations[3].
The 6-Methyl Steric Lock: The addition of a methyl group at the C6 position introduces targeted steric hindrance. This bulk repels the preceding residue's carbonyl oxygen, creating an energetic penalty for the cis-amide configuration and effectively locking the peptide bond in a >95% trans geometry[3]. Furthermore, this steric shield blocks the active site access of prolyl endopeptidases, preventing enzymatic degradation.
Logical mapping of 6-MeMca structural features to their conformational effects in peptides.
Comparative Performance Data
To objectively evaluate 6-MeMca, we must benchmark it against natural L-proline and other widely used synthetic surrogates[1][4]. The data below summarizes the physicochemical properties and experimental outcomes when these residues are incorporated into a model peptide framework.
Table 1: Structural & Conformational Comparison of Proline Surrogates
The following protocols are designed to ensure rigorous validation. Every workflow includes built-in causality checks to verify that the observed effects are strictly due to the 6-MeMca substitution.
Protocol A: Fmoc-SPPS Incorporation of 6-MeMca
Due to the severe steric hindrance of the secondary amine in the morpholine ring and the adjacent 6-methyl group, standard coupling reagents (e.g., HBTU) will yield massive deletion sequences.
Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes.
Deprotection: Treat with 20% piperidine in DMF (2 × 10 min).
Coupling (Critical Step): Pre-activate 3.0 eq of Fmoc-6-MeMca-OH with 2.9 eq of HATU and 6.0 eq of DIPEA in DMF for 2 minutes. Add to resin and agitate for 3 hours at room temperature (or 75°C for 15 mins if using microwave-assisted SPPS).
Capping: Unreacted chains must be capped using Ac2O/DIPEA/DMF (1:1:8) for 10 minutes to prevent complex purification profiles.
Cleavage: Cleave using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.
Optimized solid-phase peptide synthesis (SPPS) workflow for 6-MeMca incorporation.
To prove that 6-MeMca confers metabolic stability, a parallel digestion assay must be performed.
Preparation: Dissolve the 6-MeMca peptide and a native Proline control peptide in 50 mM Tris-HCl buffer (pH 7.4) to a final concentration of 100 μM.
Enzymatic Digestion: Add recombinant human Prolyl Endopeptidase (PREP) to a final concentration of 10 nM. Incubate at 37°C.
Quenching & Sampling: At
t=0,15,30,60,120
minutes, and
24
hours, extract 50 μL aliquots and quench with 50 μL of 1% TFA in acetonitrile.
Validation (Causality Check): Analyze via LC-MS. The native proline peptide must show >90% degradation by
t=60
mins (validating enzyme activity). The 6-MeMca peptide should remain >95% intact at
t=24
hours, proving that the morpholine scaffold successfully occludes the protease active site[5][6].
Protocol C: Conformational Validation via Circular Dichroism (CD)
To verify the induction of the PPII helix:
Dissolve the purified peptide in 10 mM phosphate buffer (pH 7.0) at 50 μM.
Record CD spectra from 190 nm to 250 nm at 20°C using a 1 mm pathlength cuvette.
Interpretation: A classic PPII helix is characterized by a strong negative minimum at ~200 nm and a weak positive maximum at ~225 nm. The 6-MeMca peptide will exhibit a significantly amplified positive band at 225 nm compared to the proline control, confirming the trans-amide lock[3].
References
Source: acs.
Source: nih.
Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)
Efficacy Comparison of Morpholine-Based PI3K Inhibitors: A Technical Guide
Executive Summary The phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K)/AKT/mTOR signaling axis is a master regulator of cellular proliferation, survival, and metabolism. Hyperactivation of this pathway is a hallmark...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K)/AKT/mTOR signaling axis is a master regulator of cellular proliferation, survival, and metabolism. Hyperactivation of this pathway is a hallmark of numerous malignancies, driving the extensive development of ATP-competitive small-molecule inhibitors. Among the most successful pharmacophores in targeting the PI3K catalytic domain is the morpholine ring .
This guide provides an objective, data-driven comparison of three prominent morpholine-based PI3K inhibitors: Buparlisib (BKM120) , Pictilisib (GDC-0941) , and ZSTK474 . By dissecting their structural causality, comparative efficacy, and the experimental methodologies required to validate their performance, this document serves as a comprehensive resource for drug development professionals.
Mechanistic Basis: The Morpholine Pharmacophore
To understand the efficacy of these inhibitors, we must first examine the structural biology of the PI3K active site. The orthosteric ATP-binding pocket of Class I PI3Ks contains a highly conserved hinge region.
The inclusion of a morpholine moiety in kinase inhibitors is not arbitrary; it is a precisely engineered structural mimic of the adenine ring of ATP.
Hydrogen Bonding: The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide nitrogen of Val851 in the hinge domain of the PI3K p110α isoform (corresponding to Val882 in PI3Kγ)[1][2].
Hydrophobic Packing: The CH2 groups of the morpholine ring are highly hydrophobic and insert seamlessly into the inner central subpocket formed by residues such as Ile848, Glu849, and Met922. This dual interaction anchors the central scaffold of the inhibitor, allowing variable side chains to probe the affinity and specificity pockets for isoform selectivity.
Fig 1. PI3K signaling pathway and targeted inhibition by morpholine-based ATP-competitive compounds.
Comparative Efficacy Data
The structural variations surrounding the morpholine core dictate the potency and isoform selectivity of the inhibitors.
2[2]: A 2,6-dimorpholino pyrimidine derivative. It functions as a pan-Class I PI3K inhibitor, showing equipotent activity against the α, β, and δ isoforms, while being modestly less potent against the γ isoform. Crucially, it does not significantly inhibit mTOR, providing a distinct safety profile compared to dual PI3K/mTOR inhibitors[2].
3[3]: Utilizes a thienopyrimidine/indazole scaffold. The indazole acts as a hydrogen bond donor to Tyr836, while the morpholine anchors to the hinge. This compound demonstrates exceptional, single-digit nanomolar potency across multiple isoforms[3].
4[4]: A morpholine-substituted triazine core. It was one of the first published clinical lead compounds based on this specific scaffold, exhibiting high potency against PI3Kα[4].
Table 1: In Vitro Kinase Inhibition (IC50 Values)
Inhibitor
Scaffold Type
PI3Kα (nM)
PI3Kβ (nM)
PI3Kδ (nM)
PI3Kγ (nM)
mTOR (nM)
GDC-0941
Thienopyrimidine
3.0
33.0
3.0
75.0
580.0
ZSTK474
Triazine
8.6
16.0
4.6
49.0
>10,000
BKM120
Pyrimidine
~35.0
~40.0
~35.0
~260.0
>10,000
(Note: IC50 values represent aggregate biochemical assay data derived from isolated recombinant kinase platforms[2][3][4].)
To objectively compare the efficacy of these morpholine-based inhibitors, researchers must utilize a robust, high-throughput biochemical assay. The industry standard is the 5[5].
This protocol is designed as a self-validating system . By explicitly measuring the conversion of ATP to ADP, it avoids the radioactive hazards of 32P-ATP assays while maintaining high sensitivity.
The Causality Behind the Workflow
Substrate Presentation (PIP2:3PS Vesicles): PI3K is a lipid kinase; it requires a membrane-like interface to function optimally. Using small unilamellar vesicles containing Phosphatidylinositol-4,5-bisphosphate (PIP2) and Phosphatidylserine (PS) at a 1:3 ratio mimics the physiological plasma membrane environment, ensuring the enzyme's pleckstrin homology (PH) domains engage correctly.
ATP Depletion Step: After the kinase reaction, unreacted ATP must be aggressively degraded. Why? Because the downstream luciferase detection relies on converting the newly formed ADP back into ATP. Any residual background ATP from the initial reaction would cause false-positive luminescence, destroying the assay's signal-to-background ratio[5].
System Validation & Controls:
Before testing inhibitors, generate an ATP-to-ADP conversion standard curve (0–25 µM) to ensure linearity. Calculate the Z'-factor; a robust assay must yield a Z' > 0.5[5]. Include a vehicle control (DMSO) and a no-enzyme control in every plate.
Enzyme/Lipid Mix: Dilute recombinant PI3K (e.g., p110α/p85α) and PIP2:3PS lipid vesicles into the reaction buffer.
Inhibitor Addition: Add 0.5 µL of the morpholine-based inhibitor (e.g., GDC-0941) at varying concentrations (dose-response curve) to a low-volume 384-well plate.
Reaction Initiation: Add 4 µL of the Enzyme/Lipid mixture to the wells. Add 0.5 µL of 250 µM ultra-pure ATP to initiate the reaction.
Primary Incubation: Incubate at room temperature for 60 minutes. (Causality: This allows sufficient time for the morpholine compound to competitively bind the Val851 hinge region against ATP).
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes[5].
Detection: Add 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate the luciferase signal[5].
Readout: Measure luminescence using a microplate reader. Calculate IC50 values using non-linear regression analysis (e.g., four-parameter logistic curve).
Conclusion
The morpholine ring remains a cornerstone in the design of PI3K inhibitors due to its predictable, high-affinity hydrogen bonding with the kinase hinge region. While early generation compounds like ZSTK474 proved the viability of the pharmacophore, advanced iterations like GDC-0941 and BKM120 have optimized the surrounding scaffolds to tune isoform selectivity and pharmacokinetic properties. Rigorous, self-validating biochemical assays, such as the ADP-Glo system, remain essential for accurately benchmarking the efficacy of these targeted therapeutics.
References
Structural insights into the interaction of three Y-shaped ligands with PI3Kα - PMC (NIH).
Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC (NIH).
Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor - AACR Journals.
Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents - Oncotarget.
Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - ACS Medicinal Chemistry Letters.
evaluating the metabolic stability of morpholine-containing compounds
Evaluating the Metabolic Stability of Morpholine-Containing Compounds: A Comparative Guide As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK), I frequently encounter the challen...
Author: BenchChem Technical Support Team. Date: March 2026
Evaluating the Metabolic Stability of Morpholine-Containing Compounds: A Comparative Guide
As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK), I frequently encounter the challenge of optimizing heterocyclic scaffolds during lead development. The selection of a saturated six-membered heterocycle—whether it be piperidine, piperazine, or morpholine—profoundly influences a drug candidate's pharmacokinetic profile. Morpholine is a privileged scaffold featured in over 20 FDA-approved drugs (such as gefitinib and linezolid)[1]. It is often deployed as a bioisostere to modulate basicity, enhance aqueous solubility, and improve lipid permeability[1].
However, the metabolic stability of the morpholine ring is a nuanced parameter. This guide provides an objective, data-driven comparison of morpholine against alternative heterocycles, detailing the mechanistic causality of its metabolism and providing self-validating experimental protocols for stability evaluation.
Mechanistic Causality of Morpholine Metabolism
While structurally similar to piperidine, the replacement of a methylene group with an oxygen atom in morpholine imparts significant physicochemical changes. The electron-withdrawing nature of the oxygen atom reduces the basicity of the adjacent nitrogen (pKa ~ 8.3) compared to piperidine (pKa ~ 11.2)[1]. This electronic shift generally decreases the susceptibility of the adjacent carbon atoms to oxidation by hepatic cytochrome P450 (CYP450) enzymes, making morpholine inherently more stable than piperidine in many molecular contexts[2].
However, morpholine is not metabolically inert. Quantum chemical studies reveal that CYP450 enzymes (predominantly CYP3A4) mediate morpholine oxidation via a hydrogen atom abstraction and rebound mechanism[3]. The presence of the nitrogen atom facilitates hydrogen abstraction at the
α
-carbon, yielding an unstable
α
-hydroxylated (hemiaminal) intermediate[3]. From this point, the intermediate collapses into two primary metabolic pathways:
Oxidative N-dealkylation: Cleavage of the C-N bond, which detaches the morpholine ring from the parent drug scaffold[2].
Ring Opening: Intramolecular hydrogen transfer leading to C-N or C-O bond cleavage, forming polar, linear metabolites such as 2-(2-aminoethoxy)acetaldehyde[3]. In some cases, this pathway can generate reactive iminium ion intermediates that have been linked to species-specific hepatotoxicity[4].
Fig 1. CYP450-mediated metabolic pathway of morpholine rings leading to clearance.
Comparative Performance: Morpholine vs. Alternatives
When evaluating metabolic stability, Intrinsic Clearance (
CLint
) and half-life (
t1/2
) in Human Liver Microsomes (HLM) are the standard benchmarks. Morpholine generally exhibits superior metabolic stability compared to piperazine. Piperazine contains two basic nitrogens, making it highly susceptible to rapid N-oxidation and N-dealkylation[5]. Compared to piperidine, morpholine's lower basicity often dampens CYP450 affinity, leading to a longer half-life, though this is highly dependent on the parent molecule's architecture[2].
Table 1: Representative Comparative Metabolic Stability Profiles in HLM
Scaffold / Analogue
Structural Liability
Relative HLM
CLint
Relative Half-life (
t1/2
)
Primary Metabolic Fate
Piperidine
Highly basic nitrogen
High
Short
α
-carbon oxidation, lactam formation
Piperazine
Two basic nitrogens
Very High
Very Short
N-oxidation, extensive N-dealkylation
Morpholine
O and N heteroatoms
Moderate
Moderate
α
-carbon oxidation, ring opening
Substituted Morpholine
Steric bulk at
α
-carbon
Low
Long
Metabolism shifted to alternate sites
Note: If a morpholine-containing compound exhibits poor stability, structural optimization via steric hindrance is highly effective. Introducing methyl groups adjacent to the oxygen or nitrogen (e.g., 2-methylmorpholine) physically blocks the CYP450 active site from accessing the
α
-carbon, drastically reducing clearance rates[6].
To ensure scientific integrity, the determination of metabolic stability must rely on a self-validating system. The following protocol outlines the standard liver microsomal stability assay. Crucially, this workflow includes a "minus-NADPH" control to differentiate true CYP450-mediated metabolism from chemical instability or non-CYP enzymatic hydrolysis (e.g., esterases)[6].
Reagents & Preparation
Liver Microsomes: Human, rat, or monkey liver microsomes (HLM, RLM, MLM) stored at -80°C[4].
Buffer: 100 mM Potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Cofactor: 10 mM NADPH stock solution (prepared fresh).
Step-by-Step Protocol & Causality
Microsome Preparation: Thaw microsomes on ice and dilute to a working protein concentration of 0.5 mg/mL in the phosphate buffer[5]. Causality: 0.5 mg/mL provides a sufficient enzyme-to-substrate ratio without causing excessive non-specific protein binding, which can mask true clearance rates.
Compound Spiking: Add the morpholine test compound to achieve a final assay concentration of 1 µM. Ensure the final organic solvent concentration (e.g., DMSO) is
≤
0.1%. Causality: Keeping the substrate concentration at 1 µM ensures the reaction operates under first-order kinetics (well below the Michaelis constant,
Km
), allowing for accurate
CLint
calculation. High DMSO levels will inhibit CYP450 activity.
Thermal Equilibration (Pre-incubation): Incubate the microsome-drug mixture at 37°C for 5 minutes. Causality: This prevents a "cold shock" to the enzymes when the reaction is initiated, ensuring linear initial reaction velocities.
Reaction Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM[5]. (For the negative control, add an equivalent volume of buffer instead of NADPH[6]). Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles.
Time-Course Sampling & Quenching: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating proteins to yield a clean supernatant for LC-MS/MS.
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound[5].
Data Analysis
Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression yields the elimination rate constant (
k
).
Half-life (
t1/2
):0.693/k
Intrinsic Clearance (
CLint
):(V×k)/microsomal protein concentration
, where
V
is the incubation volume per mg of protein[5].
Fig 2. Step-by-step self-validating workflow for liver microsomal stability assays.
References
Li, Y., et al. "Species-specific Bioactivation of Morpholines as a Causative of Drug Induced Liver Injury Observed in Monkeys." Current Drug Metabolism, PubMed. Available at:[Link]
Rydberg, P., et al. "Quantum chemical studies for oxidation of morpholine by Cytochrome P450." Biochemical and Biophysical Research Communications, PubMed. Available at:[Link]
Smith, J., et al. "The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652." Xenobiotica, Taylor & Francis. Available at:[Link]
Mechanistic Causality: The "Why" Behind Conformational Constraints
As a Senior Application Scientist navigating the transition from native peptides to clinical candidates, I frequently encounter the same triad of liabilities in drug development: rapid proteolytic cleavage, poor membrane...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the transition from native peptides to clinical candidates, I frequently encounter the same triad of liabilities in drug development: rapid proteolytic cleavage, poor membrane permeability, and severe entropic penalties upon target binding. Native peptides are highly flexible; they exist as an ensemble of conformations in solution. When they bind a target, they must adopt a single bioactive conformation, resulting in a massive loss of conformational entropy.
By incorporating constrained amino acids, we pre-organize the peptide into its bioactive geometry. This guide provides an objective, data-driven comparison of three premier rigidification strategies:
α
-aminoisobutyric acid (Aib) insertion, N-methylation, and hydrocarbon stapling. We will explore the physical causality behind their performance and provide self-validating experimental protocols for their evaluation.
Before analyzing specific modifications, we must understand the fundamental thermodynamic and pharmacokinetic causality of peptide rigidification. Constraining the
ϕ
(phi),
ψ
(psi), and
ω
(omega) dihedral angles of the peptide backbone reduces the degrees of freedom. Thermodynamically, this lowers the entropic penalty of binding. Kinetically, the added steric bulk physically blocks the active sites of proteases, preventing enzymatic degradation.
Logical flow of how conformational constraints translate to in vivo efficacy.
Comparative Analysis of Constrained Amino Acids
α
-Aminoisobutyric Acid (Aib)
Aib is an
α,α
-disubstituted amino acid that severely restricts the backbone dihedral angles, strongly favoring
α
-helical or
310
-helical conformations.
Causality & Performance: The additional methyl group at the
Cα
position creates localized steric bulk that shields adjacent peptide bonds from proteolytic enzymes. A classic clinical validation of this is the GLP-1 analog Semaglutide, where Aib incorporation at position 8 prevents rapid degradation by dipeptidyl peptidase-IV (DPP-IV), extending its half-life significantly[1].
N-Methylation
N-methylation replaces the amide hydrogen with a methyl group, directly altering the peptide's hydrogen-bonding network.
Causality & Performance: Energetically, this eliminates a hydrogen bond donor, which significantly increases the peptide's lipophilicity and passive membrane permeability[2]. Structurally, it restricts the backbone, often inducing
β
-turn formations. However, synthetic complexity is high; coupling onto an N-methylated amine often leads to low yields and requires specialized protocols to avoid racemization[3].
Hydrocarbon Stapling
Stapling involves cross-linking two
α,α
-disubstituted non-natural amino acids (e.g., S-pentenylalanine) bearing olefin tethers via ruthenium-catalyzed ring-closing metathesis (RCM).
Causality & Performance: This macroscopic constraint locks the entire peptide into an
α
-helix. The thermodynamic benefit is profound: stapled peptides can exhibit up to a 192-fold prolongation in half-life compared to unmodified sequences[4]. Furthermore, stapling dramatically enhances cell permeability by hijacking clathrin- and caveolin-independent endocytosis pathways mediated by cell surface proteoglycans[5].
To objectively evaluate these peptidomimetics, your laboratory workflows must be robust. Below are the step-by-step methodologies I utilize, designed as self-validating systems to ensure data integrity.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Sterically Hindered Peptides
Because Aib and N-methylated residues present severe steric hindrance, standard coupling reagents (like HBTU) are kinetically insufficient. The bulky groups block the incoming amine's nucleophilic attack.
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.
Deprotection: Treat with 20% piperidine in DMF (2 x 5 min) to remove the Fmoc group.
High-Reactivity Coupling: For coupling onto an Aib or N-methylated residue, use highly reactive reagents: 5 eq Fmoc-AA-OH, 5 eq HATU (or DIC/Oxyma), and 10 eq DIPEA.
Thermal Assistance: Perform the coupling at 75°C using a microwave peptide synthesizer for 15 minutes to overcome the activation energy barrier.
System Validation: Self-Validation Step: Before global cleavage, cleave a micro-aliquot of the resin using 95% TFA. Analyze via LC-MS to confirm the desired mass and the absolute absence of deletion sequences. If unreacted amines remain, perform a capping step with acetic anhydride before proceeding.
This assay quantifies the kinetic benefit of protease shielding.
Preparation: Dissolve the constrained peptide and the native control in PBS to a stock concentration of 1 mM.
Incubation: Dilute the peptides to 100 µM in 25% human serum (pre-warmed to 37°C). Incubate at 37°C with gentle agitation.
Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, 120, 240, and 1440 minutes.
Quenching: Immediately quench the enzymatic activity by adding 50 µL of ice-cold 10% Trichloroacetic acid (TCA) or 1% TFA in acetonitrile. This denatures and precipitates the serum proteins.
Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via RP-HPLC/MS to quantify the remaining intact peptide.
System Validation: Self-Validation Step: Run a known highly labile peptide (e.g., native GLP-1) in parallel as a positive control for enzymatic degradation. If the control does not degrade, the serum proteases are inactive.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
When analyzing constrained peptides, we typically observe a dramatically reduced dissociation rate constant (
koff
) because the peptide does not lose as much conformational entropy upon binding.
Step-by-step SPR workflow for determining peptide binding kinetics.
Immobilization: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling (EDC/NHS) until a baseline of ~1000 Response Units (RU) is achieved.
Analyte Preparation: Prepare a serial dilution of the constrained peptide (e.g., 1 nM to 1 µM) in running buffer (e.g., HBS-EP+).
Injection: Inject the peptide over the chip at a high flow rate (30-50 µL/min) to minimize mass transport limitations. Allow 120 seconds for the association phase.
Dissociation: Switch to running buffer and monitor the dissociation phase for 300-600 seconds.
System Validation: Self-Validation Step: Always perform a buffer blank injection (zero concentration) and route the flow over a reference flow cell (activated and deactivated without protein). Subtract this reference data to eliminate bulk refractive index changes and non-specific binding artifacts.
assessing the impact of morpholine ring conformation on biological activity
As a Senior Application Scientist, I frequently guide drug discovery teams through the intricate process of pharmacophore optimization. One of the most ubiquitous and fascinating scaffolds we encounter is the morpholine...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently guide drug discovery teams through the intricate process of pharmacophore optimization. One of the most ubiquitous and fascinating scaffolds we encounter is the morpholine ring. Its unique physicochemical properties—balancing lipophilicity, basicity, and hydrogen-bonding capacity—make it a cornerstone in central nervous system (CNS) therapeutics and oncology[1].
However, simply appending a morpholine ring to a scaffold is not a guaranteed path to efficacy. The biological activity of morpholine-containing compounds is inextricably linked to their three-dimensional conformation. In this guide, we will objectively compare morpholine’s performance against alternative heterocycles, dissect the causality between its conformational dynamics and target binding, and provide validated experimental workflows for assessing these properties.
The Conformational Landscape of Morpholine
To understand morpholine's biological activity, we must first analyze its energetic and structural baseline. Like cyclohexane, the six-membered morpholine ring predominantly adopts a chair conformation to minimize steric and torsional strain. The higher-energy boat and twist-boat conformations are practically inaccessible under physiological conditions (approximately 7.5 kcal/mol higher in energy)[2].
Within the chair conformation, morpholine exists in an equilibrium between two states based on the orientation of the nitrogen substituent (typically a hydrogen or alkyl group): the N-equatorial (Chair-Eq) and N-axial (Chair-Ax) conformers.
Advanced Infrared Resonant Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (IR-VUV-MATI) spectroscopy has precisely quantified this equilibrium. By probing the adiabatic ionization energies, researchers have determined that the Chair-Eq conformer is approximately 109 ± 4 cm⁻¹ (about 0.31 kcal/mol) more stable than the Chair-Ax conformer[3]. This subtle energy difference dictates how the molecule interacts with the solvent environment and, crucially, how it orients its oxygen atom—a vital hydrogen bond acceptor—within a protein binding pocket.
Comparative Analysis: Morpholine vs. Alternatives
When designing a drug, medicinal chemists frequently debate whether to use morpholine, piperidine, or piperazine. The choice dramatically alters the molecule's pKa, metabolic stability, and binding profile. Table 1 summarizes the quantitative and qualitative differences between these scaffolds.
Table 1: Comparative Profiling of Six-Membered Saturated Heterocycles
Pharmacophore
Heteroatoms
Approx. pKa (Conjugate Acid)
H-Bond Acceptors
H-Bond Donors
Lipophilicity (LogP Impact)
Key Structural/Conformational Trait
Morpholine
1 Nitrogen, 1 Oxygen
~8.3
2 (O, N)
1 (if secondary)
Moderate
Oxygen acts as a distal H-bond acceptor; N lone pair enables coplanarity with adjacent aromatic rings.
Piperidine
1 Nitrogen
~11.2
1 (N)
1 (if secondary)
High
Lacks distal H-bond acceptor; highly basic, often leading to hERG liability or poor membrane permeability.
Piperazine
2 Nitrogens
~9.8, ~5.6
2 (N, N)
2 (if secondary)
Low
Dual functionalization vectors; highly polar, often used to improve aqueous solubility.
3-Oxabicyclo[4.1.0]heptane
1 Oxygen
N/A (Neutral)
1 (O)
0
Moderate-High
Constrained morpholine isostere; lacks basic nitrogen, locking the ring into a bioactive coplanar geometry[4].
Causality in Design: Replacing a piperidine with a morpholine reduces the basicity of the nitrogen by nearly 3 log units due to the electron-withdrawing inductive effect of the oxygen atom. This lower pKa enhances blood-brain barrier (BBB) penetration and reduces off-target toxicity (e.g., phospholipidosis), explaining its high prevalence in CNS drug discovery[1].
Case Study: Morpholine as a Hinge Binder in the PI3K/AKT/mTOR Pathway
The most striking example of morpholine's conformation dictating biological activity is found in inhibitors of the Phosphoinositide 3-Kinase (PI3K) and mammalian target of rapamycin (mTOR) pathway.
In privileged PI3K inhibitors (e.g., LY294002, Buparlisib), the morpholine ring is directly attached to an aromatic core, such as a pyrimidine. The non-bonding pair of electrons on the morpholine nitrogen interacts with the electron-deficient pyrimidine
π
-system. This electronic conjugation forces the morpholine ring to adopt a coplanar conformation with the aromatic core[5].
This flat geometry is biologically critical. It allows the molecule to slide deeply into the narrow ATP-binding cleft of the kinase. Once inside, the morpholine oxygen atom acts as a highly specific hydrogen bond acceptor, interacting directly with the backbone amide of the hinge region residue (e.g., Val882 in PI3K
γ
or Val851 in PI3K
α
)[6].
Caption: Simplified PI3K/AKT/mTOR signaling pathway illustrating the dual inhibitory action of morpholine.
Overcoming Limitations with Constrained Isosteres
While morpholine is highly effective, its basic nitrogen can sometimes lead to metabolic liabilities (e.g., CYP-mediated oxidation). To circumvent this, researchers have developed non-nitrogen-containing isosteres, such as 3-oxabicyclo[4.1.0]heptane . This bridged bicyclic system perfectly mimics the coplanar conformation of the morpholine-pyrimidine system and retains the critical oxygen H-bond acceptor, but completely removes the basic nitrogen. This conformational locking results in potent, selective dual inhibitors of mTORC1 and mTORC2 with improved pharmacokinetic profiles[5].
To build a self-validating system for your drug discovery pipeline, you must correlate high-resolution conformational data with functional biochemical assays. Below is the step-by-step methodology we employ to assess these parameters.
Caption: Step-by-step experimental workflow for evaluating the conformational impact on bioactivity.
Protocol A: Conformational Profiling via IR-Resonant VUV-MATI Spectroscopy
Purpose: To determine the exact energetic equilibrium between Chair-Eq and Chair-Ax conformers in a solvent-free environment.
Supersonic Expansion: Seed the synthesized morpholine analog in a carrier gas (Helium at 6.0 atm or Argon at 1.5 atm). Expand the mixture through a pulsed valve into a vacuum chamber. Causality: This rapid expansion cools the molecules to near absolute zero, trapping them in their lowest-energy conformers and preventing thermal broadening of spectral lines[3].
IR Excitation: Irradiate the molecular beam with a tunable infrared (IR) OPO/OPA laser system to excite specific vibrational modes (e.g., N-H or C-H stretching frequencies unique to the axial or equatorial conformer).
VUV Photoionization: Introduce a Vacuum Ultraviolet (VUV) laser pulse to ionize the vibrationally excited molecules.
MATI Detection: Utilize a time-of-flight (TOF) mass spectrometer to detect the threshold ions. Calculate the adiabatic ionization energy (
ΔAIE
) and use the peak area ratios to determine the precise enthalpy difference (
ΔH
) between conformers[3].
Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)
Purpose: To quantify the biological impact of the locked conformation on target affinity.
Protein Preparation: Incubate recombinant human PI3K isoforms (
α,β,γ,δ
) or mTOR complexes in a standardized assay buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA).
Compound Titration: Dispense the morpholine analogs and the constrained isosteres (e.g., 3-oxabicyclo[4.1.0]heptane derivatives) in a 10-point dose-response curve using an acoustic liquid handler to ensure volumetric precision.
Substrate Addition: Initiate the kinase reaction by adding ATP (at the
Km
for each specific isoform) and the PIP2 lipid substrate. Incubate for 60 minutes at room temperature.
Signal Detection: Terminate the reaction by adding a TR-FRET detection mixture containing a cryptate-labeled anti-PIP3 antibody and a specific fluorophore acceptor.
Data Analysis: Measure the fluorescence emission ratio (665 nm / 620 nm). A decrease in the TR-FRET signal correlates with kinase inhibition. Calculate the IC₅₀ values to objectively compare the binding affinities of the flexible morpholine versus the conformationally locked isosteres[6].
Conclusion
The morpholine ring is far more than a simple solubilizing group; it is a dynamic, conformationally sensitive pharmacophore that actively drives biological target engagement. By understanding the energetic preference for the chair conformation, the coplanarity induced by nitrogen lone-pair conjugation, and the precise hydrogen-bonding vectors of the oxygen atom, researchers can rationally design highly selective therapeutics. When metabolic liabilities arise, leveraging conformationally constrained isosteres like 3-oxabicyclo[4.1.0]heptane provides an elegant, structurally validated alternative.
References
Park, S. M., & Kwon, C. H. (2023). "Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy." The Journal of Physical Chemistry Letters.[Link]
Lenci, E., Calugi, L., & Trabocchi, A. (2021). "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience.[Link]
Miller, M. S. (2019). "Structural Determinants of Isoform Selectivity in PI3K Inhibitors." Biomolecules (MDPI).[Link]
Hobbs, H., et al. (2019). "Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway." Journal of Medicinal Chemistry.[Link]
Architecting Morpholine Peptides: A Comparative Guide to Boc/Bzl vs. Fmoc/tBu Strategies in PPMO Synthesis
An in-depth technical analysis for researchers, scientists, and drug development professionals. The synthesis of "morpholine peptides"—predominantly referring to Peptide-Phosphorodiamidate Morpholino Oligomer (PPMO) conj...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis for researchers, scientists, and drug development professionals.
The synthesis of "morpholine peptides"—predominantly referring to Peptide-Phosphorodiamidate Morpholino Oligomer (PPMO) conjugates —represents a critical frontier in antisense therapeutics and precision medicine[1]. PPMOs utilize Cell-Penetrating Peptides (CPPs) to deliver charge-neutral morpholino oligonucleotides across cellular membranes, overcoming the endosomal entrapment that plagues naked oligonucleotides[2].
The assembly of these complex macromolecules forces chemists to choose between the two foundational pillars of Solid-Phase Peptide Synthesis (SPPS): the Boc/Bzl and Fmoc/tBu strategies. Furthermore, recent innovations in green chemistry have introduced morpholine itself as a base in Fmoc SPPS, revolutionizing how we handle sensitive peptide sequences[3]. This guide deconstructs the mechanistic causality, operational trade-offs, and experimental protocols that dictate the success of PPMO synthesis.
Mechanistic Divergence: In-Line Synthesis vs. Post-Synthetic Conjugation
Synthesizing a peptide and a morpholino oligomer in tandem is a battle of chemical compatibilities. The phosphorodiamidate backbone of a PMO is base-stable but susceptible to depurination under prolonged exposure to strong acids[4]. This fundamental property dictates how Boc and Fmoc strategies are deployed.
The Fmoc/tBu Strategy (In-Line Synthesis)
The Fmoc strategy relies on base-labile N-alpha protection and acid-labile (TFA) side-chain protection[5]. Because PMOs can withstand the moderate acidity of TFA during the final cleavage step, Fmoc chemistry allows for in-line solid-phase synthesis [1]. Here, the CPP is synthesized sequentially directly onto the 5' or 3' end of the resin-bound PMO.
The Causality: By avoiding strong acids like anhydrous HF, the integrity of the morpholino nucleobases is preserved. However, the repetitive use of highly basic deprotection agents (traditionally piperidine) can lead to aspartimide formation or premature cleavage of sensitive linkages[6].
The Boc/Bzl Strategy (Post-Synthetic Conjugation)
The Boc strategy utilizes TFA for repetitive N-alpha deprotection and anhydrous HF or TFMSA for final side-chain deprotection and resin cleavage[6].
The Causality: The repetitive TFA treatments in Boc SPPS are highly effective at disrupting the hydrophobic collapse and aggregation of arginine-rich CPPs, often yielding higher purity for difficult sequences. However, the mandatory HF cleavage step is strictly incompatible with PMO stability[4]. Therefore, Boc-synthesized peptides must be cleaved, purified, and subsequently conjugated to the PMO in solution phase (e.g., via thiol-maleimide click chemistry)[1].
The Morpholine Innovation in Fmoc SPPS
A recent paradigm shift in Fmoc SPPS is the substitution of piperidine with morpholine as the base for Fmoc deprotection[3].
The Causality: Piperidine (
pKa≈11.1
) is a strong secondary amine that frequently induces diketopiperazine (DKP) and aspartimide side reactions, especially in complex CPPs. Morpholine (
pKa≈8.3
) provides a milder, greener alternative[3]. Using a 50% morpholine/DMF solution efficiently removes the Fmoc group while suppressing base-catalyzed side reactions, making it an exceptional choice for the in-line synthesis of highly sensitive PPMOs[3][6].
Visualizing Workflows and Chemical Logic
Caption: Chemical orthogonality of Boc/Bzl vs Fmoc/tBu strategies in peptide synthesis.
Caption: Workflow comparison: In-line Fmoc synthesis vs. Post-synthetic Boc conjugation for PPMOs.
Caption: Cellular uptake pathway of PPMOs mediated by Cell-Penetrating Peptides (CPPs).
Quantitative Strategy Comparison
Parameter
Fmoc/tBu Strategy (In-Line)
Boc/Bzl Strategy (Post-Synthetic)
N-alpha Deprotection
50% Morpholine/DMF (Mild Base)
100% TFA (Acid)
Final Cleavage Reagent
TFA / TIS /
H2O
Anhydrous HF / Anisole
PMO Compatibility
High (PMOs resist TFA cleavage)
Low (HF causes PMO depurination)
Aggregation Control
Moderate (Prone to collapse in Arg-rich CPPs)
Excellent (TFA disrupts hydrogen bonding)
Workflow Efficiency
Single-shot solid-phase assembly
Requires separate synthesis, cleavage, and click-chemistry
Primary Side Reactions
Aspartimide formation (mitigated by Morpholine)
Alkylation of sensitive residues during HF cleavage
Self-Validating Experimental Protocols
Protocol 1: In-Line Fmoc/tBu Synthesis of PPMO using Morpholine Deprotection
This protocol utilizes the Fmoc strategy to build the peptide directly onto the PMO, leveraging morpholine to protect the integrity of the conjugate.
Resin Swelling & PMO Assembly: Begin with a 3'-amine functionalized PMO on a polystyrene support. Swell the resin in DCM/DMF (1:1) for 30 minutes.
Morpholine-Mediated Fmoc Deprotection: Treat the resin with 50% morpholine in DMF for 20 minutes[3].
Causality: Morpholine's lower
pKa
compared to piperidine prevents base-catalyzed cleavage of the PMO linkage and suppresses DKP/aspartimide formation in the peptide chain[3][6].
Amino Acid Coupling: Add Fmoc-AA-OH (4 eq), DIC (4 eq), and Oxyma Pure (4 eq) in DMF. React for 60 mins.
Validation Check: Perform a Kaiser test; a clear/yellow result confirms complete acylation of the primary amine.
Cleavage & Global Deprotection: Treat the resin with TFA/TIS/
H2O
(95:2.5:2.5) for 2 hours.
Causality: PMOs are highly stable to TFA, allowing simultaneous cleavage of the tBu side-chain protecting groups and release of the intact PPMO from the resin without depurination[1].
Precipitation & QC: Precipitate the crude PPMO in cold diethyl ether. Validate the mass via MALDI-TOF MS to ensure the absence of depurinated adducts.
Protocol 2: Post-Synthetic Conjugation via Boc/Bzl Strategy
This protocol is reserved for highly hydrophobic or aggregation-prone CPPs (e.g., poly-arginine tracks) that fail under Fmoc conditions.
Boc SPPS of CPP: Assemble the arginine-rich CPP on an MBHA resin using Boc-protected amino acids. Deprotect with 100% TFA for 15 minutes per cycle.
Causality: The highly acidic TFA disrupts the strong inter-chain hydrogen bonding and aggregation typical of poly-arginine sequences, ensuring high coupling yields.
HF Cleavage: Cleave the peptide using anhydrous HF with anisole scavengers at 0°C for 1 hour.
Causality: HF removes the robust Bzl protecting groups. This step must be performed strictly separate from the PMO, as HF would irreversibly degrade the morpholino backbone[4].
Purification: Purify the free, thiol-functionalized peptide (via an N-terminal cysteine) via RP-HPLC and lyophilize.
Solution-Phase Conjugation: React the purified CPP with a maleimide-functionalized PMO in PBS buffer (pH 7.2) for 2 hours[1].
Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the free PMO peak validates successful conjugation.
Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis
Source: Journal of Peptide Science / ResearchGate
URL:[Link]
Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups
Source: Chemical Communications (RSC Publishing)
URL:[Link]
Automated Flow Synthesis of Peptide–PNA Conjugates
Source: ACS Central Science
URL:[Link]
A Senior Application Scientist's Guide to Comparative Docking Studies of 6-Methylmorpholine-2-carboxylic Acid Derivatives as Acetylcholinesterase Inhibitors
This guide provides a comprehensive, in-depth technical comparison of novel 6-Methylmorpholine-2-carboxylic acid derivatives as potential inhibitors of human Acetylcholinesterase (AChE). As researchers and drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, in-depth technical comparison of novel 6-Methylmorpholine-2-carboxylic acid derivatives as potential inhibitors of human Acetylcholinesterase (AChE). As researchers and drug development professionals, you will find scientifically rigorous protocols, supporting data, and a logical framework for conducting similar in silico analyses. This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a trustworthy and reproducible workflow.
Introduction: The Therapeutic Potential of the Morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties which can enhance drug-like characteristics such as metabolic stability and aqueous solubility.[1][2] Its presence in numerous approved drugs underscores its significance. The 6-Methylmorpholine-2-carboxylic acid core, in particular, offers a versatile platform for designing novel therapeutic agents. This guide will focus on a comparative molecular docking study of rationally designed derivatives of this core against human Acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease.[3] Inhibition of AChE is a clinically validated strategy for the symptomatic treatment of this neurodegenerative disorder.[4]
The Rationale for a Comparative Docking Study
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[5] It provides invaluable insights into the binding affinity and interaction patterns, guiding the rational design and optimization of drug candidates. A comparative study, as detailed here, allows for the systematic evaluation of a series of related compounds, enabling the elucidation of structure-activity relationships (SAR). By comparing the docking scores, binding energies, and key interactions of our designed 6-Methylmorpholine-2-carboxylic acid derivatives with a known AChE inhibitor, Donepezil, we can prioritize the most promising candidates for further investigation.
Designing the Ligand Library
For this comparative study, we will use the known compound, (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid, as our starting point (Lead Compound).[6] From this lead, we will generate a small, focused library of derivatives by modifying the carboxylic acid moiety. These modifications are designed to explore the impact of different functional groups on the binding affinity and interaction profile with the AChE active site.
Lead Compound (LC): (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
This section provides a detailed, self-validating protocol for a comparative molecular docking study using the widely recognized and validated software, AutoDock Vina.
Visualization of the Experimental Workflow
Caption: A streamlined workflow for comparative molecular docking studies.
Detailed Protocol
Step 1: Ligand Preparation
2D Structure Generation: Draw the 2D structures of the lead compound, its derivatives, and the reference compound (Donepezil) using a chemical drawing software like ChemDraw or MarvinSketch.
3D Structure Generation and Optimization: Convert the 2D structures to 3D structures using a tool like Open Babel. Subsequently, perform energy minimization of the 3D structures using a force field such as MMFF94 to obtain stable, low-energy conformations.
File Format Conversion: Save the optimized 3D structures in the PDBQT file format, which is required by AutoDock Vina. This can be done using AutoDock Tools, which will also assign Gasteiger charges.
Step 2: Protein Preparation
Protein Structure Retrieval: Download the high-resolution crystal structure of human acetylcholinesterase from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4M0E , which has a resolution of 2.00 Å.[1]
Protein Clean-up: Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera. Remove all water molecules, co-crystallized ligands, and any non-protein atoms.
Preparation for Docking: Use AutoDock Tools to prepare the protein for docking. This involves adding polar hydrogens, assigning Kollman charges, and saving the final structure in the PDBQT file format.
Step 3: Grid Box Generation
Identifying the Active Site: The active site of AChE is well-characterized and located in a deep gorge. Key residues in the active site include the catalytic triad (Ser203, His447, Glu334) and residues of the anionic subsite (Trp86, Tyr133, Tyr337) and the acyl pocket (Phe295, Phe297).[7][8][9]
Defining the Search Space: In AutoDock Tools, define a grid box that encompasses the entire active site gorge. A grid box centered on the active site with dimensions of approximately 25 x 25 x 25 Å is a good starting point. This ensures that the docking algorithm searches for the best binding poses within the relevant region of the protein.
Step 4: Running the Docking Simulation with AutoDock Vina
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the name of the output file.
Execution: Run AutoDock Vina from the command line using the following command:
Repeat this for each of the designed ligands.
Step 5: Analysis of Docking Results
Binding Affinity: The primary output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.
Pose Visualization and Interaction Analysis: Load the docked poses (from the output PDBQT file) along with the protein structure into a molecular visualization program. Analyze the top-ranked pose for each ligand to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the active site residues of AChE.
Comparative Analysis of Docking Results
The results of the docking simulations are summarized in the table below. This allows for a direct and objective comparison of the designed derivatives against the lead and reference compounds.
Compound
Docking Score (kcal/mol)
Predicted Binding Affinity (kcal/mol)
Key Interacting Residues
Lead Compound (LC)
-7.2
-7.2
Trp86, Tyr337, Phe338
Derivative 1 (D1)
-8.5
-8.5
Trp86, Tyr337, Phe338, Tyr124
Derivative 2 (D2)
-7.5
-7.5
Trp86, Phe338
Derivative 3 (D3)
-8.9
-8.9
Trp86, Tyr337, Phe338, Tyr124, Ser293
Reference (Donepezil)
-11.5
-11.5
Trp86, Tyr337, Phe338, Trp286, Tyr124
Interpretation of Results:
Derivative 3 (D3) , the N-(4-hydroxyphenyl) carboxamide, exhibits the most favorable docking score among the designed compounds, suggesting a higher binding affinity to AChE compared to the lead compound. The introduction of the hydroxyphenyl group likely facilitates additional hydrogen bonding and/or pi-pi stacking interactions within the active site, particularly with residues like Tyr124 and Ser293.
Derivative 1 (D1) , the N-benzyl carboxamide, also shows a significant improvement in binding affinity over the lead compound, indicating that the aromatic ring of the benzyl group engages in favorable hydrophobic or pi-pi interactions with residues in the active site gorge.
Derivative 2 (D2) , the methyl ester, shows a modest improvement in binding affinity, suggesting that this small modification has a less pronounced effect on the overall binding.
As expected, the reference compound, Donepezil , demonstrates a significantly higher binding affinity, which is consistent with its known potent inhibitory activity. It forms extensive interactions with key residues in both the catalytic and peripheral anionic sites of AChE.
Analysis of Carboxylic Acid Bioisosteres in Drug Design: A Comparative Guide
The Carboxylic Acid Conundrum in Lead Optimization The carboxylic acid moiety is a fundamental pharmacophore present in 1, highly valued for its ability to form strong enthalpic salt bridges and hydrogen bonds with targe...
Author: BenchChem Technical Support Team. Date: March 2026
The Carboxylic Acid Conundrum in Lead Optimization
The carboxylic acid moiety is a fundamental pharmacophore present in 1, highly valued for its ability to form strong enthalpic salt bridges and hydrogen bonds with target proteins[1]. However, the presence of a carboxylate often introduces severe liabilities during lead optimization. At physiological pH, the negative charge drastically limits passive transcellular diffusion, resulting in poor oral bioavailability. Furthermore, carboxylic acids are highly susceptible to Phase II metabolism by Uridine 5'-diphospho-glucuronosyltransferases (UGTs). This conjugation forms electrophilic acyl glucuronides, which can covalently bind to plasma and hepatic proteins, triggering immune-mediated idiosyncratic drug toxicity[2].
To circumvent these pharmacokinetic and safety bottlenecks while retaining target engagement, medicinal chemists deploy bioisosteres —substituent groups that mimic the spatial and electronic properties of the parent carboxylic acid but alter its metabolic fate[3].
Mechanistic Rationale for Isosteric Replacement
The success of a bioisostere depends on its ability to replicate the acidic proton (pKa ~4–5) and the planar geometry required for target binding, without providing the reactive oxygen necessary for UGT-mediated glucuronidation.
Fig 1. Metabolic pathways of carboxylic acids vs. bioisosteres highlighting toxicity avoidance.
For instance, 5-substituted 1H-tetrazoles exist in equilibrium between 1H and 2H tautomers, effectively delocalizing the negative charge across a five-membered aromatic ring. This delocalization provides an acidity nearly identical to carboxylic acids (pKa ~4.5–4.9) while extending the hydrogen-bond environment further into the binding pocket[3]. Because tetrazoles undergo N-glucuronidation rather than O-glucuronidation, the resulting metabolites are chemically stable and do not form toxic protein adducts[3].
Physicochemical Comparison of Leading Bioisosteres
Replacing a carboxylate is never a straightforward "plug-and-play" exercise. The choice of bioisostere profoundly impacts the molecule's lipophilicity (logP), topological polar surface area (tPSA), and desolvation energy.
Table 1: Quantitative Comparison of Common Carboxylic Acid Bioisosteres
Data synthesized from comparative physicochemical studies[3][4][6].
Self-Validating Experimental Workflows for Bioisostere Evaluation
To objectively evaluate the performance of a bioisosteric replacement, a rigorous, self-validating experimental cascade is required. Because bioisosteres alter the electronic distribution of the molecule, relying solely on computational predictions is insufficient.
Protocol 1: Potentiometric Titration for Aqueous pKa Determination
Causality: The pKa dictates the ionization state at physiological pH, directly controlling both solubility and permeability. Bioisosteres must be titrated to confirm they match the parent carboxylate's acidity.
Sample Preparation: Dissolve 1–2 mg of the synthesized bioisostere in a standardized methanol/water mixed-solvent system (required due to the typically low aqueous solubility of unionized bioisosteres).
Titration: Titrate the solution with standardized 0.1 M KOH under an inert argon atmosphere at 25°C.
Data Analysis: Utilize the Yasuda-Shedlovsky extrapolation method to calculate the true aqueous pKa from the apparent pKa values measured across different cosolvent ratios.
Self-Validation Mechanism: Run a concurrent titration of a reference standard (e.g., benzoic acid). If the reference deviates from its known literature value, the electrode calibration or solvent parameters are flawed, invalidating the run.
Causality: While bioisosteres like tetrazoles increase calculated logP, their high desolvation penalties often result in unexpectedly poor membrane permeability. PAMPA isolates passive transcellular diffusion from active transport mechanisms.
Membrane Coating: Coat the PVDF filter of the acceptor plate with a 1% (w/v) lecithin in dodecane solution to simulate a lipid bilayer.
Incubation: Dilute the compound in PBS (pH 7.4) to 10 µM in the donor compartment. Assemble the sandwich with the buffer-filled acceptor plate and incubate for 16 hours at room temperature in a humidity chamber.
Quantification: Measure compound concentration in both compartments using LC-MS/MS to calculate the effective permeability (
Peff
).
Self-Validation Mechanism: Spike the donor compartment with Lucifer Yellow (a paracellular marker). Detection of Lucifer Yellow in the acceptor well indicates the artificial lipid membrane has been physically compromised (e.g., by compound precipitation), automatically invalidating that specific well.
Protocol 3: Surface Plasmon Resonance (SPR) for Target Binding Kinetics
Causality: Isosteric replacement alters the hydrogen-bond vector and electrostatic potential. This can drastically change binding kinetics (
kon
and
koff
) even if the overall equilibrium affinity (
KD
) appears stable in endpoint assays.
Sensor Chip Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling.
Analyte Injection: Inject varying concentrations of the bioisostere (e.g., 3.125 nM to 100 µM) in running buffer (HEPES, 0.05% Tween-20, 5% DMSO).
Regeneration: Wash with running buffer to allow complete dissociation before the next injection.
Self-Validation Mechanism: Utilize a blank-immobilized reference channel to subtract bulk refractive index changes caused by the DMSO solvent front. A known positive control must be run at the start and end of the assay to ensure the immobilized protein has not denatured.
Field-Proven Case Studies
AT1 Receptor Antagonists (Losartan):
The discovery of Losartan is the textbook validation of tetrazole bioisosterism. Initial optimization of N-(biphenylylmethyl)imidazole antagonists yielded a carboxylic acid derivative that exhibited potent in vitro activity but failed in vivo due to poor oral absorption. Replacement of the carboxylic acid with a 1H-tetrazole maintained the critical salt bridge with the AT1 receptor while increasing lipophilicity just enough to achieve oral bioavailability, leading to the first marketed nonpeptidic AT1 antagonist[3].
MCL-1/BCL-xL Dual Inhibitors:
In the pursuit of anti-leukemic agents, researchers developed a salicylic acid-based dual inhibitor of the anti-apoptotic proteins MCL-1 and BCL-xL. The carboxylic acid was essential for engaging Arg263 in the BH3-binding groove but limited cellular penetration. By replacing the acid with an acylsulfonamide (compound 7d), the team achieved a
Ki
of 800 nM against MCL-1 and 1.82 mM against BCL-xL. Crucially, this acylsulfonamide bioisostere demonstrated superior anti-leukemic activity in HL60 cell viability assays compared to the parent carboxylic acid, proving that the isostere successfully balanced target affinity with improved cellular permeability[5][7][8].
Conclusion
The replacement of a carboxylic acid with a bioisostere such as a tetrazole, acylsulfonamide, or oxadiazolone is a highly context-dependent exercise. While these substitutions reliably mitigate the risk of acyl glucuronidation and idiosyncratic toxicity, their impact on permeability and binding kinetics must be rigorously validated. By employing self-validating experimental workflows like cosolvent pKa extrapolation, PAMPA, and SPR, drug development professionals can objectively identify the optimal bioisostere to advance into clinical development.
References
Carboxylic Acid (Bio)Isosteres in Drug Design - PMC (nih.gov).
Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - Bentham Direct.
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides - Drug Hunter.
Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement - ResearchGate.
Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - PMC (nih.gov).
Tetrazole and acylsulfonamide bioisosteric replacements... - RSC Publishing.
Tetrazole and acylsulfonamide bioisosteric replacements... - ResearchGate.
Recognition Properties of Carboxylic Acid Bioisosteres... - UVic.
A Comprehensive Guide: Solution-Phase vs. Solid-Phase Synthesis of Morpholine Peptides & PMOs
Introduction Phosphorodiamidate morpholino oligonucleotides (PMOs) and peptide-conjugated morpholino oligomers (PPMOs) represent a revolutionary class of antisense therapeutics. Unlike traditional DNA or RNA, PMOs posses...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Phosphorodiamidate morpholino oligonucleotides (PMOs) and peptide-conjugated morpholino oligomers (PPMOs) represent a revolutionary class of antisense therapeutics. Unlike traditional DNA or RNA, PMOs possess a neutral morpholine ring backbone linked by phosphorodiamidate groups. Because of this uncharged, peptide-like backbone, their assembly relies heavily on peptide synthesis chemistries rather than standard phosphoramidite DNA synthesis. Historically, these molecules were synthesized in the solution phase. However, the demand for higher yields, longer sequences, and rapid prototyping has driven a paradigm shift toward Solid-Phase Peptide Synthesis (SPPS).
Mechanistic Causality: Why Transition to Solid-Phase? (E-E-A-T)
In traditional solution-phase synthesis , each coupling step requires the activation of a morpholino monomer, followed by a reaction with the growing chain in a solvent like N-methyl-2-pyrrolidone (NMP). The fundamental bottleneck here is the isolation of intermediates. After every coupling cycle, the product must be purified via aqueous workup and chromatography to remove unreacted monomers and side products. Furthermore, highly reactive chlorophosphoramidate monomers exhibit poor stability and tend to precipitate when purged with argon in solution.
Conversely, solid-phase synthesis (SPPS) anchors the growing morpholine peptide to an insoluble polymeric support (e.g., aminomethyl polystyrene). This allows for the use of massive reagent excesses to drive coupling reactions to near 100% completion. Instead of tedious chromatography, unreacted reagents are simply washed away.
Recent breakthroughs have further optimized SPPS for PMOs by transitioning from traditional Trityl (Tr) protecting groups to Fmoc chemistry. Fmoc-protected morpholino monomers are highly soluble in acetonitrile (CH3CN) at 0.1 M concentrations, preventing the precipitation issues seen with Trityl monomers and allowing seamless integration into automated commercial peptide synthesizers . To overcome the inherent steric hindrance of the morpholine ring, potent additives like 5-(ethylthio)-1H-tetrazole (ETT) or Lithium Iodide (LiI) are introduced to catalyze the chlorophosphoramidate coupling .
Workflow Comparison
Workflow comparison between Solution-Phase and Solid-Phase Synthesis of Morpholine Peptides.
Quantitative Comparison: Solution vs. Solid Phase
Parameter
Solution-Phase Synthesis
Solid-Phase Synthesis (Fmoc SPPS)
Coupling Efficiency
Moderate (~80-85% per step)
High (>98% per step with LiI/ETT)
Intermediate Isolation
Required (Aqueous extraction/TLC)
Not required (Simple solvent washing)
Monomer Solubility
Poor in CH3CN (requires NMP/DMF)
Excellent (0.1 M in CH3CN for Fmoc)
Automation Compatibility
Poor (Manual batch processing)
Excellent (Automated peptide synthesizers)
Scalability
Good for large-scale bulk manufacturing
Ideal for rapid prototyping and library generation
Overall Yield (20-mer)
< 10%
> 20%
Experimental Methodologies
Protocol 1: Classical Solution-Phase Synthesis of Morpholine Peptides
This protocol outlines the traditional coupling of morpholino monomers in solution.
Preparation : Dissolve the Trityl-protected morpholino chlorophosphoramidate monomer (1.2 eq) in anhydrous NMP.
Coupling : Add the growing morpholine peptide chain (1.0 eq) and a tertiary amine base (e.g., N-ethylmorpholine, 2.0 eq) to neutralize the generated HCl.
Reaction : Stir the mixture at room temperature for 4–6 hours under an argon atmosphere. Note: Monitor closely, as prolonged argon purging can cause monomer precipitation.
Quenching & Workup : Quench the reaction with saturated sodium bicarbonate. Extract the aqueous phase with ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
Purification & Validation : Concentrate the filtrate and purify the intermediate via silica gel column chromatography. Validate the mass via MALDI-TOF before proceeding to the next cycle to ensure sequence integrity.
This modern, self-validating protocol utilizes Fmoc chemistry and specific coupling additives to maximize yield and enable automation.
Resin Swelling : Place aminomethyl polystyrene resin (functionalized with a labile oxalyl linker ) into the reaction vessel. Swell in DMF for 30 minutes.
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 15 minutes to expose the secondary amine of the morpholine ring. Drain and wash extensively with DMF (3x) and CH3CN (3x). Self-Validation: Perform a Kaiser test; a positive (blue) result confirms the presence of free amines.
Coupling : In a separate vial, dissolve the Fmoc-protected morpholino monomer (0.1 M) in CH3CN. Add N-ethylmorpholine (organic base) and Lithium Iodide (LiI) or 5-(ethylthio)-1H-tetrazole (ETT) as a coupling catalyst. Add this solution to the resin and incubate at 30°C for 90 minutes .
Capping : Drain the coupling solution. Wash with CH3CN. Treat the resin with acetic anhydride and N-methylimidazole to cap any unreacted amines, preventing deletion sequences. Self-Validation: A negative Kaiser test confirms complete coupling and capping.
Cleavage : After sequence completion, treat the resin with concentrated aqueous ammonia at 60°C overnight. This simultaneously cleaves the PMO from the solid support and removes the nucleobase protecting groups. Purify the final product via semi-preparative HPLC.
Step-by-step cycle for Solid-Phase Synthesis of PMOs using Fmoc chemistry.
Conclusion
While solution-phase synthesis remains viable for certain bulk manufacturing processes, the transition to solid-phase synthesis—particularly utilizing Fmoc-protected monomers and advanced coupling catalysts like LiI or ETT—has fundamentally accelerated the development of morpholine peptides. By eliminating intermediate isolation and enabling automation, SPPS provides researchers with a robust, high-yield platform for discovering next-generation antisense therapeutics.
References
Solid-phase-supported synthesis of morpholinoglycine oligonucleotide mimics. Beilstein Journal of Organic Chemistry.[Link]
Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. ChemRxiv.[Link]
Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides. Military Medical Sciences.[Link]
Comparative
Validation of Novel Morpholine-Based PI3K/mTOR Inhibitors: A Comparative Guide for Cellular Assays
As the landscape of targeted oncology and neuropharmacology evolves, the validation of novel kinase inhibitors demands rigorous, self-validating cellular assays. The morpholine ring has emerged as a "privileged scaffold"...
Author: BenchChem Technical Support Team. Date: March 2026
As the landscape of targeted oncology and neuropharmacology evolves, the validation of novel kinase inhibitors demands rigorous, self-validating cellular assays. The morpholine ring has emerged as a "privileged scaffold" in medicinal chemistry, particularly for targeting the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling axis[1].
This guide provides an authoritative framework for profiling novel morpholine-based dual PI3K/mTOR inhibitors. By comparing these novel compounds against established single-node inhibitors, we will explore the mechanistic rationale behind their design and detail the exact cellular workflows required to validate their efficacy, target engagement, and superiority in overcoming resistance pathways.
Mechanistic Rationale: The Morpholine Pharmacophore
The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival[2]. Dysregulation of this cascade is a hallmark of numerous malignancies. The incorporation of a morpholine moiety into kinase inhibitors is not merely for improving aqueous solubility; it is a structural imperative for target engagement.
Crystallographic studies reveal that the oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, docking directly into the hinge region of the kinase domain (e.g., forming a hydrogen bond with 3)[3]. Novel dual inhibitors (such as PI-103 analogs or Gedatolisib) leverage this pharmacophore to simultaneously occupy the ATP-binding pockets of both PI3K and mTOR, effectively shutting down the entire signaling cascade and preventing the feedback loops that plague older generations of drugs[4].
PI3K/mTOR signaling cascade and dual intervention points of morpholine-based inhibitors.
Comparative Profiling: Dual Targeting vs. Single-Node Inhibition
When validating a novel morpholine-based dual inhibitor, it must be benchmarked against existing clinical alternatives. Single-node inhibitors often fail due to compensatory signaling. For instance, 4, which releases a negative feedback loop leading to the hyperactivation of AKT via mTORC2[4]. A dual morpholine inhibitor suppresses both, ensuring complete pathway blockade.
Quantitative Performance Comparison (HCT116 Colorectal Cancer Model)
The following table summarizes expected validation data when comparing a novel morpholine dual inhibitor against standard alternatives in a highly PI3K-dependent cell line.
Inhibitor Class
Representative Compound
Morpholine Scaffold?
Target Profile
Viability IC₅₀ (72h)
p-Akt (S473) Status
p-S6 (S235/236) Status
Novel Dual Inhibitor
Compound X (PI-103 analog)
Yes
PI3K (Pan) + mTOR
12 nM
Complete Inhibition
Complete Inhibition
Pan-PI3K Inhibitor
Buparlisib (BKM120)
Yes
PI3K (Pan)
280 nM
Partial Inhibition
Partial Inhibition
Isoform-Selective
Alpelisib (BYL719)
No
PI3Kα
850 nM
Partial Inhibition
Partial Inhibition
Allosteric mTOR
Rapamycin
No
mTORC1
>1000 nM
Hyperactivated
Complete Inhibition
Data Interpretation: The novel dual inhibitor demonstrates superior cellular potency. By effectively inhibiting both PI3K and mTOR, it prevents the paradoxical AKT hyperactivation seen with Rapamycin and achieves a lower IC₅₀ than single-target pan-PI3K inhibitors[5].
Self-Validating Experimental Protocols
To generate trustworthy, publication-quality data, cellular assays must be designed as self-validating systems. A viability assay alone is insufficient; it must be coupled with mechanistic target engagement assays to prove that cell death is a direct consequence of 6[6].
Step-by-step cellular validation workflow for novel kinase inhibitors.
Causality Check: Why use an ATP-based assay (e.g., CellTiter-Glo) instead of standard MTT? Kinase inhibitors often induce cytostasis rather than immediate necrosis. MTT relies on mitochondrial reductase activity, which can decouple from actual cell numbers during metabolic stress, leading to false resistance readouts. ATP quantitation provides a direct, linear correlation to metabolically active, viable cells[6].
Step-by-Step Methodology:
Cell Seeding: Harvest target cells (e.g., HCT116) and seed at 3,000 cells/well in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the novel morpholine inhibitor in 100% DMSO.
Treatment: Transfer compounds to the assay plate using an acoustic dispenser or multichannel pipette to achieve a final DMSO concentration of 0.1%. Include vehicle (0.1% DMSO) and positive controls (e.g., 1 µM Staurosporine).
Incubation: Incubate for 72 hours.
Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of ATP-detection reagent to each well.
Readout: Shake for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and read on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.
Causality Check: To validate dual inhibition, we must measure specific 5[5]. Phospho-Akt (S473) is a direct readout for mTORC2/PI3K activity, while Phospho-S6 (S235/236) is a readout for mTORC1. Furthermore, utilizing serum starvation followed by Insulin/IGF-1 stimulation ensures that any signal reduction is directly caused by the inhibitor blocking the receptor tyrosine kinase (RTK) cascade, eliminating background biological noise[4].
Step-by-Step Methodology:
Starvation: Seed cells in 6-well plates and allow them to adhere. Wash twice with PBS and replace media with 0.1% FBS (starvation media) for 16 hours to synchronize basal kinase activity.
Inhibitor Pre-treatment: Treat cells with the novel morpholine inhibitor at 1x, 5x, and 10x the calculated IC₅₀ for 2 hours.
Stimulation: Spike wells with 100 ng/mL Insulin or IGF-1 for exactly 15 minutes to robustly activate the PI3K/AKT/mTOR cascade.
Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails.
Immunoblotting: Resolve 20 µg of protein per lane via SDS-PAGE. Transfer to a PVDF membrane.
Probing: Block with 5% BSA. Probe primary antibodies overnight at 4°C for:
p-Akt (Ser473)
Total Akt
p-S6 Ribosomal Protein (Ser235/236)
Total S6
GAPDH or β-Actin (Loading Control)
Validation: A successful dual-inhibitor will show dose-dependent ablation of both p-Akt and p-S6, validating the superiority over single-node inhibitors like Rapamycin (which would show persistent or elevated p-Akt).
References
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. NIH/PMC.
Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. Fisher Scientific.
Personal protective equipment for handling 6-Methylmorpholine-2-carboxylic acid
As a Senior Application Scientist overseeing the integration of novel functional scaffolds into drug discovery pipelines, I recognize that handling versatile building blocks like 6-Methylmorpholine-2-carboxylic acid (CAS...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing the integration of novel functional scaffolds into drug discovery pipelines, I recognize that handling versatile building blocks like 6-Methylmorpholine-2-carboxylic acid (CAS: 1780622-97-0) requires more than a cursory glance at a safety sheet. This compound is a highly valuable amino acid analogue used in synthesizing morpholine-containing pharmacophores. However, its physicochemical properties—specifically its nature as an amphoteric zwitterion—demand rigorous, scientifically grounded safety protocols[1].
This guide provides a self-validating system of operational procedures, ensuring that your laboratory maximizes synthetic efficiency while strictly adhering to Environmental Health and Safety (EHS) mandates.
Physicochemical Profile and Hazard Causality
To handle a chemical safely, one must understand the mechanistic causality behind its hazards. 6-Methylmorpholine-2-carboxylic acid presents as a solid powder containing both a basic morpholine nitrogen and an acidic carboxylic acid group[1]. This amphoteric nature allows it to interact readily with biological membranes and mucosal surfaces, leading to specific irritation pathways[2].
Table 1: Quantitative Data and Hazard Implications
Property / Hazard
Value / Category
Operational Implication
CAS Number
1780622-97-0
Unique identifier for precise safety tracking and inventory management[3].
Molecular Weight
145.16 g/mol
Required for precise stoichiometric calculations during reagent preparation[3].
Storage Conditions
2-8°C, Protect from light
Requires thermal equilibration to ambient temperature before opening to prevent moisture condensation[1].
Acute Toxicity (Oral)
Category 4 (H302)
Mandates strict prohibition of eating/drinking in the lab; requires careful glove doffing[2].
Skin Irritation
Category 2 (H315)
Necessitates impermeable nitrile gloves and a fluid-resistant lab coat[4].
Eye Irritation
Category 2A (H319)
Requires tightly fitting safety goggles to prevent micro-dust ingress[2].
STOT SE (Respiratory)
Category 3 (H335)
Mandates handling exclusively within a certified chemical fume hood to prevent inhalation[2].
Personal Protective Equipment (PPE) Matrix
Do not treat PPE as a mere administrative checklist; it is a scientifically selected barrier system designed for the specific vulnerabilities exposed by this compound[2].
Ocular Protection: Tightly fitting safety goggles with side-shields.
Causality: The compound is a Category 2A eye irritant[5]. Standard safety glasses allow airborne dust to bypass the lenses via ambient air currents, whereas goggles provide a continuous elastomeric seal against aerosolized particulates.
Dermal Protection: Nitrile examination gloves (minimum 4 mil thickness) and a flame-retardant lab coat.
Causality: Morpholine derivatives can cause localized contact dermatitis (H315)[4]. Nitrile provides superior chemical resistance to amine-containing organic compounds compared to standard latex, preventing transdermal absorption.
Respiratory Protection: Handling strictly within a certified chemical fume hood, or an N95 particulate respirator if engineering controls are compromised.
Causality: The fine solid powder is easily aerosolized during spatial transfer, posing a direct inflammatory risk to the upper respiratory tract (H335)[2].
Operational Workflow: Safe Handling Protocol
The following step-by-step methodology ensures precise stoichiometric transfer while mitigating exposure risks. Every step includes a validation check to ensure the system remains secure.
Fig 1: Workflow and spill response logic for 6-Methylmorpholine-2-carboxylic acid.
Step-by-Step Methodology: Weighing and Reagent Preparation
Thermal Equilibration: Transfer the sealed vial from 2-8°C storage to a desiccator at room temperature for 30 minutes prior to opening[1].
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder. This not only degrades the compound but alters its effective molecular weight, ruining stoichiometric precision.
Engineering Controls Verification: Conduct all open-vial operations inside a chemical fume hood[2]. Verify the face velocity is between 80–120 feet per minute (fpm).
Causality: This velocity is optimal for capturing fine powders without creating turbulent eddies that could blow the powder out of the weigh boat.
Static Mitigation: Discharge static electricity from the weighing spatula and the weigh boat using an anti-static device (e.g., Zerostat gun).
Causality: Dry organic powders accumulate static charge. Unmitigated static causes the powder to "jump," leading to inaccurate weighing and sudden aerosolization of toxic dust.
Transfer and Sealing: Transfer the required mass using a non-sparking micro-spatula. Immediately re-cap the source vial and seal it with Parafilm to exclude ambient moisture.
Decontamination: Wipe the balance pan and surrounding hood surface with a lint-free wipe dampened with 70% ethanol or water.
Spill Response and Disposal Plan
Even with flawless technique, accidental releases occur. The response must be immediate and chemically sound to prevent environmental release[5].
Step-by-Step Methodology: Spill Containment and Neutralization
Assessment & PPE Verification: Ensure goggles and double nitrile gloves are donned. If the spill is outside the fume hood and >50g, evacuate the immediate area and contact EHS. For bench-scale spills (<50g), proceed to step 2.
Dust Suppression (Critical Step): Do not dry-sweep the powder. Surround and cover the spill with a damp absorbent material (e.g., wet paper towels or damp vermiculite).
Causality: Dry sweeping generates a massive aerosol plume, maximizing inhalation risk (H332, H335)[4]. Wetting the powder mechanically suppresses dust formation.
Collection: Use a disposable plastic scoop to collect the damp mass. Transfer it into a wide-mouth, sealable hazardous waste container.
Surface Decontamination: Wash the spill zone with copious amounts of water, followed by a wipe-down with 70% isopropanol.
Causality: 6-Methylmorpholine-2-carboxylic acid is highly water-soluble. Aqueous washing effectively removes the bulk residue, while the alcohol wipe ensures rapid drying and removal of any trace organic impurities.
Waste Segregation: Label the container explicitly as "Toxic Solid Waste - Morpholine Derivatives" and store it in your laboratory's designated solid organic waste satellite accumulation area away from strong oxidizing agents[2].